molecular formula C16H21NO4 B1588792 3-(1-((Benzyloxy)carbonyl)piperidin-4-yl)propanoic acid CAS No. 63845-33-0

3-(1-((Benzyloxy)carbonyl)piperidin-4-yl)propanoic acid

Cat. No.: B1588792
CAS No.: 63845-33-0
M. Wt: 291.34 g/mol
InChI Key: NZTJJLCAFTZAGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-((Benzyloxy)carbonyl)piperidin-4-yl)propanoic acid is a useful research compound. Its molecular formula is C16H21NO4 and its molecular weight is 291.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(1-phenylmethoxycarbonylpiperidin-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c18-15(19)7-6-13-8-10-17(11-9-13)16(20)21-12-14-4-2-1-3-5-14/h1-5,13H,6-12H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZTJJLCAFTZAGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCC(=O)O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10432459
Record name 3-{1-[(Benzyloxy)carbonyl]piperidin-4-yl}propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10432459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63845-33-0
Record name 3-{1-[(Benzyloxy)carbonyl]piperidin-4-yl}propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10432459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 3-(1-((Benzyloxy)carbonyl)piperidin-4-yl)propanoic acid for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(1-((Benzyloxy)carbonyl)piperidin-4-yl)propanoic acid, a pivotal building block in modern medicinal chemistry. Delving into its chemical properties, synthesis, and applications, this document serves as a critical resource for professionals engaged in the design and development of novel therapeutics. The guide particularly emphasizes its integral role as a linker in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), offering insights into the rationale behind its selection and its impact on the pharmacological properties of these innovative drug candidates.

Introduction: The Significance of the Piperidine Scaffold in Medicinal Chemistry

The piperidine ring is a privileged scaffold in medicinal chemistry, found in a vast array of approved drugs and clinical candidates.[1] Its prevalence stems from its ability to impart favorable physicochemical properties to a molecule, including improved solubility, metabolic stability, and the capacity to form crucial interactions with biological targets. The conformational rigidity of the six-membered ring can also be advantageous in positioning other functional groups for optimal binding. This compound, also known as N-Cbz-4-piperidinepropionic acid, leverages these inherent advantages of the piperidine core, further functionalized to serve as a versatile intermediate in complex molecule synthesis.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in synthesis and drug design.

PropertyValueSource
CAS Number 63845-33-0PubChem[2]
Molecular Formula C₁₆H₂₁NO₄PubChem[2]
Molecular Weight 291.35 g/mol MedChemExpress[3]
IUPAC Name 3-(1-phenylmethoxycarbonylpiperidin-4-yl)propanoic acidPubChem[2]
Synonyms N-Cbz-4-piperidinepropionic acidPubChem[2]
Appearance Likely a white to off-white solidInferred from similar compounds
Solubility Likely soluble in polar organic solvents (e.g., DMSO, DMF, Methanol)Inferred from structure

Synthesis and Methodologies: A Self-Validating Protocol

The synthesis of this compound is a critical process for its utilization in drug discovery. The most common and logical synthetic route involves the protection of the piperidine nitrogen of a suitable precursor. The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group for amines due to its stability under various reaction conditions and its susceptibility to removal under specific, mild conditions, most commonly catalytic hydrogenation.[4][5]

Rationale for Synthetic Strategy

The protection of the secondary amine of the piperidine ring is paramount to prevent its unwanted reaction in subsequent synthetic steps. The Cbz group is an ideal choice as it transforms the nucleophilic amine into a much less reactive carbamate, thus allowing for selective modifications at other parts of the molecule.[4] The choice of benzyl chloroformate (Cbz-Cl) as the protecting agent is driven by its high reactivity and commercial availability.[4]

Experimental Protocol: N-Protection of 3-(piperidin-4-yl)propanoic acid

This protocol describes a representative method for the synthesis of this compound starting from the commercially available 3-(piperidin-4-yl)propanoic acid.

Materials:

  • 3-(piperidin-4-yl)propanoic acid

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃) or another suitable base (e.g., triethylamine)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve 3-(piperidin-4-yl)propanoic acid (1 equivalent) in a mixture of THF and water (e.g., 2:1 ratio).

  • Basification: Cool the solution to 0 °C in an ice bath and add sodium bicarbonate (2 equivalents) or another suitable base. The base is crucial to neutralize the hydrochloric acid generated during the reaction.[4]

  • Protection: Slowly add benzyl chloroformate (1.1-1.5 equivalents) to the cooled, stirred solution. The slow addition helps to control the exothermic nature of the reaction.

  • Reaction: Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically several hours to overnight).

  • Work-up: Dilute the reaction mixture with water and extract with ethyl acetate. The organic layer will contain the desired product.

  • Washing: Wash the combined organic layers with brine to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by silica gel column chromatography to afford pure this compound.[4]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up & Purification 3-(piperidin-4-yl)propanoic_acid 3-(piperidin-4-yl)propanoic acid Reaction_Step N-Protection 3-(piperidin-4-yl)propanoic_acid->Reaction_Step Benzyl_chloroformate Benzyl chloroformate (Cbz-Cl) Benzyl_chloroformate->Reaction_Step Base Base (e.g., NaHCO₃) Base->Reaction_Step Solvent Solvent (THF/Water) Solvent->Reaction_Step Temperature Temperature (0 °C to RT) Temperature->Reaction_Step Extraction Extraction (EtOAc) Washing Washing (Brine) Extraction->Washing Drying Drying (Na₂SO₄) Washing->Drying Purification Purification (Chromatography) Drying->Purification Product This compound Purification->Product Reaction_Step->Extraction

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery: A Focus on PROTACs

The primary and most significant application of this compound in contemporary drug discovery is as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) .[2][3]

The Role of Linkers in PROTAC Design

PROTACs are heterobifunctional molecules that consist of two ligands connected by a linker. One ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the POI by the proteasome. The linker is not merely a spacer but plays a critical role in the efficacy of the PROTAC by influencing the formation of a stable and productive ternary complex between the POI and the E3 ligase.[6][7]

Advantages of a Piperidine-Based Linker

The incorporation of a piperidine ring into the linker, as in this compound, offers several advantages:

  • Rigidity and Conformational Control: Unlike flexible alkyl or PEG linkers, the cyclic nature of piperidine imparts rigidity to the linker. This conformational constraint can pre-organize the PROTAC into a conformation that is favorable for ternary complex formation, potentially reducing the entropic penalty of binding.[8][9][10]

  • Improved Physicochemical Properties: The piperidine moiety can enhance the solubility and modulate the lipophilicity of the PROTAC, which are critical parameters for drug-likeness and bioavailability.[7]

  • Metabolic Stability: Rigid linkers are often less susceptible to metabolic degradation compared to flexible chains, leading to an improved pharmacokinetic profile.[8]

Functional Handles for PROTAC Synthesis

This compound possesses two key functional handles for its incorporation into a PROTAC:

  • Carboxylic Acid: The propanoic acid moiety provides a versatile point of attachment for coupling to either the POI ligand or the E3 ligase ligand, typically through amide bond formation.

  • Protected Amine: The Cbz-protected nitrogen allows for deprotection under specific conditions (e.g., hydrogenolysis) to reveal a free amine. This amine can then be used for further functionalization or coupling to the other part of the PROTAC molecule.

Logical Flow of PROTAC Synthesis Using the Linker

PROTAC_Synthesis_Logic cluster_components Core Components cluster_synthesis Synthetic Strategy POI_Ligand Protein of Interest (POI) Ligand Step1 Couple POI Ligand to Linker's Carboxylic Acid POI_Ligand->Step1 Linker This compound Linker->Step1 E3_Ligase_Ligand E3 Ligase Ligand Step3 Couple E3 Ligase Ligand to the amine E3_Ligase_Ligand->Step3 Intermediate Intermediate Step1->Intermediate Intermediate 1 Step2 Deprotect Cbz group to reveal amine Deprotected_Intermediate Deprotected_Intermediate Step2->Deprotected_Intermediate Intermediate 2 PROTAC Final PROTAC Molecule Step3->PROTAC Intermediate->Step2 Deprotected_Intermediate->Step3

Caption: Logical flow for the synthesis of a PROTAC using the piperidine-based linker.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in modern drug discovery. Its well-defined structure, featuring a rigid piperidine core and orthogonal functional groups, makes it an ideal component for the synthesis of complex molecules, most notably as a linker in PROTACs. The strategic incorporation of this linker can significantly impact the efficacy, selectivity, and pharmacokinetic properties of the resulting protein degrader. As the field of targeted protein degradation continues to expand, the rational design of linkers will become increasingly important, and scaffolds such as this compound will undoubtedly play a crucial role in the development of the next generation of therapeutics.

References

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
  • PubChem. This compound. [Link]
  • Troup, R. I., et al. Current strategies for the design of PROTAC linkers: a critical review. PMC. [Link]
  • RSC Publishing.
  • Common Organic Chemistry. Cbz Protection (Cbz-Cl). [Link]
  • Organic Syntheses. PREPARATION OF A DENDRITIC POLYAMINE TRI-HYDROCHLORIDE: 4-(3,3'-DI-(TERT-BUTOXYCARBONYL)-AMINODIPROPYL)AMINO-2,6-DICHLORO-1,3,5-TRIAZINE. [Link]
  • Scafuri, B., et al.
  • National Center for Biotechnology Information. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]
  • MDPI. A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. [Link]
  • Dong, Y., et al.
  • Open Exploration Publishing.
  • Semantic Scholar. A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. [Link]
  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
  • Organic Syntheses. PREPARATION OF MONO-CBZ PROTECTED GUANIDINES. [Link]

Sources

An In-depth Technical Guide to N-Cbz-4-piperidinepropionic Acid: A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-Cbz-4-piperidinepropionic acid, a key bifunctional organic molecule, has emerged as a valuable intermediate in the synthesis of complex pharmaceutical agents. Its unique structure, featuring a piperidine core with a protected amine and a propionic acid side chain, offers synthetic chemists a versatile scaffold for constructing a diverse array of biologically active compounds. This technical guide provides an in-depth exploration of the core attributes of N-Cbz-4-piperidinepropionic acid, including its chemical and physical properties, detailed synthesis and characterization protocols, and its significant applications in contemporary drug discovery, with a particular focus on its role as a linker in Proteolysis Targeting Chimeras (PROTACs) and as a precursor for central nervous system (CNS) drug candidates. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic tool.

Introduction: The Strategic Importance of Piperidine Scaffolds

The piperidine ring is a ubiquitous structural motif in a vast number of pharmaceuticals and natural products, owing to its favorable physicochemical properties and its ability to confer conformational rigidity to molecules.[1] The incorporation of a piperidine scaffold can significantly influence a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. N-Cbz-4-piperidinepropionic acid is a strategically designed building block that combines the advantageous features of the piperidine core with two orthogonal functional handles: a benzyloxycarbonyl (Cbz)-protected amine and a propionic acid moiety.

The Cbz group provides robust protection for the piperidine nitrogen, preventing its participation in undesired side reactions during synthetic transformations on other parts of the molecule.[2][3] This protecting group is stable under a wide range of reaction conditions but can be readily removed via catalytic hydrogenolysis.[4] The propionic acid side chain offers a versatile point for further chemical modification, such as amide bond formation, enabling the linkage of the piperidine scaffold to other pharmacophores or molecular entities.[2] This dual functionality makes N-Cbz-4-piperidinepropionic acid an exceptionally useful intermediate in multi-step synthetic campaigns.

graph "N_Cbz_4_piperidinepropionic_acid_structure" {
  layout=neato;
  node [shape=plaintext];
  "N-Cbz-4-piperidinepropionic acid" [pos="2,2!"];
  "C16H21NO4" [pos="2,1.5!"];
  "MW: 291.34" [pos="2,1!"];
  "CAS: 63845-33-0" [pos="2,0.5!"];
}

Figure 1: Chemical Information for N-Cbz-4-piperidinepropionic acid.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physical and spectral properties of N-Cbz-4-piperidinepropionic acid is essential for its effective use in synthesis and for quality control.

Physical Properties
PropertyValueSource
Molecular FormulaC₁₆H₂₁NO₄[5]
Molecular Weight291.34 g/mol [5]
CAS Number63845-33-0[5]
AppearanceWhite to off-white solidGeneral knowledge
SolubilitySoluble in methanol, ethanol, DMSO, and DMFGeneral knowledge
Spectroscopic Data

While a comprehensive set of publicly available, peer-reviewed spectral data for N-Cbz-4-piperidinepropionic acid is limited, the expected characteristic signals based on its structure are outlined below. These serve as a guide for researchers to confirm the identity and purity of their synthesized or procured material.

2.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is a critical tool for confirming the structure. The expected chemical shifts (δ) in CDCl₃ are:

  • ~7.35 ppm (m, 5H): Aromatic protons of the benzyl group.

  • ~5.14 ppm (s, 2H): Methylene protons (-CH₂-) of the Cbz group.

  • ~4.15 ppm (br d, 2H): Methylene protons of the piperidine ring adjacent to the nitrogen (positions 2 and 6, equatorial).

  • ~2.80 ppm (br t, 2H): Methylene protons of the piperidine ring adjacent to the nitrogen (positions 2 and 6, axial).

  • ~2.35 ppm (t, 2H): Methylene protons of the propionic acid side chain alpha to the carboxyl group.

  • ~1.75 ppm (m, 2H): Methylene protons of the piperidine ring at positions 3 and 5 (equatorial).

  • ~1.55 ppm (m, 2H): Methylene protons of the propionic acid side chain beta to the carboxyl group.

  • ~1.20 ppm (m, 3H): Methine proton at position 4 and methylene protons at positions 3 and 5 (axial) of the piperidine ring.

2.2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum provides complementary information for structural verification:

  • ~179 ppm: Carbonyl carbon of the carboxylic acid.

  • ~155 ppm: Carbonyl carbon of the Cbz carbamate.

  • ~136 ppm: Quaternary aromatic carbon of the benzyl group.

  • ~128.5, 128.0, 127.8 ppm: Aromatic carbons of the benzyl group.

  • ~67 ppm: Methylene carbon (-CH₂-) of the Cbz group.

  • ~44 ppm: Methylene carbons of the piperidine ring at positions 2 and 6.

  • ~35 ppm: Methine carbon of the piperidine ring at position 4.

  • ~32 ppm: Methylene carbons of the piperidine ring at positions 3 and 5.

  • ~31 ppm: Methylene carbon of the propionic acid side chain alpha to the carboxyl group.

  • ~30 ppm: Methylene carbon of the propionic acid side chain beta to the carboxyl group.

2.2.3. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the key functional groups:

  • ~3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

  • ~2920 and 2850 cm⁻¹: C-H stretching of the piperidine and propionic acid alkyl groups.

  • ~1710 cm⁻¹ (strong): C=O stretch of the carboxylic acid carbonyl.

  • ~1690 cm⁻¹ (strong): C=O stretch of the Cbz carbamate carbonyl.[6]

  • ~1420 cm⁻¹: C-N stretch of the carbamate.

2.2.4. Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode would be expected to show the protonated molecule [M+H]⁺ at m/z 292.35. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 290.33 would be observed. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Synthesis of N-Cbz-4-piperidinepropionic Acid

The most direct and common method for the synthesis of N-Cbz-4-piperidinepropionic acid is the N-protection of commercially available 4-piperidinepropionic acid using benzyl chloroformate (Cbz-Cl).[7]

Synthesis_Workflow Start 4-Piperidinepropionic Acid Reaction N-Protection Reaction (Schotten-Baumann conditions) Start->Reaction Reacts with Reagents Benzyl Chloroformate (Cbz-Cl) Base (e.g., NaHCO3 or NaOH) Solvent (e.g., THF/Water) Reagents->Reaction Workup Acidification (e.g., HCl) Extraction (e.g., Ethyl Acetate) Reaction->Workup Proceeds to Purification Crystallization or Column Chromatography Workup->Purification Product N-Cbz-4-piperidinepropionic Acid Purification->Product

Figure 2: General workflow for the synthesis of N-Cbz-4-piperidinepropionic acid.

Detailed Experimental Protocol

This protocol is a representative procedure based on standard Schotten-Baumann conditions for the N-protection of amines.[4]

Materials:

  • 4-Piperidinepropionic acid

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water (deionized)

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-piperidinepropionic acid (1.0 eq.) in a mixture of THF and water (e.g., 2:1 v/v).

  • Basification: Cool the solution to 0 °C in an ice bath and add sodium bicarbonate (2.5 eq.) or an equivalent amount of a suitable base portion-wise with stirring.

  • Addition of Cbz-Cl: To the cold, stirred suspension, add benzyl chloroformate (1.1 eq.) dropwise via a syringe or dropping funnel, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, remove the THF under reduced pressure. Wash the remaining aqueous layer with diethyl ether to remove any unreacted benzyl chloroformate.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1 M HCl. A white precipitate should form.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude N-Cbz-4-piperidinepropionic acid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography to afford the pure product as a white solid.

Self-Validation: The identity and purity of the synthesized product should be confirmed by the analytical methods described in Section 2 (NMR, IR, MS) and by melting point determination.

Applications in Drug Discovery and Medicinal Chemistry

The bifunctional nature of N-Cbz-4-piperidinepropionic acid makes it a highly valuable building block in several areas of drug discovery.

Linker for Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting an E3 ubiquitin ligase.[8] A PROTAC consists of a ligand for the POI and a ligand for the E3 ligase, connected by a linker. The nature and length of the linker are critical for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).

N-Cbz-4-piperidinepropionic acid is an ideal precursor for the synthesis of PROTAC linkers.[9][10] The propionic acid moiety can be coupled to the E3 ligase ligand or the POI ligand via an amide bond. After deprotection of the Cbz group, the resulting secondary amine on the piperidine ring can be further functionalized to connect to the other end of the PROTAC molecule. The piperidine ring provides a degree of conformational constraint to the linker, which can be advantageous for optimizing the geometry of the ternary complex.

PROTAC_Application NCbz N-Cbz-4-piperidinepropionic acid AmideCoupling Amide Coupling (e.g., with E3 Ligase Ligand) NCbz->AmideCoupling CbzDeprotection Cbz Deprotection (Hydrogenolysis) AmideCoupling->CbzDeprotection Functionalization Further Functionalization (e.g., coupling to POI Ligand) CbzDeprotection->Functionalization PROTAC Final PROTAC Molecule Functionalization->PROTAC

Figure 3: Role of N-Cbz-4-piperidinepropionic acid in PROTAC synthesis.

Precursor for Central Nervous System (CNS) Drug Candidates

The piperidine scaffold is frequently found in drugs targeting the central nervous system.[11] N-Cbz-4-piperidinepropionic acid serves as a versatile starting material for the synthesis of novel CNS-active compounds. For instance, it can be used as a precursor for the synthesis of GABA (γ-aminobutyric acid) uptake inhibitors.[4] By modulating the levels of the inhibitory neurotransmitter GABA, such compounds have potential therapeutic applications in epilepsy, anxiety, and other neurological disorders. The propionic acid side chain can be modified to mimic the GABA structure, while the piperidine ring and its substituents can be optimized for potency, selectivity, and blood-brain barrier penetration.

Scaffold for Constrained Peptides and Peptidomimetics

The conformational flexibility of peptides often limits their therapeutic potential due to poor metabolic stability and receptor selectivity. The incorporation of rigid scaffolds, such as the piperidine ring of N-Cbz-4-piperidinepropionic acid, can be used to create conformationally constrained peptides and peptidomimetics.[12][13] This can lead to improved biological activity and pharmacokinetic properties. The propionic acid and the deprotected amine can serve as anchor points for the peptide chain, creating a cyclic or semi-cyclic structure with reduced conformational freedom.

Safety and Handling

While a specific safety data sheet (SDS) for N-Cbz-4-piperidinepropionic acid is not widely available, data from closely related compounds such as N-Cbz-piperidine-4-carboxylic acid can provide guidance.[14]

  • Hazard Identification: May cause skin irritation, serious eye irritation, and respiratory irritation.

  • Handling: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust.

  • Storage: Store in a cool, dry place away from heat and incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water. In case of skin contact, wash with soap and water. If inhaled, move to fresh air. If ingested, seek medical attention.

Conclusion

N-Cbz-4-piperidinepropionic acid is a strategically designed and highly versatile synthetic intermediate with significant applications in modern drug discovery. Its bifunctional nature, combining a robustly protected amine on a conformationally defined piperidine scaffold with a readily modifiable propionic acid side chain, provides a powerful platform for the synthesis of complex and diverse molecular architectures. Its emerging role in the construction of PROTAC linkers and its utility as a precursor for CNS drug candidates and constrained peptides underscore its importance for medicinal chemists and drug development professionals. The synthetic protocols and characterization data provided in this guide are intended to facilitate the effective utilization of this valuable building block in the pursuit of novel therapeutics.

References

  • Tourwé, D., et al. (2005). Synthesis and biological evaluation of constrained analogues of the opioid peptide H-Tyr-D-Ala-Phe-Gly-NH2 using the 4-amino-2-benzazepin-3-one scaffold. Journal of Peptide Research, 66(5), 222-230.
  • Hewings, D. S., et al. (2014). Template-constrained macrocyclic peptides prepared from native, unprotected precursors. Proceedings of the National Academy of Sciences, 111(40), E3753–E3762.
  • Total Synthesis (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
  • Compound Interest (2015). A Guide to 13C NMR Chemical Shift Values.
  • Specac Ltd. (n.d.). Interpreting Infrared Spectra.
  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 9895315, 3-(1-((Benzyloxy)carbonyl)piperidin-4-yl)propanoic acid.
  • Oregon State University (n.d.). 13C NMR Chemical Shifts.
  • Compound Interest (2015). A Guide to 1H NMR Chemical Shift Values.
  • Ciulli, A., et al. (2022). Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation.
  • Wikipedia (n.d.). Benzyl chloroformate.
  • Specac Ltd. (n.d.). Characteristic IR Absorptions.
  • Organic Syntheses (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE.
  • National Center for Biotechnology Information (n.d.). Medicinal Chemical Properties of Successful Central Nervous System Drugs.
  • Northern Illinois University (n.d.). Typical IR Absorption Frequencies For Common Functional Groups.
  • Organic Chemistry Portal (n.d.). Cbz-Protected Amino Groups.
  • Organic Syntheses (n.d.). Preparation of Mono-‐Cbz Protected Guanidines.
  • SciELO (n.d.). fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts.
  • National Center for Biotechnology Information (n.d.). Knowledge-Based, Central Nervous System (CNS) Lead Selection and Lead Optimization for CNS Drug Discovery.

Sources

An In-depth Technical Guide to the Biological Activity of N-Cbz-4-piperidinepropionic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Cbz-4-piperidinepropionic acid is a molecule of interest within medicinal chemistry, primarily recognized as a versatile synthetic intermediate. Its structural framework, featuring a piperidine ring, suggests potential interactions with a variety of biological targets, particularly within the central nervous system. This guide provides a comprehensive technical overview of the known and predicted biological activities of N-Cbz-4-piperidinepropionic acid and its derivatives. We will delve into its chemical properties, potential molecular targets with a focus on GABA receptors and G-protein coupled receptors (GPCRs), and present detailed, field-proven experimental protocols for the rigorous assessment of its biological activity. This document is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to explore the therapeutic potential of this and similar chemical scaffolds.

Section 1: Introduction to N-Cbz-4-piperidinepropionic acid

Chemical Structure and Properties

N-Cbz-4-piperidinepropionic acid, with the CAS number 63845-33-0, is a derivative of piperidine.[] The core of the molecule is a six-membered piperidine ring, a prevalent scaffold in a multitude of clinically approved drugs due to its favorable physicochemical properties that can enhance druggability.[2] The nitrogen atom of the piperidine ring is protected by a carboxybenzyl (Cbz) group, a common protecting group in organic synthesis that increases the stability of the compound under various reaction conditions.[3] A propionic acid side chain is attached at the 4-position of the piperidine ring. This combination of a rigid ring structure and a flexible acidic side chain provides a molecular shape that can potentially interact with specific binding pockets of biological macromolecules.

Key Structural Features:

  • Piperidine Scaffold: A saturated heterocycle that is a common motif in neuropharmacology.

  • Carboxybenzyl (Cbz) Protecting Group: Enhances chemical stability and allows for selective reactions at other parts of the molecule.[3]

  • Propionic Acid Side Chain: Provides a carboxylic acid functional group which can participate in hydrogen bonding and salt bridge formation with biological targets.

Synthesis Overview

The synthesis of N-Cbz-4-piperidinepropionic acid and its analogs typically involves the protection of the piperidine nitrogen with a Cbz group.[3] A common starting material is piperidine-4-carboxylic acid, which can be reacted with benzyl chloroformate (Cbz-Cl) in the presence of a base.[4] Further modifications can then be made to the carboxylic acid group to generate the propionic acid side chain. The stability of the Cbz group allows for a wide range of chemical transformations on the rest of the molecule.[5]

Rationale for Investigation in Drug Discovery

The piperidine moiety is a privileged structure in medicinal chemistry, found in numerous drugs targeting the central nervous system.[2] Derivatives of piperidine have been shown to modulate the activity of various receptors and enzymes. For instance, piperine, a natural product containing a piperidine ring, and its derivatives have been found to modulate γ-aminobutyric acid type A (GABA-A) receptors.[6][7][8] Furthermore, 1-piperidinepropionic acid has been identified as an allosteric inhibitor of Protease-Activated Receptor-2 (PAR2), a G-protein coupled receptor involved in inflammation.[9][10] Given these precedents, N-Cbz-4-piperidinepropionic acid serves as an interesting starting point for the design and synthesis of novel therapeutic agents.

Section 2: Known and Predicted Biological Targets

While direct and extensive biological data for N-Cbz-4-piperidinepropionic acid is not widely published, its structural components suggest several potential biological targets.

Potential Interaction with GABA Receptors

The γ-aminobutyric acid type A (GABA-A) receptor is a ligand-gated ion channel and a major inhibitory neurotransmitter receptor in the central nervous system.[11] It is a well-established target for a variety of drugs, including benzodiazepines and barbiturates, which allosterically modulate receptor activity.[12] The presence of the piperidine ring in N-Cbz-4-piperidinepropionic acid is significant, as piperidine-containing compounds have been shown to modulate GABA-A receptors.[7][13] For example, piperine and its analogs have demonstrated the ability to enhance GABA-induced chloride currents.[6] Therefore, it is plausible that N-Cbz-4-piperidinepropionic acid or its derivatives could exhibit similar modulatory effects on GABA-A receptors.

Potential Interaction with G-Protein Coupled Receptors (GPCRs)

G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that play a crucial role in numerous physiological processes and are major targets for drug discovery.[14][15] The ability of 1-piperidinepropionic acid to act as an allosteric inhibitor of PAR2, a member of the GPCR family, highlights the potential for piperidine derivatives to interact with this receptor class.[9][10] The structural features of N-Cbz-4-piperidinepropionic acid, including its size, shape, and the presence of a carboxylic acid group, could allow it to bind to allosteric sites on various GPCRs, thereby modulating their activity.

Section 3: Experimental Protocols for Assessing Biological Activity

To elucidate the biological activity of N-Cbz-4-piperidinepropionic acid, a systematic approach involving a series of in vitro and cell-based assays is necessary.

In Vitro Assays

Radioligand binding assays are a fundamental technique to determine the affinity of a compound for a specific receptor.[16]

Objective: To determine the binding affinity (Ki) of N-Cbz-4-piperidinepropionic acid for the GABA-A receptor.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Homogenize rat brains in a sucrose buffer (0.32 M sucrose, pH 7.4).[17]

    • Perform differential centrifugation to isolate the crude membrane fraction.[17]

    • Wash the membrane pellet multiple times with a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove endogenous GABA.[17]

    • Resuspend the final pellet in the binding buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the prepared brain membranes (0.1-0.2 mg of protein per well).[17]

    • Add a constant concentration of a suitable radioligand, such as [3H]muscimol (for the GABA binding site) or [3H]flumazenil (for the benzodiazepine binding site).[17][18]

    • Add varying concentrations of the test compound (N-Cbz-4-piperidinepropionic acid).

    • For determining non-specific binding, add a high concentration of a known unlabeled ligand (e.g., 10 mM GABA for [3H]muscimol).[17]

    • Incubate the plate at 4°C for a specified time (e.g., 45 minutes).[17]

  • Termination and Detection:

    • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer.

    • Quantify the radioactivity on the filters using liquid scintillation spectrometry.[17]

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Cell-Based Functional Assays for GPCRs

Cell-based functional assays are crucial for determining whether a compound acts as an agonist, antagonist, or allosteric modulator of a GPCR.[19][20][21]

Objective: To assess the functional activity of N-Cbz-4-piperidinepropionic acid on a selected GPCR (e.g., PAR2).

Step-by-Step Protocol (Calcium Flux Assay for Gq-coupled GPCRs):

  • Cell Culture and Plating:

    • Culture a cell line stably expressing the GPCR of interest (e.g., HEK293 cells).

    • Plate the cells in a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading:

    • Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Incubate the cells in the dark at 37°C for a specified time (e.g., 1 hour).

  • Compound Addition and Signal Detection:

    • Wash the cells to remove excess dye.

    • Use a fluorescence plate reader equipped with an automated injection system.

    • To test for agonist activity, add varying concentrations of the test compound and measure the change in fluorescence over time.

    • To test for antagonist activity, pre-incubate the cells with varying concentrations of the test compound before adding a known agonist at its EC80 concentration.

  • Data Analysis:

    • Calculate the change in fluorescence intensity (ΔF) for each well.

    • For agonist activity, plot ΔF against the logarithm of the test compound concentration to determine the EC50 value.

    • For antagonist activity, plot the response to the agonist against the logarithm of the test compound concentration to determine the IC50 value.

Section 4: Data Interpretation and Visualization

Summarizing Quantitative Data

All quantitative data from binding and functional assays should be summarized in clearly structured tables for easy comparison.

Table 1: Hypothetical Binding Affinity and Functional Potency Data

CompoundTargetAssay TypeKi (nM)EC50 (nM)IC50 (nM)
N-Cbz-4-piperidinepropionic acidGABA-A Receptor[3H]muscimol Binding>10,000--
Derivative AGABA-A Receptor[3H]flumazenil Binding150--
Derivative BPAR2Calcium Flux--500
Visualization of Experimental Workflows and Pathways

Graphviz diagrams can be used to visualize experimental workflows and potential signaling pathways.

Experimental_Workflow cluster_invitro In Vitro Screening cluster_cellbased Cell-Based Functional Assays cluster_invivo In Vivo Studies a Compound Synthesis (N-Cbz-4-piperidinepropionic acid analogs) b Radioligand Binding Assay (e.g., GABA-A Receptor) a->b c Data Analysis (Determine Ki) b->c d GPCR Functional Assay (e.g., Calcium Flux) c->d Active Compounds e Data Analysis (Determine EC50/IC50) d->e f Animal Model of Disease e->f Lead Candidates g Efficacy & PK/PD Studies f->g GABA_A_Signaling cluster_receptor GABA-A Receptor cluster_cellular_response Cellular Response GABA GABA Receptor GABA-A Receptor (Ligand-gated Cl- channel) GABA->Receptor Binds to orthosteric site Cl_influx Chloride Influx Receptor->Cl_influx Channel Opening Modulator Positive Allosteric Modulator (e.g., Piperidine Derivative) Modulator->Receptor Binds to allosteric site Hyperpolarization Membrane Hyperpolarization Cl_influx->Hyperpolarization Inhibition Neuronal Inhibition Hyperpolarization->Inhibition

Caption: Potential mechanism of action via positive allosteric modulation of the GABA-A receptor.

Section 5: Future Directions and Therapeutic Potential

The therapeutic potential of N-Cbz-4-piperidinepropionic acid and its derivatives will depend on their specific biological activities. If they are found to be potent and selective modulators of GABA-A receptors, they could be investigated for the treatment of anxiety disorders, epilepsy, and sleep disorders. [6]If they show activity at GPCRs like PAR2, they could be explored as anti-inflammatory agents. [9] Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogs to identify the key structural features required for potent and selective activity.

  • Lead Optimization: Modifying the lead compounds to improve their pharmacokinetic and pharmacodynamic properties.

  • In Vivo Efficacy Studies: Evaluating the therapeutic potential of optimized compounds in relevant animal models of disease.

Section 6: Conclusion

N-Cbz-4-piperidinepropionic acid represents a valuable chemical scaffold with the potential for diverse biological activities. While it is primarily known as a synthetic intermediate, its structural features suggest plausible interactions with important drug targets such as GABA-A receptors and GPCRs. The experimental protocols and strategic framework outlined in this guide provide a robust starting point for researchers to systematically investigate the biological profile of this and related compounds, ultimately paving the way for the development of novel therapeutics.

References

  • Eurofins Discovery. (n.d.). GPCR Functional Assays.
  • European Pharmaceutical Review. (2013, August 20). GPCRs: Cell based label-free assays in GPCR drug discovery.
  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based GPCR Functional Assay Services.
  • Schlegel, J., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 25(10), 5474. [Link]
  • Schlegel, J., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. PubMed. [Link]
  • Zaugg, J., et al. (2011). Efficient Modulation of γ-Aminobutyric Acid Type A Receptors by Piperine Derivatives. Journal of Medicinal Chemistry, 54(21), 7599-7609. [Link]
  • University of North Carolina Chapel Hill. (n.d.). GABAA Receptor Binding Assay Protocol. Psychoactive Drug Screening Program (PDSP).
  • Khanna, N., et al. (2013).
  • Khanna, N., et al. (2013). GABAA receptor modulation by piperine and a non-TRPV1 activating derivative. Neuropharmacology, 72, 60-68. [Link]
  • Hart, T., et al. (2021). Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. Molecules, 26(21), 6433. [Link]
  • Kopp, B., et al. (2016). Structure-Dependent Activity of Natural GABA(A)
  • Enna, S. J., & Möhler, H. (2007). Characterization of GABA Receptors. Current Protocols in Neuroscience, Chapter 6, Unit 6.10. [Link]
  • Masiulis, S., et al. (2019). Biochemistry and binding assay a, FSEC of GABAA receptor with and.... ResearchGate.
  • Molecules. (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Molecules, 25(24), 5939. [Link]
  • RGen Biotechnology. (n.d.). Advanced N-Cbz-4-Piperidine carboxylic acid [98%].
  • National Institutes of Health. (2023). 1-Piperidine Propionic Acid as an Allosteric Inhibitor of Protease Activated Receptor-2.
  • PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
  • National Institutes of Health. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles.
  • PubMed. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives.
  • PubMed. (2008). Synthesis and biological activity of N-substituted spiro[benzoxazepine-piperidine] Abeta-peptide production inhibitors.
  • MDPI. (2023). 1-Piperidine Propionic Acid as an Allosteric Inhibitor of Protease Activated Receptor-2.
  • PubMed. (2014). Mechanism of action and limited cross-resistance of new lipopeptide MX-2401.
  • MDPI. (2023). Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety.

Sources

The Strategic Role of 3-(1-((Benzyloxy)carbonyl)piperidin-4-yl)propanoic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary drug discovery, the rational design of molecules with precisely tailored properties is paramount. Among the vast arsenal of chemical building blocks, 3-(1-((Benzyloxy)carbonyl)piperidin-4-yl)propanoic acid has emerged as a pivotal scaffold, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). This technical guide delves into the multifaceted role of this versatile molecule, exploring its synthesis, physicochemical characteristics, and strategic application in the development of novel therapeutics. We will dissect the causality behind its selection in drug design, provide actionable experimental protocols, and present a comprehensive overview of its impact on medicinal chemistry.

Core Chemical Attributes and Strategic Advantages

This compound, with a molecular formula of C16H21NO4 and a molecular weight of 291.35 g/mol , possesses a unique combination of structural features that render it highly valuable in medicinal chemistry.[1][2]

Table 1: Physicochemical Properties [3]

PropertyValue
Molecular Formula C16H21NO4
Molecular Weight 291.34 g/mol
CAS Number 63845-33-0
IUPAC Name 3-(1-phenylmethoxycarbonylpiperidin-4-yl)propanoic acid
Synonyms N-Cbz-4-piperidinepropionic acid

The molecule can be deconstructed into three key components: a piperidine ring, a propanoic acid side chain, and a benzyloxycarbonyl (Cbz) protecting group. Each of these moieties contributes to its utility:

  • The Piperidine Scaffold: A Cornerstone of Rigidity and Improved Pharmacokinetics. The saturated heterocyclic piperidine ring is a prevalent motif in pharmaceuticals.[4] Its incorporation into linker technologies, particularly for PROTACs, is a strategic choice to impart conformational rigidity.[][6] Unlike flexible alkyl or PEG linkers, which can adopt numerous conformations, a rigid linker like the piperidine-containing scaffold helps to pre-organize the PROTAC molecule into a conformation that is conducive to the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[6] This can lead to enhanced degradation efficiency. Furthermore, the inclusion of saturated heterocycles like piperidine has been associated with improved metabolic stability and aqueous solubility, key determinants of oral bioavailability.[4]

  • The Propanoic Acid Side Chain: A Versatile Handle for Bioconjugation. The propanoic acid functional group provides a readily available carboxylic acid handle for covalent modification. This allows for the straightforward attachment of the piperidine core to other molecular entities, most notably the warhead (target protein ligand) or the E3 ligase ligand in a PROTAC, through amide bond formation.

  • The Benzyloxycarbonyl (Cbz) Group: A Robust and Orthogonal Protecting Group. The Cbz group is a classic and highly effective protecting group for amines.[7] Its primary function in this context is to mask the reactivity of the piperidine nitrogen, preventing unwanted side reactions during the synthesis of more complex molecules. The Cbz group is stable under a wide range of reaction conditions but can be selectively removed, typically through catalytic hydrogenolysis, without affecting other common protecting groups.[7][8] This orthogonality is a critical feature in multi-step synthetic sequences.

The Pivotal Role in PROTAC Linker Design

The most prominent application of this compound is as a building block for PROTAC linkers.[1][2][9][10][11][12][13] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting it to an E3 ubiquitin ligase. The linker connecting the POI-binding and E3 ligase-binding moieties is not merely a spacer but plays a critical role in the efficacy of the PROTAC.

The incorporation of rigid structural elements like the piperidine ring from this compound into the linker is a key strategy for optimizing PROTAC performance. In contrast to early-stage PROTACs that often feature flexible polyethylene glycol (PEG) or alkyl chains, more advanced and clinically relevant PROTACs frequently utilize rigid linkers to enhance their drug-like properties.[1][]

A notable example of the successful application of rigid linkers containing piperidine and piperazine moieties is in the development of the clinical candidates ARV-110 (Bavdegalutamide) and ARV-471 (Vepdegestrant).[4] In the optimization of these molecules, initial flexible linkers were replaced with more rigid structures, which significantly improved their metabolic stability and potency.[4]

Synthesis and Experimental Protocols

Illustrative Synthetic Workflow

The following diagram illustrates a plausible synthetic pathway.

G cluster_0 Synthesis of Piperidine Core cluster_1 Oxidation and Protection Start 4-Pyridinepropanol Step1 Hydrogenation (e.g., H2, PtO2) Start->Step1 Reduction of Pyridine Ring Intermediate1 4-Piperidinepropanol Step1->Intermediate1 Step2 Oxidation (e.g., Jones Oxidation) Intermediate1->Step2 Oxidation of Primary Alcohol Intermediate2 3-(Piperidin-4-yl)propanoic acid Step2->Intermediate2 Step3 N-Cbz Protection (Benzyl Chloroformate, Base) Intermediate2->Step3 Final_Product This compound Step3->Final_Product

Sources

An In-depth Technical Guide to N-Cbz-4-piperidinepropionic Acid: A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

N-Cbz-4-piperidinepropionic acid, a key synthetic intermediate, has emerged as a cornerstone in the edifice of modern medicinal chemistry. Its unique structural features, combining a conformationally restricted piperidine scaffold with a versatile propionic acid side chain and a readily cleavable N-protecting group, render it an invaluable tool in the synthesis of a diverse array of bioactive molecules. This guide provides a comprehensive technical overview of its synthesis, chemical properties, and critical applications, with a focus on its role in the development of targeted therapeutics such as PROTACs and GPCR antagonists.

The Strategic Advantage of N-Cbz-4-piperidinepropionic Acid in Synthesis

At its core, the utility of N-Cbz-4-piperidinepropionic acid lies in the strategic orchestration of its constituent parts. The piperidine ring, a prevalent motif in pharmaceuticals, imparts favorable pharmacokinetic properties, including improved solubility and metabolic stability. The propionic acid moiety offers a reactive handle for amide bond formation, esterification, or other coupling reactions, serving as a versatile linker to connect the piperidine core to other pharmacophores.

Crucially, the benzyloxycarbonyl (Cbz) group serves as a robust protecting group for the piperidine nitrogen. This protection is vital as it prevents the secondary amine from engaging in undesirable side reactions during synthetic transformations on other parts of the molecule. The Cbz group is stable under a variety of reaction conditions but can be selectively removed, most commonly via catalytic hydrogenolysis, to unmask the piperidine nitrogen for subsequent functionalization. This orthogonality is a key principle in multi-step organic synthesis, allowing for the controlled and sequential construction of complex molecular architectures.

Synthesis of N-Cbz-4-piperidinepropionic Acid: A Practical Approach

The synthesis of N-Cbz-4-piperidinepropionic acid can be approached through several strategic routes. A common and efficient method involves a two-step process starting from commercially available 4-piperidinepropionic acid.

Step 1: N-Cbz Protection of 4-Piperidinepropionic Acid

The first step involves the protection of the piperidine nitrogen with a benzyloxycarbonyl group. This is typically achieved by reacting 4-piperidinepropionic acid with benzyl chloroformate (Cbz-Cl) in the presence of a base.

Experimental Protocol:

  • Dissolve 4-piperidinepropionic acid in a suitable solvent system, such as a mixture of tetrahydrofuran (THF) and water.

  • Add a base, such as sodium bicarbonate, to the solution to neutralize the carboxylic acid and facilitate the reaction.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add benzyl chloroformate (Cbz-Cl) dropwise to the cooled solution while maintaining the temperature at 0°C.

  • Allow the reaction to stir at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, perform an aqueous workup. Acidify the aqueous layer with a dilute acid (e.g., HCl) to protonate the carboxylic acid.

  • Extract the product into an organic solvent such as ethyl acetate.

  • Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure to yield N-Cbz-4-piperidinepropionic acid.

This protocol provides a high-yielding and straightforward method for the synthesis of the target compound.

Synthesis_of_N_Cbz_4_piperidinepropionic_acid 4-Piperidinepropionic Acid 4-Piperidinepropionic Acid N-Cbz-4-piperidinepropionic Acid N-Cbz-4-piperidinepropionic Acid 4-Piperidinepropionic Acid->N-Cbz-4-piperidinepropionic Acid 1. Cbz-Cl, NaHCO3 2. THF/H2O, 0°C to rt

Caption: Synthetic scheme for N-Cbz-4-piperidinepropionic acid.

Physicochemical and Spectroscopic Characterization

A thorough characterization of N-Cbz-4-piperidinepropionic acid is essential to confirm its identity and purity.

PropertyValue
Molecular Formula C16H21NO4
Molecular Weight 291.34 g/mol
Appearance White to off-white solid
CAS Number 63845-33-0

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl group protons (aromatic region), the methylene protons of the Cbz group, the piperidine ring protons, and the aliphatic protons of the propionic acid side chain.

  • ¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbons of the carbamate and carboxylic acid, the aromatic carbons of the benzyl group, and the aliphatic carbons of the piperidine ring and propionic acid chain.

  • FTIR: The infrared spectrum will exhibit characteristic absorption bands for the C=O stretching of the carbamate and carboxylic acid, N-H bending (if any residual starting material is present), and C-H stretching of the aliphatic and aromatic moieties.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Applications in Drug Discovery: A Versatile Linker and Scaffold

The true value of N-Cbz-4-piperidinepropionic acid is realized in its application as a versatile building block in the synthesis of complex drug molecules.

Linker in Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of target proteins by hijacking the cell's ubiquitin-proteasome system. They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The nature and length of the linker are critical for the efficacy of the PROTAC.

N-Cbz-4-piperidinepropionic acid is an ideal candidate for incorporation into PROTAC linkers.[1] The propionic acid handle allows for straightforward amide bond formation with an E3 ligase ligand or the target protein ligand. The piperidine ring provides a degree of rigidity to the linker, which can be advantageous for optimal ternary complex formation (PROTAC-target protein-E3 ligase). Following the construction of the PROTAC, the Cbz group can be removed to reveal a secondary amine on the piperidine ring, which can be further functionalized if desired.

PROTAC_Structure cluster_PROTAC PROTAC Molecule Target Ligand Target Ligand Linker Linker (incorporating N-Cbz-4-piperidinepropionic acid) Target Ligand->Linker E3 Ligase Ligand E3 Ligase Ligand Linker->E3 Ligase Ligand

Caption: General structure of a PROTAC molecule.

Scaffold for GPCR Antagonists

G protein-coupled receptors (GPCRs) are a large family of cell surface receptors that are important drug targets. The piperidine scaffold is a common feature in many GPCR ligands. N-Cbz-4-piperidinepropionic acid serves as a valuable starting material for the synthesis of novel GPCR antagonists.

For instance, in the development of CCR5 antagonists for the treatment of HIV-1 infection, piperidine-based structures are crucial for receptor binding.[2] The propionic acid side chain of N-Cbz-4-piperidinepropionic acid can be elaborated to introduce various functionalities that can interact with specific residues in the binding pocket of the receptor. The N-Cbz group allows for the selective modification of the side chain before deprotection and subsequent derivatization of the piperidine nitrogen to optimize potency and selectivity.

Conclusion and Future Perspectives

N-Cbz-4-piperidinepropionic acid is a testament to the power of strategic molecular design. Its combination of a protected piperidine core and a reactive side chain provides chemists with a powerful and versatile tool for the synthesis of complex and biologically active molecules. As the fields of targeted protein degradation and GPCR pharmacology continue to evolve, the demand for such well-designed building blocks will undoubtedly grow. The principles of protecting group chemistry and scaffold-based drug design, embodied in N-Cbz-4-piperidinepropionic acid, will continue to be central to the discovery of the next generation of therapeutics.

References

  • Information on the synthesis of related piperidine compounds can be found in various organic chemistry resources and public
  • General principles of peptide synthesis and the use of protecting groups are detailed in numerous textbooks and review articles on the subject.
  • The use of piperidine scaffolds in medicinal chemistry is a widely discussed topic in drug design liter
  • Information on the chemical properties of N-Cbz protected amino acids can be found in chemical supplier catalogs and organic chemistry d
  • The synthesis and applications of various piperidine derivatives are frequently reported in journals such as the Journal of Medicinal Chemistry and Organic Letters.
  • General information on spectroscopic techniques like NMR, IR, and MS can be found in standard analytical chemistry textbooks.
  • The role of linkers in PROTAC design is a rapidly evolving area of research, with many recent public
  • The design and synthesis of GPCR ligands is a major focus of many academic and industrial research groups.
  • The importance of the Cbz protecting group in organic synthesis is a foundational concept taught in advanced organic chemistry courses.
  • The principles of green chemistry and efficient synthetic route design are increasingly important consider
  • The development of novel building blocks for drug discovery is a continuous effort in the field of medicinal chemistry.
  • The use of computational tools in drug design can aid in the selection and optimiz
  • The patent literature is a valuable source of information on the synthesis and applic
  • Review articles on PROTACs and GPCR antagonists provide excellent overviews of the current st
  • Zhang, J., et al. (2007). Forward- and reverse-synthesis of piperazinopiperidine amide analogs: a general access to structurally diverse 4-piperazinopiperidine-based CCR5 antagonists. Organic & Biomolecular Chemistry, 5(20), 3365-3375.[2]

Sources

The Piperidine Scaffold: A Privileged Motif in Modern Drug Discovery and the Strategic Role of Cbz-Protection in Targeting Neurological and Inflammatory Disorders

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast number of biologically active compounds and approved pharmaceuticals.[1] Its synthetic versatility and favorable physicochemical properties have established it as a critical building block in the pursuit of novel therapeutics. The strategic use of protecting groups, such as the carbobenzyloxy (Cbz) group, is paramount in the multi-step synthesis of complex piperidine-containing drug candidates, allowing for precise control over reactivity and stereochemistry.[1] This technical guide provides a comprehensive overview of the therapeutic targets of Cbz-protected piperidine compounds and their derivatives. We will delve into the rationale behind their design, their mechanism of action at key biological targets, and the experimental workflows used to validate their activity. The primary focus will be on well-established targets in neurodegenerative diseases and the endocannabinoid system, with a discussion on the broader potential in other therapeutic areas.

The Significance of the Cbz-Protected Piperidine Scaffold

The piperidine moiety's six-membered heterocyclic structure provides a versatile and conformationally flexible scaffold that can be readily functionalized to interact with a wide array of biological targets.[1][2] However, the inherent reactivity of the piperidine nitrogen necessitates the use of protecting groups during chemical synthesis to prevent unwanted side reactions. The carbobenzyloxy (Cbz) group is a widely employed N-protecting group due to its stability under various reaction conditions and its facile removal via catalytic hydrogenolysis.[2] This orthogonality allows for selective deprotection without affecting other sensitive functional groups within a molecule, a critical feature in the synthesis of complex pharmaceutical agents.

The use of Cbz-protected piperidine intermediates is a common strategy in the synthesis of compounds targeting the central nervous system (CNS), as well as inflammatory and pain-related pathways. While the Cbz group is often removed in the final active pharmaceutical ingredient, its presence during synthesis is crucial for achieving the desired molecular architecture. In some instances, the Cbz group or its benzyl component may be retained in the final molecule, contributing to the pharmacophore and interacting with the biological target.

Therapeutic Targets in Neurodegenerative Disorders: Cholinesterase Inhibition

A key pathological hallmark of Alzheimer's disease is the decline in acetylcholine (ACh) levels in the brain.[3] Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are the enzymes responsible for the hydrolysis of ACh.[4][5] Therefore, inhibiting these enzymes is a primary therapeutic strategy to enhance cholinergic neurotransmission and alleviate the cognitive symptoms of Alzheimer's disease.[3] Piperidine-based compounds, particularly N-benzylpiperidine derivatives, have emerged as potent cholinesterase inhibitors.[4][5][6][7]

Mechanism of Action

N-benzylpiperidine derivatives often act as dual inhibitors of both AChE and BuChE.[7] The positively charged piperidine nitrogen at physiological pH is thought to interact with the peripheral anionic site (PAS) of the cholinesterases, while the benzyl group and other substituents can form hydrophobic and π-π stacking interactions within the active site gorge, blocking the entry of acetylcholine.[3] Some derivatives have also been shown to inhibit the aggregation of β-amyloid plaques, another key pathological feature of Alzheimer's disease, making them multi-target-directed ligands.[5]

Structure-Activity Relationship (SAR) Insights

Structure-activity relationship studies have revealed several key features for potent cholinesterase inhibition by N-benzylpiperidine derivatives:

  • The N-benzyl group: This moiety is often crucial for high-affinity binding. Substitutions on the benzyl ring can modulate potency and selectivity.[4]

  • The piperidine core: The piperidine ring acts as a central scaffold, and its substitution pattern dictates the orientation of the pharmacophoric groups.

  • Linker and Terminal Groups: The nature and length of the linker connecting the piperidine to other functionalities, as well as the terminal groups, significantly influence inhibitory activity.[5][6]

Quantitative Data on Piperidine-Based Cholinesterase Inhibitors
Compound ClassTarget Enzyme(s)IC50 ValuesReference(s)
1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidineAChE0.56 nM[4]
N-benzylpiperidine carboxamide derivativesAChE0.03 µM - 5.94 µM[6]
1,3-dimethylbenzimidazolinone-linked benzylpiperidinesAChE / BuChE0.39 µM (AChE), 0.16 µM (BChE)[3]
N-benzylpiperidine-phthalimide derivativesBuChE0.72 µM[5]
Experimental Workflow: Cholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity of piperidine derivatives against AChE and BuChE is commonly determined using the spectrophotometric method developed by Ellman.[8][9][10][11]

Principle: This colorimetric assay measures the activity of cholinesterases based on the hydrolysis of the substrate acetylthiocholine (or butyrylthiocholine) to thiocholine. The produced thiocholine reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form a yellow-colored anion, 5-thio-2-nitrobenzoate, which is quantified by measuring the absorbance at 412 nm.[8][10] The rate of color formation is proportional to the enzyme activity, and a decrease in this rate in the presence of an inhibitor indicates its potency.[8]

Protocol:

  • Reagent Preparation:

    • Phosphate buffer (0.1 M, pH 8.0).

    • DTNB solution (10 mM in phosphate buffer).

    • Substrate solution (acetylthiocholine iodide or butyrylthiocholine iodide, 10 mM in deionized water).

    • AChE or BuChE enzyme solution (e.g., from electric eel or equine serum, respectively) diluted in phosphate buffer to the desired concentration.

    • Test compound solutions at various concentrations.

  • Assay Procedure (96-well plate format):

    • To each well, add phosphate buffer.

    • Add the test compound solution to the test wells and buffer to the control wells.

    • Add the enzyme solution to all wells except the blank.

    • Pre-incubate the plate for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

    • Initiate the reaction by adding the DTNB solution followed by the substrate solution to all wells.

    • Measure the absorbance at 412 nm kinetically over a period of time using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition for each concentration of the test compound compared to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

G cluster_workflow Experimental Workflow: Ellman's Assay prep Reagent Preparation (Buffer, DTNB, Substrate, Enzyme, Inhibitor) plate Plate Setup (96-well) - Add Buffer - Add Inhibitor/Control prep->plate enzyme Add Enzyme Solution plate->enzyme preincubate Pre-incubation (e.g., 15 min at 37°C) enzyme->preincubate reaction Initiate Reaction - Add DTNB - Add Substrate preincubate->reaction measure Kinetic Measurement (Absorbance at 412 nm) reaction->measure analysis Data Analysis - Calculate Reaction Rates - Determine % Inhibition - Calculate IC50 measure->analysis G cluster_pathway Endocannabinoid Signaling and Inhibition AEA Anandamide (AEA) CB1R CB1 Receptor AEA->CB1R Activation FAAH FAAH AEA->FAAH Degradation AG 2-Arachidonoylglycerol (2-AG) AG->CB1R Activation MAGL MAGL AG->MAGL Degradation Effect Therapeutic Effects (Analgesia, Anti-inflammatory) CB1R->Effect Inhibitor Piperidine Carbamate Inhibitor Inhibitor->FAAH Inhibitor->MAGL

Caption: Inhibition of FAAH and MAGL enhances endocannabinoid signaling.

Broader Therapeutic Potential: GPCRs and Anticancer Targets

While the direct role of the Cbz group in the final active molecule is less documented for G-protein coupled receptors (GPCRs) and anticancer targets, Cbz-protected piperidines are invaluable intermediates in the synthesis of compounds targeting these areas.

G-Protein Coupled Receptors (GPCRs)

Piperidine and its derivatives are found in numerous drugs targeting GPCRs, such as dopamine and serotonin receptors, which are crucial in the treatment of various CNS disorders including schizophrenia, depression, and anxiety. [12][13][14][15][16][17]The synthesis of these complex molecules often relies on the use of Cbz-protected piperidine building blocks to control the introduction of various substituents that are critical for receptor affinity and selectivity. [2] Experimental Workflow: Radioligand Binding Assay for Dopamine D2 Receptor

A fundamental technique to assess the affinity of a compound for a specific receptor is the radioligand binding assay. [18][19][20][21][22] Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand (a molecule with a radioactive isotope) for binding to a receptor. The amount of radioactivity bound to the receptor is inversely proportional to the affinity of the test compound.

Protocol:

  • Preparation:

    • Cell membranes expressing the target receptor (e.g., dopamine D2 receptor).

    • Radioligand (e.g., [3H]-Spiperone).

    • Test compound at various concentrations.

    • Assay buffer.

  • Assay Procedure:

    • Incubate the cell membranes, radioligand, and test compound together in the assay buffer.

    • Allow the binding to reach equilibrium.

    • Separate the bound radioligand from the unbound radioligand by rapid filtration through a glass fiber filter.

    • Wash the filters to remove any non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Determine the amount of specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 or Ki value.

G cluster_workflow Experimental Workflow: Radioligand Binding Assay prep Reagent Preparation (Membranes, Radioligand, Test Compound) incubation Incubation (Membranes + Radioligand + Test Compound) prep->incubation filtration Rapid Filtration (Separates Bound from Unbound) incubation->filtration washing Filter Washing filtration->washing counting Scintillation Counting (Measures Radioactivity) washing->counting analysis Data Analysis (Determine IC50/Ki) counting->analysis

Caption: Workflow for determining receptor binding affinity.

Anticancer Targets

Piperidine-containing compounds have demonstrated a wide range of anticancer activities, targeting various signaling pathways involved in cancer cell proliferation, survival, and metastasis. [23][24][25]These pathways include those regulated by STAT-3, NF-κB, and PI3K/Akt. [23][24]The synthesis of these anticancer agents often utilizes Cbz-protected piperidine scaffolds to construct the complex molecular architectures required for potent and selective activity.

Conclusion

Cbz-protected piperidine compounds are not merely synthetic intermediates but are foundational to the development of a diverse range of therapeutics. Their strategic use enables the efficient and controlled synthesis of potent inhibitors of key enzymes such as cholinesterases and endocannabinoid hydrolases, offering promising avenues for the treatment of neurodegenerative diseases, pain, and inflammation. Furthermore, their role as versatile building blocks extends to the creation of ligands for GPCRs and novel anticancer agents. The continued exploration of the chemical space around the Cbz-protected piperidine scaffold, coupled with robust biological evaluation, will undoubtedly lead to the discovery of next-generation therapies for a multitude of human diseases.

References

  • A fluorescence-based assay for monoacylglycerol lipase compatible with inhibitor screening. (n.d.). PubMed. [Link]
  • Monoacylglycerol Lipase Inhibitor Screening Kit (Fluorometric). (n.d.). Assay Genie. [Link]
  • A natural substrate-based fluorescence assay for inhibitor screening on diacylglycerol lipase α. (2018). PubMed Central. [Link]
  • D2 and D3 Dopamine Receptor Competitive Radioligand Binding Assays. (2015). Bio-protocol. [Link]
  • Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling. (2022). Frontiers. [Link]
  • Ellman Esterase Assay Protocol. (n.d.). Scribd. [Link]
  • Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. [Link]
  • Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. (2011). PubMed Central. [Link]
  • Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. (n.d.). [Link]
  • Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases. (2011). PubMed Central. [Link]
  • Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)
  • Determination of acetylcholinesterase activity by the Ellman assay: A versatile tool for in vitro research on medical countermeasures against organophosphate poisoning. (2019).
  • Synthesis of new N-benzylpiperidine derivatives as cholinesterase inhibitors with β-amyloid anti-aggregation properties and beneficial effects on memory in vivo. (2015). PubMed. [Link]
  • Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. (2020).
  • Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. (2010). PubMed. [Link]
  • A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. (2020). MDPI. [Link]
  • Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. (2020). University of Manchester. [Link]
  • Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. (2020). Royal Society of Chemistry. [Link]
  • Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. (2020). PubMed Central. [Link]
  • (Indolylalkyl)piperidine carbamates as inhibitors of fatty acid amide hydrolase (FAAH). (2017). PubMed Central. [Link]
  • The Role of Piperidine Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. (2019). PubMed. [Link]
  • Radioligand binding and autoradiographic analysis of dopamine receptors in the human heart. (1990). PubMed. [Link]
  • Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease. (2023). PubMed. [Link]
  • Synthesis of new 1,2,3-benzotriazin-4-one-arylpiperazine derivatives as 5-HT1A serotonin receptor ligands. (2000). PubMed. [Link]
  • Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. (2021). PubMed Central. [Link]
  • Characterization of Tunable Piperidine and Piperazine Carbamates as Inhibitors of Endocannabinoid Hydrolases. (2011).
  • Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas. (2014). PubMed Central. [Link]
  • Piperazine and piperidine carboxamides and carbamates as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). (2014).
  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (2022).
  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (2022). PubMed. [Link]
  • Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonists. (2022). ChemRxiv. [Link]
  • Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (2018). PubMed Central. [Link]
  • Chemical structures of anticancer piperidine derivatives. (n.d.).
  • Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. (2021). PubMed Central. [Link]
  • From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modul
  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. (2022). MDPI. [Link]
  • Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library. (2015). PubMed Central. [Link]
  • Discovery of β-Arrestin–Biased Dopamine D2 Ligands for Probing Signal Transduction Pathways Essential for Antipsychotic. (2011). PNAS. [Link]
  • In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex. (2001). PubMed. [Link]

Sources

An In-Depth Technical Guide to Elucidating the Mechanism of Action of N-Cbz-4-piperidinepropionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-Cbz-4-piperidinepropionic acid is a well-documented synthetic intermediate, valued for its utility in the construction of complex pharmaceutical agents. However, its intrinsic biological activity and mechanism of action remain largely unexplored. This technical guide posits a scientifically-grounded hypothesis for its biological target and provides a comprehensive, multi-faceted research framework for its validation. Drawing parallels with the structurally analogous compound, 1-Piperidinepropionic acid (1-PPA), a known allosteric inhibitor of Protease-Activated Receptor-2 (PAR2), we hypothesize that N-Cbz-4-piperidinepropionic acid may also function as a modulator of PAR2. This document serves as a roadmap for researchers, scientists, and drug development professionals, detailing a logical progression of in silico, biochemical, and cell-based assays to rigorously investigate this hypothesis. The protocols herein are designed to be self-validating, providing a robust platform for discovery.

Introduction: From Synthetic Intermediate to a Potential PAR2 Modulator

N-Cbz-4-piperidinepropionic acid is a piperidine derivative characterized by a propionic acid moiety at the 4-position and a carboxybenzyl (Cbz) protecting group on the piperidine nitrogen.[1] While its role as a versatile building block in organic synthesis is established, a thorough review of the scientific literature reveals a significant gap in our understanding of its potential pharmacological effects.[2]

A compelling starting point for investigation arises from the known biological activity of a close structural analog, 1-Piperidinepropionic acid (1-PPA). Recent studies have identified 1-PPA as an allosteric inhibitor of Protease-Activated Receptor-2 (PAR2), a G protein-coupled receptor (GPCR) implicated in a myriad of inflammatory and pathological processes.[3][4][5] PAR2 is activated by proteolytic cleavage of its extracellular N-terminus, which exposes a "tethered ligand" that binds to the receptor and initiates downstream signaling.[2][6] This activation triggers multiple signaling cascades, including Gq-mediated intracellular calcium mobilization and β-arrestin-mediated activation of the MAPK/ERK pathway, culminating in inflammatory responses.[1][7]

Given the shared piperidinepropionic acid core, we hypothesize that N-Cbz-4-piperidinepropionic acid may exert its biological effects through the modulation of PAR2. The presence of the bulky, lipophilic Cbz group, as compared to the free amine in 1-PPA, suggests potential differences in binding affinity, potency, and even the nature of the modulation (e.g., antagonist, agonist, or biased agonist).

This guide outlines a systematic approach to test this hypothesis, beginning with computational modeling and progressing through a series of biochemical and cell-based functional assays.

Phase 1: In Silico and Biochemical Target Validation

The initial phase of this investigation focuses on establishing a plausible interaction between N-Cbz-4-piperidinepropionic acid and PAR2 through computational and direct binding studies.

Computational Modeling and Molecular Docking

Rationale: In silico docking studies provide a cost-effective and rapid method to predict the binding pose and affinity of a small molecule to its putative protein target.[8][9] By modeling the interaction of N-Cbz-4-piperidinepropionic acid with the known structure of PAR2, we can generate initial hypotheses about its binding site (orthosteric vs. allosteric) and compare its predicted binding characteristics to that of the known allosteric inhibitor, 1-PPA.[3]

Experimental Protocol: Molecular Docking of N-Cbz-4-piperidinepropionic acid to PAR2

  • Receptor Preparation: Obtain the crystal structure of human PAR2 from a protein databank (e.g., PDB). Prepare the receptor structure by removing water molecules, adding hydrogen atoms, and assigning appropriate charges using a molecular modeling software suite (e.g., Schrödinger, MOE).

  • Ligand Preparation: Generate 3D conformers of N-Cbz-4-piperidinepropionic acid and 1-PPA. Assign appropriate atom types and charges.

  • Binding Site Definition: Based on the published data for 1-PPA, define the allosteric binding pocket within the transmembrane domain of PAR2 for the docking calculations.[3] For comparison, also define the orthosteric binding site.

  • Molecular Docking: Perform flexible ligand docking into the defined binding sites using a program such as AutoDock Vina or Glide.[10]

  • Analysis: Analyze the resulting docking poses and scoring functions (e.g., binding energy). The top-ranked poses will be visually inspected to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions).

Data Presentation: Predicted Binding Affinities

CompoundPredicted Binding SitePredicted Binding Energy (kcal/mol)
N-Cbz-4-piperidinepropionic acidAllosteric-8.5
1-Piperidinepropionic acid (1-PPA)Allosteric-6.2
N-Cbz-4-piperidinepropionic acidOrthosteric-5.1

Note: The data presented in this table is hypothetical and for illustrative purposes.

Mandatory Visualization: Computational Docking Workflow

G cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis PDB Obtain PAR2 Crystal Structure DefineSite Define Allosteric Binding Site PDB->DefineSite Ligand Prepare 3D Ligand (N-Cbz-4-piperidinepropionic acid) RunDocking Run Docking Simulation (e.g., AutoDock Vina) Ligand->RunDocking DefineSite->RunDocking AnalyzePose Analyze Binding Pose & Interactions RunDocking->AnalyzePose PredictAffinity Predict Binding Affinity (kcal/mol) AnalyzePose->PredictAffinity G Start PAR2-expressing cells Treat Treat with Vehicle or N-Cbz-4-piperidinepropionic acid Start->Treat Heat Apply Thermal Gradient (40-70°C) Treat->Heat Lyse Cell Lysis & Centrifugation Heat->Lyse Supernatant Collect Soluble Protein (Supernatant) Lyse->Supernatant WB Western Blot for PAR2 Supernatant->WB Analyze Analyze Thermal Shift WB->Analyze G cluster_membrane Cell Membrane cluster_cytosol Cytosol PAR2 PAR2 Gq Gq PAR2->Gq release PLC PLC Gq->PLC release IP3 IP3 PLC->IP3 release ER Endoplasmic Reticulum IP3->ER release Ca2 Ca2+ ER->Ca2 release Agonist PAR2 Agonist (Trypsin) Agonist->PAR2 Inhibitor N-Cbz-4- piperidinepropionic acid Inhibitor->PAR2

Caption: PAR2-mediated Gq signaling and calcium mobilization.

Interrogation of β-Arrestin Pathway: MAPK/ERK Activation

Rationale: In addition to G protein-dependent signaling, PAR2 can signal through a G protein-independent pathway involving β-arrestins, leading to the activation of the mitogen-activated protein kinase (MAPK) cascade, specifically ERK1/2. I[7][11]nvestigating this pathway is crucial to determine if N-Cbz-4-piperidinepropionic acid exhibits any biased antagonism.

Experimental Protocol: Western Blot for Phospho-ERK1/2

  • Cell Stimulation: Starve PAR2-expressing cells overnight. Pre-treat with vehicle or N-Cbz-4-piperidinepropionic acid for 30 minutes.

  • Agonist Treatment: Stimulate the cells with a PAR2 agonist for a short time course (e.g., 0, 2, 5, 10, 30 minutes).

  • Protein Lysis: Immediately lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Immunoblotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phosphorylated ERK1/2 (p-ERK) and total ERK1/2.

  • Detection and Analysis: Use a chemiluminescent substrate and imaging system to detect the protein bands. Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.

Data Presentation: Quantitation of ERK1/2 Phosphorylation

Treatmentp-ERK/Total ERK Ratio (Fold Change vs. Unstimulated)
Unstimulated1.0
PAR2 Agonist (5 min)8.2 ± 0.7
PAR2 Agonist + 1 µM Cmpd5.1 ± 0.5
PAR2 Agonist + 10 µM Cmpd1.5 ± 0.2

Note: The data presented in this table is hypothetical and for illustrative purposes.

Phase 3: Structure-Activity Relationship (SAR) and Future Perspectives

Rationale: A preliminary SAR study is essential to understand the contribution of the Cbz group to the observed biological activity. B[12][13]y synthesizing and testing key analogs, we can determine if the Cbz moiety enhances or diminishes the activity compared to the parent 1-PPA scaffold.

Proposed Analogs for Synthesis and Testing:

  • 1-Piperidinepropionic acid (1-PPA): The parent compound, to serve as a direct benchmark.

  • N-acetyl-4-piperidinepropionic acid: To test the effect of a smaller, less lipophilic N-acyl group.

  • N-benzoyl-4-piperidinepropionic acid: To evaluate a different aromatic acyl group.

  • Esterified N-Cbz-4-piperidinepropionic acid: To determine the importance of the free carboxylic acid.

These analogs would be subjected to the same battery of in silico, biochemical, and functional assays described in Phases 1 and 2 to build a comprehensive SAR profile.

Future Directions: Should N-Cbz-4-piperidinepropionic acid demonstrate potent and selective PAR2 antagonism in vitro, subsequent studies would be warranted. These could include in vivo testing in animal models of PAR2-mediated diseases, such as inflammatory bowel disease or chronic pain, to assess its therapeutic potential. F[1][14]urthermore, comprehensive selectivity profiling against other PAR family members and a broader panel of GPCRs would be necessary to de-risk any potential off-target effects.

Conclusion

While N-Cbz-4-piperidinepropionic acid has historically been viewed through the lens of a synthetic tool, its structural similarity to the known PAR2 inhibitor 1-PPA provides a compelling rationale for investigating its own pharmacological profile. The multi-pronged research strategy detailed in this guide—encompassing computational modeling, direct binding assays, and functional cellular analyses—provides a rigorous and logical framework to test the hypothesis that N-Cbz-4-piperidinepropionic acid is a novel modulator of PAR2. The successful execution of this plan will not only elucidate the mechanism of action of this compound but also potentially uncover a new chemical scaffold for the development of therapeutics targeting PAR2-driven pathologies.

References

  • Vertex AI Search. (2026). N-Cbz- Piperidine-4-carboxylic acid.
  • Benchchem. (2026). N-Cbz-4-piperidineacetic acid | 63845-28-3.
  • CymitQuimica. (2026). N-Cbz-Piperidine-4-carboxylic acid.
  • MDPI. (2023). 1-Piperidine Propionic Acid as an Allosteric Inhibitor of Protease Activated Receptor-2.
  • Wikipedia. (2026). Protease-activated receptor 2.
  • Frontiers. (2026). Update on protease-activated receptor 2 in inflammatory and autoimmune dermatological diseases.
  • ResearchGate. (2025). (PDF) Proteinase-Activated Receptor-2: Physiological and Pathophysiological Roles.
  • NIH. (2026). Protease-activated receptor 2 signaling in inflammation - PubMed.
  • ResearchGate. (2026). PAR2 mechanism of activation by specific proteolysis a[17]nd putative....
  • MDPI. (2026). Recent Advances and Applications of Molecular Docking to G Protein-Coupled Receptors.
  • PubMed. (2020). Protease-activated receptor-2 ligands reveal orthosteric and allosteric mechanisms of receptor inhibition.
  • X-Chem. (2020). Protease-activated receptor-2 ligands reveal orthosteric and allosteric mechanisms of receptor inhibition.
  • NIH. (2024). Par2-mediated responses in inflammation and regeneration: choosing between repair and damage.
  • PubMed Central. (2024). PAR2 activation on human tubular epithelial cells engages converging signaling pathways to induce an inflammatory and fibrotic milieu.
  • MedChemExpress. (2026). PAR2 Inhibitor, Agonist, Antagonist, Activator, Gene.
  • PubMed Central. (2024). Protease-Activated Receptor 2 in inflammatory skin disease: current evidence and future perspectives.
  • Preprints.org. (2023). 1-Piperidine Propionic Acid as an Allosteric Inhibitor of Protease Activated Receptor-2.
  • ResearchGate. (2025). Protease-activated receptor 2 signaling in inflammation | Request PDF.
  • MDPI. (2024). 1-Piperidine Propionic Acid Protects from Septic Shock Through Protease Receptor 2 Inhibition.
  • MDPI. (2023). 1-Piperidine Propionic Acid as an Allosteric Inhibitor of Protease Activated Receptor-2.
  • PubMed Central. (2026). Role of protease-activated receptors 2 (PAR2) in ocular infections and inflammation.
  • Innoprot. (2026). Hi-Affi™ In Vitro Cell based Proteinase activated Receptor Functional Assay Service.
  • Innoprot. (2026). PAR2 Receptor Assay.
  • DiVA portal. (2022). Structure-Based Virtual Screening for Ligands of G Protein–Coupled Receptors: What Can Molecular Docking Do for You?S.
  • PubMed Central. (2023). pyGOMoDo: GPCRs modeling and docking with python.
  • Divulga UAB. (2021). Computational methods help finding drug binding sites on cellular receptors.
  • Springer Nature Experiments. (2026). Investigating Small-Molecule Ligand Binding to G Protein-Coupled Receptors with Biased or Unbiased Molecular Dynamics Simulations.
  • PubMed Central. (2026). The novel PAR2 ligand C391 blocks multiple PAR2 signalling pathways in vitro and in vivo.
  • PubMed Central. (2026). Binding of a highly potent protease-activated receptor-2 (PAR2) activating peptide, [3H]2-furoyl-LIGRL-NH2, to human PAR2.
  • PubMed Central. (2026). Pathway-selective antagonism of proteinase activated receptor 2.
  • ResearchGate. (2026). Pharmacological activity of PAR2 agonists Functional assays were... | Download Table.
  • PubMed Central. (2026). High Affinity Fluorescent Probe for Proteinase-Activated Receptor 2 (PAR2).
  • PubMed Central. (2026). Design, synthesis and structure-activity relationship (SAR) studies of an unusual class of non-cationic fatty amine-tripeptide conjugates as novel synthetic antimicrobial agents.
  • PubMed Central. (2026). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis.
  • PubMed Central. (2026). Synthesis and SAR of N-(4-(4-alklylpiperazin-1-yl)phenyl)benzamides as muscarinic acetylcholine receptor subtype 1 (M1) anatgonists.
  • PubMed Central. (2026). Synthesis and SAR of Analogues of the M1 allosteric agonist TBPB. Part II. Amides, sulfonamides and ureas: the effect of capping the distal basic piperidine nitrogen.

Sources

Methodological & Application

Protocol for the Synthesis of 3-(1-((Benzyloxy)carbonyl)piperidin-4-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This document provides a detailed, research-grade protocol for the synthesis of 3-(1-((benzyloxy)carbonyl)piperidin-4-yl)propanoic acid, a key intermediate in pharmaceutical research, notably as a versatile linker for Proteolysis Targeting Chimeras (PROTACs).[1][2][3] The synthetic strategy is built upon a robust and scalable Wittig reaction to construct the carbon skeleton, followed by catalytic hydrogenation and saponification. This guide explains the causality behind experimental choices, ensuring scientific integrity and reproducibility for researchers in drug discovery and development.

Introduction and Strategic Overview

The target molecule, this compound, incorporates a piperidine scaffold, a privileged structure in medicinal chemistry due to its prevalence in numerous pharmaceuticals.[4] The propanoic acid side chain provides a crucial carboxylic acid handle for further chemical modification, such as amide bond formation. The benzyloxycarbonyl (Cbz or Z) group serves as a stable protecting group for the piperidine nitrogen, preventing unwanted side reactions and allowing for selective deprotection under specific conditions, primarily catalytic hydrogenolysis.[5][6][7]

Our synthetic approach is a multi-step sequence designed for efficiency and clarity:

  • Wittig Olefination: Formation of the core carbon-carbon bond by reacting a commercially available N-Cbz protected piperidone with a phosphorus ylide. This step introduces the propanoate chain as an unsaturated ester.

  • Catalytic Hydrogenation: Simultaneous reduction of the newly formed carbon-carbon double bond to a saturated alkane.

  • Saponification: Hydrolysis of the ethyl ester to the final carboxylic acid product.

This strategy is chosen for its reliability, the commercial availability of starting materials, and the straightforward nature of the reaction work-ups and purifications.

Visualized Synthetic Workflow

The overall synthetic pathway is illustrated below, proceeding from the N-protected ketone to the final acid.

G start 1-(Benzyloxycarbonyl)-4-piperidone intermediate1 Ethyl 3-(1-((benzyloxy)carbonyl)piperidin-4-ylidene)propanoate start->intermediate1 Wittig Reaction (EtO2CCH2CH2)PPh3Br, Base intermediate2 Ethyl 3-(1-((benzyloxy)carbonyl)piperidin-4-yl)propanoate intermediate1->intermediate2 Hydrogenation H2, Pd/C end_product This compound intermediate2->end_product Saponification LiOH, H2O/THF

Caption: Overall synthetic scheme for the target molecule.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Step 1: Synthesis of Ethyl 3-(1-((benzyloxy)carbonyl)piperidin-4-ylidene)propanoate (Wittig Reaction)

Rationale: The Wittig reaction is a cornerstone of organic synthesis for converting ketones or aldehydes into alkenes.[8][9] It involves the reaction of a carbonyl compound with a phosphonium ylide. The driving force for this reaction is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[8] We use an ester-containing ylide, which is considered "stabilized," generally leading to the more thermodynamically stable (E)-alkene as the major product.[8]

Reagents & Materials:

Reagent M.W. Amount Moles Equiv.
(3-Ethoxycarbonylpropyl)triphenylphosphonium bromide 487.36 16.1 g 33.0 mmol 1.5
Sodium Hydride (60% in mineral oil) 24.00 1.32 g 33.0 mmol 1.5
1-(Benzyloxycarbonyl)-4-piperidone 233.28 5.14 g 22.0 mmol 1.0

| Anhydrous Tetrahydrofuran (THF) | - | 200 mL | - | - |

Protocol:

  • To a flame-dried 500 mL three-necked round-bottom flask under an argon atmosphere, add sodium hydride (1.32 g, 33.0 mmol).

  • Wash the sodium hydride with anhydrous hexane (2 x 20 mL) to remove the mineral oil, carefully decanting the hexane wash each time.

  • Add anhydrous THF (100 mL) to the flask and cool the suspension to 0 °C in an ice bath.

  • In a separate flask, dissolve (3-ethoxycarbonylpropyl)triphenylphosphonium bromide (16.1 g, 33.0 mmol) in anhydrous THF (100 mL).

  • Slowly add the phosphonium salt solution to the stirred NaH suspension at 0 °C over 30 minutes. A deep orange or red color indicates the formation of the ylide.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Re-cool the ylide solution to 0 °C and add a solution of 1-(Benzyloxycarbonyl)-4-piperidone (5.14 g, 22.0 mmol) in anhydrous THF (50 mL) dropwise over 20 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir overnight (approx. 16 hours).

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (50 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of 10-30% ethyl acetate in hexanes) to yield the product as a colorless oil.

Step 2: Synthesis of Ethyl 3-(1-((benzyloxy)carbonyl)piperidin-4-yl)propanoate (Hydrogenation)

Rationale: Catalytic hydrogenation is a clean and efficient method for the reduction of alkenes to alkanes. Palladium on carbon (Pd/C) is a widely used, robust heterogeneous catalyst for this transformation.[5][10] This method avoids the use of stoichiometric metal hydride reagents, simplifying the work-up procedure as the catalyst can be removed by simple filtration.

Reagents & Materials:

Reagent M.W. Amount Moles Equiv.
Ethyl 3-(1-(Cbz)piperidin-4-ylidene)propanoate 331.41 6.63 g 20.0 mmol 1.0
Palladium on Carbon (10 wt. %) - ~660 mg - 10 mol%
Ethanol (EtOH) - 150 mL - -

| Hydrogen Gas (H₂) | - | 1 atm | - | - |

Protocol:

  • Dissolve the unsaturated ester (6.63 g, 20.0 mmol) in ethanol (150 mL) in a hydrogenation flask.

  • Carefully add 10% Pd/C catalyst (~660 mg) to the solution.

  • Secure the flask to a hydrogenation apparatus (e.g., Parr shaker) or use a balloon filled with hydrogen gas.

  • Evacuate the flask and backfill with hydrogen gas (repeat this cycle 3 times) to ensure an inert atmosphere is replaced by hydrogen.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature for 12-16 hours.

  • Work-up: Monitor the reaction by TLC or LC-MS until the starting material is consumed. Carefully vent the hydrogen atmosphere and purge the flask with argon or nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional ethanol (50 mL).

  • Combine the filtrates and concentrate under reduced pressure to yield the saturated ester, which is often pure enough for the next step without further purification.

Step 3: Synthesis of this compound (Saponification)

Rationale: Saponification is the base-mediated hydrolysis of an ester to its corresponding carboxylic acid and alcohol. Lithium hydroxide (LiOH) is a common choice as it is effective and typically leads to clean reactions with minimal side products. A mixed solvent system of THF/water ensures the solubility of both the organic substrate and the inorganic base.

Reagents & Materials:

Reagent M.W. Amount Moles Equiv.
Ethyl 3-(1-(Cbz)piperidin-4-yl)propanoate 333.43 6.34 g 19.0 mmol 1.0
Lithium Hydroxide Monohydrate (LiOH·H₂O) 41.96 1.60 g 38.0 mmol 2.0
Tetrahydrofuran (THF) - 100 mL - -
Water (H₂O) - 50 mL - -

| 1 M Hydrochloric Acid (HCl) | - | As needed | - | - |

Protocol:

  • Dissolve the saturated ester (6.34 g, 19.0 mmol) in a mixture of THF (100 mL) and water (50 mL) in a 250 mL round-bottom flask.

  • Add lithium hydroxide monohydrate (1.60 g, 38.0 mmol) to the solution.

  • Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove most of the THF.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 by the dropwise addition of 1 M HCl. A white precipitate should form.

  • Extract the product with dichloromethane or ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The resulting white solid can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the final product, this compound.[11]

Mechanism Spotlight: The Wittig Reaction

The Wittig reaction proceeds through a concerted [2+2] cycloaddition mechanism to form a four-membered ring intermediate called an oxaphosphetane, which then decomposes to the final products.

Sources

Application Notes & Protocols: Utilizing N-Cbz-4-piperidinepropionic Acid as a Rigid Linker for PROTAC Synthesis and Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of the Linker in PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) have revolutionized therapeutic development by shifting the paradigm from occupancy-driven inhibition to event-driven protein degradation.[1] These heterobifunctional molecules function by co-opting the cell's native ubiquitin-proteasome system (UPS).[2] A PROTAC molecule consists of three distinct components: a "warhead" ligand that binds to a protein of interest (POI), an "anchor" ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[3][4] Upon simultaneous binding, the PROTAC induces the formation of a ternary complex (POI-PROTAC-E3 ligase), leading to the polyubiquitination of the POI and its subsequent degradation by the proteasome.[1][5]

While the selection of the warhead and E3 ligase ligand dictates target specificity, the linker is a critical determinant of the PROTAC's overall success.[] Far from being a passive spacer, the linker's composition, length, and rigidity profoundly influence the stability and geometry of the ternary complex, which in turn impacts the efficiency and selectivity of protein degradation.[7][8] Furthermore, the linker's physicochemical properties are integral to the molecule's solubility, cell permeability, and overall pharmacokinetic profile.[3][4]

The Strategic Advantage of Rigid Piperidine-Based Linkers

The "linkerology" of PROTACs has evolved from synthetically convenient flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, to more sophisticated rigid designs.[3][4] While flexible linkers offer conformational adaptability, this can incur an entropic penalty upon binding to form the ternary complex.[1]

Rigid linkers, which incorporate structural elements like cyclic systems, offer several compelling advantages:

  • Conformational Pre-organization: By restricting rotational freedom, a rigid linker can pre-organize the warhead and anchor ligands into a bioactive conformation that is optimal for ternary complex formation. This can reduce the entropic penalty of binding and lead to enhanced potency.[1][7]

  • Improved Pharmacokinetics: The constrained conformation of rigid linkers often results in greater metabolic stability compared to flexible chains, leading to improved pharmacokinetic profiles.[7][9]

  • Enhanced Selectivity: A well-defined spatial orientation of the two ligands can improve selectivity for the target protein and reduce off-target effects.[7]

The piperidine ring is an exemplary building block for introducing rigidity into a PROTAC linker.[10][11] Its saturated heterocyclic structure constrains the linker's conformation, and its incorporation has been a successful strategy in clinical candidates like ARV-110 and ARV-471, where it significantly improved metabolic stability and potency.[9]

N-Cbz-4-piperidinepropionic Acid: A Versatile Rigid Building Block

This guide focuses on N-Cbz-4-piperidinepropionic acid , a versatile building block for constructing rigid PROTAC linkers. Its structure is ideally suited for modular PROTAC synthesis.

  • Piperidine Core: Provides the central rigid scaffold, limiting conformational flexibility.

  • N-Cbz Group (Carboxybenzyl): This protecting group on the piperidine nitrogen serves two purposes. It prevents the nitrogen from participating in unwanted side reactions during synthesis and its steric bulk further constrains the linker's conformation.

  • Propionic Acid Terminus: The carboxylic acid moiety serves as a robust chemical handle for conjugation, most commonly via amide bond formation with an amine-functionalized ligand or linker extension.

Below is a diagram illustrating the general mechanism of action for a PROTAC constructed with such a linker.

PROTAC_Mechanism cluster_Cell Cellular Environment POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC Molecule PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub Ubiquitin Transfer Ternary->Ub Proximity-Induced Recycle PROTAC Recycled Ternary->Recycle Release PolyUb Polyubiquitinated POI Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation

Figure 1: General mechanism of PROTAC-mediated protein degradation.

Protocol 1: Synthesis of a Model PROTAC

This protocol describes a general method for synthesizing a PROTAC via amide coupling, where N-Cbz-4-piperidinepropionic acid is coupled to an amine-functionalized E3 ligase module. For this example, we will use a pomalidomide derivative as the Cereblon (CRBN) E3 ligase ligand.[2][12]

Workflow_Diagram cluster_assays Parallel Assays Start Synthesized & Purified PROTAC CellCulture 1. Seed Cells (e.g., MCF7, A549) Start->CellCulture Treatment 2. Treat with PROTAC (Dose-Response) CellCulture->Treatment Incubate 3. Incubate (e.g., 24 hours) Treatment->Incubate Lysis 4a. Cell Lysis & Protein Quantification (BCA) Incubate->Lysis Viability 4b. Add Viability Reagent (e.g., CellTiter-Glo) Incubate->Viability WesternBlot 5a. Western Blot Analysis Lysis->WesternBlot Lumi 5b. Measure Luminescence Viability->Lumi DataAnalysis1 6a. Quantify Degradation (DC₅₀, Dₘₐₓ) WesternBlot->DataAnalysis1 DataAnalysis2 6b. Determine Cell Viability (GI₅₀) Lumi->DataAnalysis2

Sources

Application Notes and Protocols for the Amide Coupling of N-Cbz-4-piperidinepropionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Amide Bond Formation with N-Cbz-4-piperidinepropionic Acid

The formation of an amide bond is a cornerstone of modern organic and medicinal chemistry, fundamental to the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials.[1][2] N-Cbz-4-piperidinepropionic acid is a valuable building block in drug discovery, incorporating a conformationally constrained piperidine scaffold often found in bioactive molecules. The carboxybenzyl (Cbz) protecting group on the piperidine nitrogen provides excellent stability under various reaction conditions and can be selectively removed via catalytic hydrogenolysis, offering an orthogonal deprotection strategy.[3] This allows for the selective coupling of the propionic acid moiety to a primary or secondary amine, a critical step in the assembly of more complex molecular architectures.

These application notes provide a comprehensive guide to the successful amide coupling of N-Cbz-4-piperidinepropionic acid with a generic primary amine (R-NH2), focusing on two robust and widely employed coupling methodologies: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt), and the highly efficient uronium-based reagent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). The protocols are designed to be self-validating, with in-depth explanations of the rationale behind each experimental choice and detailed procedures for reaction monitoring, work-up, and product characterization.

Core Principles of Amide Coupling

The direct condensation of a carboxylic acid and an amine to form an amide bond is generally unfavorable due to the formation of a non-reactive ammonium carboxylate salt.[2] Therefore, the carboxylic acid must first be activated to a more electrophilic species. This is the primary role of coupling reagents like EDC and HATU.

Carbodiimide-Mediated Coupling (EDC/HOBt): EDC is a water-soluble carbodiimide that reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[2][4] However, this intermediate can be unstable and prone to racemization and side reactions, such as the formation of an N-acylurea.[5] The addition of HOBt mitigates these issues by trapping the O-acylisourea to form a more stable and reactive HOBt-ester, which then readily reacts with the amine to yield the desired amide.[4][5]

Uronium Salt-Based Coupling (HATU): HATU is a highly efficient coupling reagent that activates carboxylic acids to form an active ester, leading to rapid amide bond formation with minimal side reactions and racemization.[1][6] This method is particularly effective for coupling sterically hindered or less reactive amines.[6]

Experimental Protocols

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol outlines a standard and cost-effective method for the amide coupling of N-Cbz-4-piperidinepropionic acid.

Materials:

  • N-Cbz-4-piperidinepropionic acid

  • Primary amine (R-NH2)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous Sodium Bicarbonate (NaHCO3) solution

  • 1 M Hydrochloric Acid (HCl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na2SO4) or Magnesium Sulfate (MgSO4)

  • Silica gel for column chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Appropriate solvents for TLC and column chromatography (e.g., Ethyl Acetate/Hexanes mixture)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • NMR spectrometer

  • LC-MS instrument

Step-by-Step Procedure:

  • Reaction Setup: To a solution of N-Cbz-4-piperidinepropionic acid (1.0 equivalent) in anhydrous DCM or DMF (approximately 10 mL per mmol of acid) in a round-bottom flask, add the primary amine (1.1 equivalents).

    • Rationale: A slight excess of the amine ensures complete consumption of the more valuable carboxylic acid starting material.

  • Additive and Base Addition: Add HOBt (1.2 equivalents) and DIPEA (2.5 equivalents) to the reaction mixture. Stir for 5-10 minutes at room temperature.

    • Rationale: HOBt is added to form the active ester and suppress side reactions.[7] DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt of EDC and any other acidic species present, driving the reaction forward.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

    • Rationale: Cooling the reaction mixture helps to control the exothermic reaction upon addition of EDC and minimizes potential side reactions.

  • EDC Addition: Add EDC·HCl (1.2 equivalents) portion-wise to the stirred solution over 5-10 minutes.

    • Rationale: Portion-wise addition of EDC helps to maintain a low concentration of the highly reactive O-acylisourea intermediate, further reducing the likelihood of side reactions.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 4-24 hours. Monitor the progress of the reaction by TLC or LC-MS.[8]

    • Rationale: TLC allows for a quick qualitative assessment of the reaction progress by comparing the spot of the reaction mixture to the spots of the starting materials. LC-MS provides more definitive information on the disappearance of starting materials and the appearance of the desired product mass.

  • Work-up: a. Once the reaction is complete, dilute the mixture with DCM or Ethyl Acetate. b. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.[7]

    • Rationale: The acidic wash removes excess amine and DIPEA. The basic wash removes unreacted carboxylic acid and HOBt. The brine wash removes any remaining water. c. Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of Ethyl Acetate in Hexanes).[1][7]

Protocol 2: HATU Mediated Amide Coupling

This protocol is recommended for more challenging couplings, such as with sterically hindered or electron-deficient amines.

Materials and Equipment: Same as Protocol 1, with the substitution of HATU for EDC·HCl and HOBt.

Step-by-Step Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Cbz-4-piperidinepropionic acid (1.0 equivalent) and HATU (1.2 equivalents) in anhydrous DMF.

    • Rationale: An inert atmosphere is recommended to prevent the reaction of HATU with atmospheric moisture.

  • Base and Amine Addition: Add DIPEA (2.0-3.0 equivalents) to the solution and stir for 1-2 minutes to allow for pre-activation. Then, add the primary amine (1.1 equivalents) to the reaction mixture.[6]

    • Rationale: Pre-activation of the carboxylic acid with HATU and a base forms the active ester prior to the addition of the amine, leading to a more efficient reaction.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.[8]

  • Work-up: a. Upon completion, dilute the reaction mixture with Ethyl Acetate. b. Wash the organic layer sequentially with saturated aqueous NaHCO3 and brine. c. Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.[8]

  • Purification: Purify the crude product by silica gel column chromatography.

Data Presentation and Analysis

Table 1: Comparison of Coupling Reagents for Amide Bond Formation

Coupling ReagentAdditiveBaseSolventTypical Reaction Time (h)Typical Yield (%)Notes
EDCHOBtDIPEADMF or DCM4 - 2475 - 90A cost-effective and widely used method. The urea byproduct is water-soluble, facilitating purification.[7][8]
HATUNoneDIPEADMF2 - 685 - 98Highly efficient, especially for challenging substrates.[6] The byproducts are generally soluble in the work-up solvents.

Experimental Workflow Visualization

experimental_workflow cluster_protocol Amide Coupling Protocol start Start: N-Cbz-4-piperidinepropionic acid + Amine reagents Add Coupling Reagents (EDC/HOBt or HATU) + Base start->reagents reaction Reaction at 0°C to RT reagents->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring workup Aqueous Work-up monitoring->workup Reaction Complete purification Column Chromatography workup->purification product Pure Amide Product purification->product

Caption: General workflow for the amide coupling of N-Cbz-4-piperidinepropionic acid.

Product Characterization

The identity and purity of the final amide product should be confirmed by a combination of analytical techniques:

  • Thin Layer Chromatography (TLC): A single spot with an Rf value distinct from the starting materials indicates a successful reaction and purification.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides the molecular weight of the product, confirming the formation of the desired amide.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information, confirming the connectivity of the atoms in the final product.[9][11][12] The disappearance of the carboxylic acid proton signal and the appearance of a new amide proton signal in the ¹H NMR spectrum are key indicators of a successful coupling.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product formation Inactive reagents (especially coupling agents)Use fresh, high-purity reagents. Store coupling agents under inert gas and desiccated.
Insufficient amount of baseEnsure the correct stoichiometry of the base is used, especially if the amine starting material is a salt.
Sterically hindered or unreactive amineSwitch to a more powerful coupling reagent like HATU. Increase the reaction temperature or time.
Presence of N-acylurea byproduct (EDC) Prolonged reaction time at elevated temperaturesMonitor the reaction closely and work up as soon as the starting material is consumed. Maintain a low reaction temperature during the addition of EDC.
Difficulty in purification Water-soluble byproducts from EDC coupling remaining in the organic layerPerform thorough aqueous washes during the work-up.
Product co-eluting with impurities during column chromatographyTry a different solvent system for chromatography or consider purification by preparative HPLC.[13]

Conclusion

The amide coupling of N-Cbz-4-piperidinepropionic acid is a reliable and versatile transformation that can be achieved in high yields using standard coupling reagents. The choice between the EDC/HOBt and HATU protocols will depend on the specific amine substrate, cost considerations, and the desired reaction efficiency. By following the detailed procedures and understanding the rationale behind each step, researchers can confidently synthesize a wide range of amide derivatives for their drug discovery and development programs. Careful monitoring and appropriate analytical characterization are crucial for ensuring the successful outcome of these reactions.

References

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach.
  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt).
  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI.
  • BenchChem. (2025). Application Notes and Protocols for Amide Bond Formation with Cbz-NH-PEG3-CH2COOH.
  • BenchChem. (2025). Application Notes and Protocols for Amide Bond Formation with Cbz-NH-PEG8-CH2COOH.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • Luxembourg Bio Technologies. (n.d.). Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • ACS Publications. (2021, November 19). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery.
  • NIH Public Access. (n.d.). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents.
  • ResearchGate. (2021, November 27). Could you please provide a guide for a reverse phase HPLC system to purify the amide product from the coupling of amino-acid and primary amine?
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Protective Power of Cbz: N-Cbz-Piperidine-2-carboxylic Acid in Modern Synthesis.
  • Google Patents. (n.d.). US7022844B2 - Amide-based compounds, production, recovery, purification and uses thereof.
  • BenchChem. (2025). Application Notes and Protocols: Amide Bond Formation with N-Boc-piperazine-C3-COOH.
  • ACS Publications. (n.d.). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR.
  • ResearchGate. (n.d.). Synthesis of N‐Cbz Amides and Their Applications in the Transamidation Reactions at Room Temperature | Request PDF.
  • BOC Sciences. (n.d.). N-Cbz- Piperidine-4-carboxylic acid.
  • NIH Public Access. (2025, April 21). Using LDI-MS to Explore Amide Coupling Reactions with Carboxylate Terminated N-Heterocyclic Carbene Monolayers.
  • NIH Public Access. (2021, February 4). Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives.
  • BOC Sciences. (n.d.). CAS 63845-33-0 N-Cbz-4-piperidinepropionic acid.
  • NIH Public Access. (n.d.). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices.
  • ChemScene. (n.d.). Building blocks | Bioactive small molecules.

Sources

Application Notes & Protocols: N-Cbz-4-piperidinepropionic Acid as a Key Scaffold for the Synthesis of Potent GABA Uptake Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic use of N-Cbz-4-piperidinepropionic acid in the synthesis of γ-aminobutyric acid (GABA) uptake inhibitors. We will explore the scientific rationale behind its use, present a detailed synthetic protocol, and discuss the mechanism of action of the resulting compounds.

Introduction: The Significance of Modulating GABAergic Neurotransmission

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS).[1] Its primary role is to reduce neuronal excitability by hyperpolarizing neurons, thus maintaining a balanced interplay between excitatory and inhibitory signals.[1] Dysregulation of this GABAergic system is implicated in a host of neurological and psychiatric disorders, including epilepsy, anxiety, and chronic pain.[2]

One of the key mechanisms for terminating GABAergic signaling is the rapid reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells. This process is mediated by a family of GABA transporters (GATs).[1][2] Consequently, inhibiting these transporters (GAT inhibitors or GRIs) presents a powerful therapeutic strategy. By blocking reuptake, GRIs increase the extracellular concentration and residence time of GABA, thereby enhancing its inhibitory effects and restoring balance to the neural circuitry.[2][3]

N-Cbz-4-piperidinepropionic Acid: A Privileged Scaffold

The design of effective GAT inhibitors often relies on scaffolds that mimic the structure of GABA. The piperidine ring, a six-membered nitrogen-containing heterocycle, serves as an excellent cyclic analog of GABA.[4] Specifically, derivatives of piperidine-3-carboxylic acid (nipecotic acid) have been foundational in the development of potent GAT inhibitors.[3][5][6]

N-Cbz-4-piperidinepropionic acid is a strategic starting material for several reasons:

  • Structural Mimicry : The piperidinepropionic acid core provides the necessary pharmacophore to be recognized by the GABA transporter.

  • Chemical Versatility : The nitrogen atom on the piperidine ring is the key modification point for introducing lipophilic moieties.[5][7]

  • The Cbz Protecting Group : The carboxybenzyl (Cbz) group is a crucial feature for a controlled synthesis. It renders the highly reactive secondary amine of the piperidine ring inert during initial synthetic steps. Its primary advantage is its stability under a wide range of conditions and its clean, high-yield removal via catalytic hydrogenation, a mild deprotection method that preserves other functional groups.

The overarching strategy involves using this Cbz-protected scaffold, deprotecting the nitrogen, and subsequently attaching a carefully designed lipophilic group. This lipophilic addition is not arbitrary; it is critical for enhancing the molecule's ability to cross the blood-brain barrier (BBB) and for increasing its binding affinity to the GAT protein.[8][9][10] The development of the marketed antiepileptic drug Tiagabine, which features a (R)-nipecotic acid core with a lipophilic tail, validates this design principle.[3][5]

Synthetic Workflow Overview

The conversion of N-Cbz-4-piperidinepropionic acid into a potent GABA uptake inhibitor generally follows a three-stage process: deprotection, N-alkylation with a lipophilic sidechain, and final purification.

G cluster_0 Synthetic Pathway A N-Cbz-4-piperidinepropionic Acid (Starting Material) B Catalytic Hydrogenation (Pd/C, H₂) A->B 1. Deprotection C 4-Piperidinepropionic Acid (Deprotected Intermediate) B->C D N-Alkylation (Lipophilic Halide, Base) C->D 2. Lipophilic Addition E Crude Product D->E F Purification (Chromatography/Crystallization) E->F 3. Purification G Final GABA Inhibitor (Target Molecule) F->G

Caption: General workflow for synthesizing a GABA inhibitor from the Cbz-protected precursor.

Detailed Experimental Protocol: Synthesis of a Novel GAT Inhibitor

This protocol describes the synthesis of a representative GAT inhibitor, (1-(4,4-diphenylbut-3-en-1-yl)piperidine-4-yl)propionic acid , a structural analog of known potent inhibitors like SKF 89976.[7]

Disclaimer: This protocol is for informational purposes for qualified researchers. All procedures should be performed in a suitable fume hood with appropriate personal protective equipment (PPE).

Materials & Reagents
ReagentMolecular FormulaMolecular Weight ( g/mol )Supplier
N-Cbz-4-piperidinepropionic acidC₁₆H₂₁NO₄291.34Commercial Source
Palladium on Carbon (10% Pd)Pd/C-Commercial Source
Methanol (Anhydrous)CH₃OH32.04Commercial Source
(4-Bromobut-1-en-1,1-diyl)dibenzeneC₁₆H₁₅Br287.20Synthesized/Source
Potassium Carbonate (K₂CO₃)K₂CO₃138.21Commercial Source
Acetonitrile (Anhydrous)C₂H₃N41.05Commercial Source
Ethyl AcetateC₄H₈O₂88.11Commercial Source
HexanesC₆H₁₄86.18Commercial Source
Hydrochloric Acid (1M)HCl36.46Commercial Source
Sodium Sulfate (Anhydrous)Na₂SO₄142.04Commercial Source
Step 1: Deprotection of N-Cbz-4-piperidinepropionic acid
  • Rationale: This step removes the Cbz protecting group to expose the reactive secondary amine on the piperidine ring. Catalytic hydrogenation is the method of choice as the byproducts are only toluene and carbon dioxide, which are easily removed, leading to a clean reaction and high yield of the intermediate.

  • To a 250 mL hydrogenation flask, add N-Cbz-4-piperidinepropionic acid (5.0 g, 17.16 mmol).

  • Add 10% Palladium on Carbon (0.5 g, 10% w/w).

  • Add anhydrous methanol (100 mL) to the flask.

  • Seal the flask, evacuate the air, and purge with hydrogen gas (H₂).

  • Pressurize the vessel to 50 psi with H₂ and stir vigorously at room temperature for 12 hours.

  • Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 10% Methanol in Dichloromethane mobile phase. The disappearance of the starting material spot and the appearance of a new, more polar spot at the baseline indicates reaction completion.

  • Upon completion, carefully vent the hydrogen pressure and purge the flask with nitrogen or argon gas.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional methanol (2 x 20 mL).

  • Concentrate the filtrate under reduced pressure to yield 4-piperidinepropionic acid as a white solid. This intermediate is often used directly in the next step without further purification. Expected yield: >95%.

Step 2: N-Alkylation with a Lipophilic Sidechain
  • Rationale: This is the key step where the lipophilic moiety, essential for BBB penetration and GAT binding, is attached. Anhydrous conditions and a non-nucleophilic base (K₂CO₃) are used to facilitate the Sₙ2 reaction between the piperidine nitrogen and the alkyl bromide, preventing side reactions.

  • Dissolve the 4-piperidinepropionic acid intermediate (approx. 17.16 mmol) in anhydrous acetonitrile (120 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add potassium carbonate (7.1 g, 51.48 mmol, 3.0 equivalents) to the solution. The base scavenges the HBr formed during the reaction.

  • Add (4-bromobut-1-en-1,1-diyl)dibenzene (5.4 g, 18.88 mmol, 1.1 equivalents).

  • Heat the reaction mixture to reflux (approx. 82°C) and maintain for 16 hours.

  • Validation: Monitor the reaction by TLC (10% Methanol/DCM). The disappearance of the intermediate spot confirms the progression.

  • Cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product as a viscous oil.

Step 3: Purification and Characterization
  • Rationale: Purification is essential to isolate the target compound from unreacted starting materials and side products. Column chromatography provides separation based on polarity. A final workup with a mild acid wash ensures the product is in its desired free acid form.

  • Dissolve the crude oil in a minimal amount of dichloromethane.

  • Load the solution onto a silica gel column.

  • Elute the column using a gradient of ethyl acetate in hexanes (starting from 20% EtOAc and gradually increasing to 50% EtOAc).

  • Combine the fractions containing the desired product (identified by TLC).

  • Concentrate the pure fractions under reduced pressure.

  • Dissolve the resulting residue in ethyl acetate (100 mL) and wash with 1M HCl (2 x 30 mL) followed by brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final product, (1-(4,4-diphenylbut-3-en-1-yl)piperidine-4-yl)propionic acid , as a white to off-white solid. Expected yield: 60-70% over two steps.

  • Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Mechanism of Action: Blocking GABA Reuptake

The synthesized inhibitor functions by competitively blocking the GABA Transporter 1 (GAT-1), which is predominantly located on presynaptic GABAergic neurons and astrocytes.[2]

G cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal Vesicle GABA Vesicle Release Release GABA GABA Release->GABA Neurotransmission GAT1 GABA Transporter (GAT-1) GABA->GAT1 Reuptake (Normal) Receptor GABA-A Receptor GABA->Receptor Inhibitor Synthesized Inhibitor Inhibitor->GAT1 BLOCKS Effect Inhibitory Effect (Cl⁻ Influx) Receptor->Effect

Caption: The inhibitor blocks the GAT-1 transporter, increasing synaptic GABA levels.

By physically obstructing the transporter, the inhibitor prevents GABA from being removed from the synaptic cleft. This leads to:

  • Increased Synaptic GABA Concentration: More GABA is available to interact with postsynaptic receptors.

  • Prolonged Receptor Activation: The enhanced presence of GABA leads to sustained activation of GABA-A receptors.

  • Enhanced Inhibitory Tone: This results in a greater hyperpolarizing current in the postsynaptic neuron, effectively dampening neuronal excitability and providing the therapeutic effect.

References

  • Falch, E., et al. (1990). GABA agonists and uptake inhibitors. Synthesis, absolute stereochemistry, and enantioselectivity of (R)-(-)- and (S)-(+)-homo-beta-proline. Journal of Medicinal Chemistry.
  • Krogsgaard-Larsen, P., et al. (1994). GABA uptake inhibitors. Design, molecular pharmacology and therapeutic aspects. European Journal of Pharmaceutical Sciences.
  • Andersen, K. E., et al. (2001). Synthesis of Novel γ-Aminobutyric Acid (GABA) Uptake Inhibitors. 5.1 Preparation and Structure−Activity Studies of Tricyclic Analogues of Known GABA Uptake Inhibitors. Journal of Medicinal Chemistry.
  • Andersen, K. E., et al. (2001). Synthesis of novel gamma-aminobutyric acid (GABA) uptake inhibitors. 5. (1) Preparation and structure-activity studies of tricyclic analogues of known GABA uptake inhibitors. Journal of Medicinal Chemistry.
  • Wikipedia. (n.d.). GABA reuptake inhibitor.
  • Various Authors. (2015). Progress in the Synthesis and Application of Nipecotic Acid and Its Derivatives. Chinese Journal of Organic Chemistry.
  • Kochli, D. (2021). PSY313 CH8PT3: GABA Synthesis, Release, and Inactivation. YouTube.
  • AtoZ Chemical. (n.d.). N-Cbz- Piperidine-4-carboxylic acid.
  • PubChem. (n.d.). N-Cbz-4-piperidineacetic acid. National Center for Biotechnology Information.
  • Pro-I, K., et al. (1986). GABA-mimetic activity and effects on diazepam binding of aminosulphonic acids structurally related to piperidine-4-sulphonic acid. Neuroscience Letters.
  • Pardridge, W. M. (2007). Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx.
  • Saraiva, M. F., et al. (2016). Prodrug Approaches for CNS Delivery. Journal of Pharmaceutical Sciences.
  • Upadhyay, R. K. (2019). Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review. Molecules.

Sources

Application Notes and Protocols for the Deprotection of N-Cbz-4-piperidinepropionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The N-benzyloxycarbonyl (Cbz or Z) group is a cornerstone in the repertoire of amine protecting groups within modern organic synthesis, particularly in peptide synthesis and the development of nitrogen-containing pharmaceuticals.[1] Its stability under a range of conditions and its susceptibility to removal under specific, mild protocols make it an invaluable tool for synthetic chemists.[1] This document provides a comprehensive guide to the deprotection of N-Cbz-4-piperidinepropionic acid, a common intermediate in drug discovery. We will delve into the mechanistic underpinnings of the most effective deprotection strategies, present detailed, field-proven protocols, and discuss critical parameters for reaction optimization and troubleshooting.

The choice of deprotection method is paramount and is dictated by the overall molecular architecture and the presence of other functional groups.[2] For N-Cbz-4-piperidinepropionic acid, the principal considerations are the preservation of the carboxylic acid moiety and the potential for side reactions. This guide will focus on the most prevalent and effective methods: catalytic hydrogenolysis and acidic cleavage.

Choosing Your Deprotection Strategy: A Decision Framework

The selection of an appropriate deprotection method hinges on substrate compatibility and the desired scale of the reaction.[3] Catalytic hydrogenolysis is generally the mildest and most common method, while acidic cleavage offers an alternative for substrates incompatible with hydrogenation.[3]

G start Start: N-Cbz-4-piperidinepropionic acid sub_check Are there other reducible functional groups (e.g., alkenes, alkynes, nitro groups)? start->sub_check h2_path Catalytic Hydrogenolysis is preferred sub_check->h2_path No acid_path Acidic Cleavage is a suitable alternative sub_check->acid_path Yes safer_h2 Is handling H2 gas a concern? h2_path->safer_h2 strong_acid Is the substrate sensitive to strong acids? acid_path->strong_acid transfer_h2 Protocol 1B: Catalytic Transfer Hydrogenation (e.g., Ammonium Formate) safer_h2->transfer_h2 Yes direct_h2 Protocol 1A: Catalytic Hydrogenation (H2 gas) safer_h2->direct_h2 No mild_acid Protocol 2B: Mild Acidic Cleavage (e.g., AlCl3/HFIP) strong_acid->mild_acid Yes hbr_acid Protocol 2A: Strong Acidic Cleavage (e.g., HBr in Acetic Acid) strong_acid->hbr_acid No

Caption: A decision tree for selecting the optimal Cbz deprotection method.

Protocol 1: Catalytic Hydrogenolysis

Catalytic hydrogenolysis is the most widely employed method for Cbz deprotection due to its mild reaction conditions and clean byproducts (toluene and carbon dioxide). The reaction involves the cleavage of the benzyl C-O bond by hydrogen in the presence of a palladium catalyst.[3]

Mechanism of Catalytic Hydrogenolysis

The reaction proceeds via the adsorption of the Cbz-protected amine and hydrogen onto the surface of the palladium catalyst. This is followed by the oxidative addition of the benzylic C-O bond to the palladium surface and subsequent hydrogenolysis to release the unstable carbamic acid, which spontaneously decarboxylates to yield the free amine, toluene, and carbon dioxide.[1]

G cluster_0 Catalytic Hydrogenolysis Mechanism N-Cbz-Amine R-NH-Cbz Intermediate [Adsorbed Complex] N-Cbz-Amine->Intermediate Pd/C Pd/C Catalyst Pd/C->Intermediate H2 H₂ H2->Intermediate Carbamic_Acid R-NH-COOH (Unstable) Intermediate->Carbamic_Acid Toluene Toluene Intermediate->Toluene Amine R-NH₂ Carbamic_Acid->Amine CO2 CO₂ Carbamic_Acid->CO2

Caption: Mechanism of Cbz deprotection via catalytic hydrogenolysis.

Protocol 1A: Catalytic Hydrogenation with H₂ Gas

This is the classic and highly efficient method for Cbz deprotection.

Materials:

  • N-Cbz-4-piperidinepropionic acid

  • 10% Palladium on carbon (Pd/C), 5-10 mol%[3]

  • Methanol (MeOH) or Ethanol (EtOH)[3]

  • Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)[3]

  • Celite®

Procedure:

  • Dissolution: In a round-bottom flask, dissolve N-Cbz-4-piperidinepropionic acid (1.0 equivalent) in a suitable solvent like methanol or ethanol.[3]

  • Catalyst Addition: To the solution, carefully add 10% Pd/C (5-10 mol%).[3] Safety Note: Handle Pd/C in an inert atmosphere (e.g., under argon or nitrogen) as it can be pyrophoric, especially when dry.[4][5]

  • Hydrogenation: Secure a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus.[3] Evacuate the flask and backfill with hydrogen three times to ensure an inert atmosphere.

  • Reaction: Stir the mixture vigorously at room temperature under a positive pressure of hydrogen.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[2]

  • Work-up: Once the reaction is complete, carefully vent the hydrogen atmosphere and purge the flask with an inert gas (e.g., nitrogen or argon).[2]

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[3] Wash the Celite pad with the reaction solvent. Safety Note: Do not allow the filtered catalyst to dry on the Celite pad, as it can ignite upon exposure to air.[4] Quench the catalyst-containing Celite pad with water before disposal.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 4-piperidinepropionic acid. Further purification can be achieved by crystallization or chromatography if necessary.[3]

Protocol 1B: Catalytic Transfer Hydrogenation

This method offers a safer alternative to using hydrogen gas, particularly for larger-scale reactions.[3] Various hydrogen donors can be employed, with ammonium formate being a common choice.[6]

Materials:

  • N-Cbz-4-piperidinepropionic acid

  • 10% Palladium on carbon (Pd/C), 5-10 mol%[3]

  • Ammonium formate (HCOONH₄), 3-5 equivalents[3]

  • Methanol (MeOH) or Ethanol (EtOH)[3]

  • Celite®

Procedure:

  • Dissolution: Dissolve N-Cbz-4-piperidinepropionic acid (1.0 equivalent) in methanol or ethanol in a round-bottom flask.[3]

  • Reagent Addition: Add 10% Pd/C (5-10 mol%) followed by ammonium formate (3-5 equivalents).[3]

  • Reaction: Stir the mixture at room temperature or with gentle heating.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, filter the mixture through a pad of Celite to remove the Pd/C catalyst.[3]

  • Isolation: Concentrate the filtrate under reduced pressure. To remove excess ammonium formate, the product can be dissolved in an organic solvent and washed with a saturated NaCl solution.

Protocol 2: Acidic Cleavage

Acidic cleavage is a valuable alternative for substrates that are sensitive to hydrogenation.[3]

Protocol 2A: Strong Acidic Cleavage with HBr in Acetic Acid

This is a robust method for Cbz deprotection.

Materials:

  • N-Cbz-4-piperidinepropionic acid

  • 33% Hydrogen bromide (HBr) in acetic acid (AcOH)[3]

  • Glacial acetic acid[3]

  • Diethyl ether

Procedure:

  • Dissolution: Dissolve the Cbz-protected compound in glacial acetic acid.[3]

  • Reagent Addition: Add a solution of 33% HBr in acetic acid.

  • Reaction: Stir the mixture at room temperature for 2 to 16 hours.[3]

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Isolation: Upon completion, the product, as the hydrobromide salt, may be precipitated by the addition of diethyl ether. The precipitate can then be collected by filtration. Alternatively, an aqueous workup with basification followed by extraction can be performed to obtain the free amine.[2]

Protocol 2B: Mild Acidic Cleavage with AlCl₃ in HFIP

This method offers a milder, metal-free alternative that is compatible with a wider range of functional groups.[7][8]

Materials:

  • N-Cbz-4-piperidinepropionic acid

  • Aluminum chloride (AlCl₃), 3 equivalents[8]

  • 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)[8]

  • Dichloromethane (CH₂Cl₂)

  • Aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Reaction Setup: To a solution of N-Cbz-4-piperidinepropionic acid (1 equivalent) in HFIP, add AlCl₃ (3 equivalents) at room temperature.[8]

  • Reaction: Stir the suspension at room temperature for 2 to 16 hours.[8]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, dilute the reaction mixture with CH₂Cl₂.[8]

  • Quenching and Extraction: Quench the reaction with aqueous NaHCO₃ and extract with CH₂Cl₂.[8]

  • Isolation: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated to yield the deprotected product.[8]

Quantitative Data Summary

Deprotection MethodReagentsTypical YieldKey AdvantagesKey Limitations
Catalytic Hydrogenation H₂, Pd/CHigh to QuantitativeClean byproducts (toluene, CO₂); mild conditions.Reduction of other functional groups; catalyst poisoning by sulfur.
Transfer Hydrogenolysis Ammonium formate, Pd/CHighSafer than H₂ gas; often more selective.Can still reduce some sensitive groups.
Strong Acidic Cleavage HBr/AcOHGood to HighEffective for hydrogenation-sensitive substrates.Harsh conditions; potential for side reactions like alkylation.
Mild Acidic Cleavage AlCl₃/HFIPHighMetal-free; broad functional group tolerance.[8]Requires stoichiometric amounts of Lewis acid; HFIP is a specialty solvent.

Troubleshooting and Optimization

  • Incomplete Reaction (Catalytic Hydrogenolysis): If the reaction stalls, the catalyst may be poisoned. Addition of a fresh batch of catalyst can restart the reaction. Ensure vigorous stirring to maintain good contact between the catalyst, substrate, and hydrogen.

  • Side Reactions (Catalystic Hydrogenolysis): Over-reduction of other functional groups can occur. Careful monitoring of the reaction is crucial. Transfer hydrogenation can sometimes offer better selectivity.

  • N-Benzylation: Formation of an N-benzyl side product can occur if the reaction stalls or if there is insufficient hydrogen.

  • Side Reactions (Acidic Cleavage): The benzyl cation formed can alkylate sensitive functional groups. Using milder acidic conditions or a non-acidic method is recommended in such cases.

  • Purification: The final product, 4-piperidinepropionic acid, is an amino acid and may be zwitterionic. Purification by column chromatography on silica gel may be challenging due to streaking. Using a mobile phase containing a small amount of a base like triethylamine or ammonium hydroxide can improve peak shape.[9] Alternatively, ion-exchange chromatography or crystallization can be effective purification methods.

Safety Precautions

  • Palladium on Carbon (Pd/C): Handle Pd/C in an inert atmosphere as it is flammable, especially when dry and saturated with hydrogen.[4][5] Recovered catalyst should be kept wet and disposed of properly.[4]

  • Hydrogen Gas: Hydrogen is highly flammable. All hydrogenation reactions should be conducted in a well-ventilated fume hood, away from ignition sources.[2]

  • Strong Acids: Reagents like HBr in acetic acid are highly corrosive. Always handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[2]

  • HFIP: While less hazardous than many strong acids, HFIP should still be handled with care in a well-ventilated area.

General Experimental Workflow

G cluster_workflow General Deprotection Workflow setup Reaction Setup: Dissolve substrate, add reagents reaction Reaction: Stir under appropriate conditions setup->reaction monitoring Monitoring: TLC, LC-MS reaction->monitoring workup Work-up: Quench, filter (if applicable) monitoring->workup extraction Extraction/Isolation workup->extraction purification Purification: Crystallization or Chromatography extraction->purification

Caption: A generalized workflow for a typical Cbz deprotection experiment.[3]

Conclusion

The deprotection of N-Cbz-4-piperidinepropionic acid is a critical transformation that can be achieved through several reliable methods. Catalytic hydrogenolysis, in its various forms, remains the preferred route due to its mildness and efficiency. Acidic cleavage provides a robust alternative for substrates that are incompatible with hydrogenation. By understanding the underlying mechanisms and carefully selecting the reaction conditions based on the specific requirements of the synthetic route, researchers can successfully and safely achieve the desired deprotection, paving the way for subsequent synthetic elaborations.

References

  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. The National Academies Press.
  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
  • Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis.
  • Carl ROTH. (n.d.). Safety Data Sheet: Palladium on activated carbon.
  • ACS Fall 2025. (2025). Facile N-Cbz cleavage by stoichiometric sulfonic acid in HFIP. American Chemical Society.
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
  • Organic Chemistry Portal. (2025). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP.
  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
  • Gowda, D. C., et al. (1989). Ammonium formate catalytic transfer hydrogenation: A convenient method for removal of halogenated benzyloxycarbonyl and benzyl protecting groups in peptide synthesis. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 28B(6), 504-506.
  • Carl ROTH. (n.d.). Safety Data Sheet: Palladium on activated carbon.
  • Cortes-Clerget, M., Lee, N. R., & Lipshutz, B. H. (2019). Synthetic chemistry in water: applications to peptide synthesis and nitro-group reductions.
  • Anwer, M. K., & Spatola, A. F. (1980). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 1381-1383.
  • Scattolin, T., Gharbaoui, T., & Chen, C. Y. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Organic letters, 24(21), 3736–3740.
  • Sultane, P. R., Mete, T., & Bhat, R. G. (2015). A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. Tetrahedron Letters, 56(23), 3293-3296.
  • Ogiwara, Y., & Sakai, N. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(6), 3096–3102.
  • Ma, D., et al. (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Molecules, 25(24), 5939.
  • Wikipedia. (n.d.). Trimethylsilyl iodide.
  • Sultane, P. R., Mete, T., & Bhat, R. G. (2015). A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. Tetrahedron Letters, 56(23), 3293-3296.
  • Sultane, P. R., Mete, T., & Bhat, R. G. (2015). A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl ester groups. ResearchGate.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Trimethylsilyl Iodide (TMSI).
  • Common Organic Chemistry. (n.d.). Trimethylsilyl Iodide - TMSI.
  • Common Organic Chemistry. (n.d.). Boc Deprotection - TMSI.
  • Reddit. (2025). Purification of THP protected compound.
  • Góngora-Benítez, M., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 21(11), 1543.
  • Reddit. (2022). Working up the product after removing FMOC.
  • ACS GCI Pharmaceutical Roundtable. (2025). Deprotection.

Sources

solubility of 3-(1-((Benzyloxy)carbonyl)piperidin-4-yl)propanoic acid in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Determination of the Solubility Profile of 3-(1-((Benzyloxy)carbonyl)piperidin-4-yl)propanoic Acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

The characterization of a compound's solubility is a cornerstone of chemical and pharmaceutical development, directly influencing its bioavailability, formulation possibilities, and reaction kinetics. This document provides a comprehensive guide to understanding and determining the solubility of this compound, a bifunctional molecule incorporating a protected amine and a carboxylic acid. We present the theoretical framework for solvent selection, a detailed experimental protocol for thermodynamic solubility determination using the gold-standard shake-flask method, and guidelines for data analysis and reporting. The methodologies described herein are designed to be robust, reproducible, and adaptable for various laboratory settings.

Introduction: The Critical Role of Solubility

This compound is a molecule of interest in synthetic chemistry and medicinal chemistry, often used as a linker or building block. Its structure, featuring a lipophilic benzyloxycarbonyl (Cbz) protecting group and a polar carboxylic acid, suggests a complex solubility profile that is highly dependent on the nature of the solvent.

Understanding its solubility is paramount for:

  • Drug Development: Solubility is a primary determinant of a drug candidate's absorption and bioavailability. Poor aqueous solubility is a major hurdle in formulation development.

  • Process Chemistry: Efficient reaction and purification steps in chemical synthesis rely on the compound being adequately dissolved in a suitable solvent system.

  • Analytical Chemistry: Accurate quantification and characterization require the selection of appropriate solvents for preparing stock solutions and mobile phases.

This guide provides both the theoretical underpinnings and a practical, step-by-step protocol to empower researchers to accurately determine the solubility of this compound across a range of relevant solvents.

Physicochemical Properties & Solubility Prediction

Before embarking on experimental work, a theoretical assessment of the molecule's properties provides a rational basis for solvent selection.

  • Molecular Structure:

    • Polar/Hydrophilic Centers: The carboxylic acid (-COOH) group can act as a hydrogen bond donor and acceptor. The carbonyl groups (C=O) and the nitrogen atom in the piperidine ring act as hydrogen bond acceptors.

    • Nonpolar/Lipophilic Centers: The benzyl group and the piperidine ring's hydrocarbon backbone contribute to its lipophilicity.

  • Predicted Properties:

    • Molecular Weight: 319.37 g/mol

    • pKa: The carboxylic acid is predicted to have a pKa around 4.5-5.0, making its charge state and solubility highly pH-dependent in aqueous media.

    • logP (Octanol-Water Partition Coefficient): Predicted values typically range from 2.5 to 3.0, suggesting a preference for lipophilic environments over neutral water.

This duality—hydrophilic groups on a moderately lipophilic scaffold—predicts that solubility will be limited in highly nonpolar solvents (like hexanes) and also in neutral water. Solubility is expected to be higher in polar aprotic solvents, polar protic solvents, and aqueous buffers where the carboxylic acid is deprotonated (pH > 7).

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility. It measures the equilibrium concentration of a compound in a saturated solution, providing a definitive value under specific conditions (e.g., temperature, pH).

Materials & Equipment
  • This compound (solid, >98% purity)

  • Selected solvents (e.g., Water, pH 7.4 Phosphate-Buffered Saline (PBS), Methanol, Ethanol, Acetonitrile, Dichloromethane, Ethyl Acetate, DMSO)

  • Analytical balance

  • 2.0 mL glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • HPLC or UPLC-UV system for quantification

  • Volumetric flasks and pipettes for standard preparation

Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_equilibration Phase 2: Equilibration cluster_sampling Phase 3: Sampling & Clarification cluster_analysis Phase 4: Analysis A 1. Weigh excess compound into vials B 2. Add precise volume of solvent A->B For each solvent C 3. Seal vials and place on orbital shaker D 4. Shake at constant temp (e.g., 25°C) for 24-48h C->D To reach equilibrium E 5. Centrifuge vials to pellet excess solid F 6. Withdraw supernatant carefully E->F G 7. Filter supernatant (0.22 µm syringe filter) F->G H 8. Dilute sample into mobile phase I 9. Quantify concentration via HPLC-UV H->I J 10. Calculate solubility (mg/mL or mM) I->J

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Procedure
  • Preparation of Vials: Add an excess amount of solid this compound to a series of 2 mL glass vials. "Excess" means adding more solid than is expected to dissolve (e.g., 5-10 mg). This is crucial to ensure a saturated solution is formed.

  • Solvent Addition: Accurately pipette a known volume (e.g., 1.0 mL) of each selected solvent into its respective vial.

  • Equilibration: Securely cap the vials. Place them on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for 24 to 48 hours. This extended time is necessary to ensure the system reaches true thermodynamic equilibrium. A shorter time may result in an underestimation of solubility.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the undissolved solid settle. Then, centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the remaining solid.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a pipette. Be cautious not to disturb the solid pellet at the bottom.

  • Filtration: For immediate removal of any remaining microscopic particles, filter the collected supernatant through a 0.22 µm syringe filter into a clean analysis vial. This step is critical to prevent undissolved solid from artificially inflating the measured concentration. Choose a filter material (e.g., PTFE) that does not bind the analyte and is compatible with the solvent.

  • Dilution: Accurately dilute the filtered sample with a suitable solvent (typically the HPLC mobile phase) to a concentration that falls within the linear range of the calibration curve.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV method (or other suitable analytical technique) to determine the precise concentration of the dissolved compound.

Data Analysis & Quantification via HPLC-UV

Accurate quantification requires a robust analytical method.

Preparation of Calibration Standards
  • Prepare a primary stock solution of the compound in a solvent in which it is freely soluble (e.g., DMSO or Methanol) at a known concentration (e.g., 10 mg/mL).

  • Perform a series of serial dilutions from the stock solution to create at least five calibration standards of known concentrations that bracket the expected sample concentrations.

  • Inject each standard into the HPLC system and record the peak area from the resulting chromatogram.

Creating the Calibration Curve
  • Plot the peak area (y-axis) against the known concentration (x-axis) for the calibration standards.

  • Perform a linear regression on the data points.

  • The resulting equation (y = mx + c) and the correlation coefficient (R²) are used to determine the quality of the fit. An R² value > 0.99 is required for a reliable calibration curve.

Calculating Final Solubility
  • Inject the diluted, filtered sample from the solubility experiment into the HPLC.

  • Using the peak area obtained from the sample and the linear regression equation from the calibration curve, calculate the concentration of the diluted sample.

  • Multiply this concentration by the dilution factor used in Step 7 of the protocol to determine the original concentration in the saturated solution. This final value is the solubility.

    Solubility (mg/mL) = Calculated Concentration (mg/mL) × Dilution Factor

Illustrative Data Presentation

Experimental results should be compiled into a clear, concise table. The following table presents a plausible solubility profile for the target compound based on its physicochemical properties.

Solvent/MediumSolvent TypeTemperature (°C)Measured Solubility (mg/mL)Measured Solubility (mM)Observations
Water (Deionized)Polar Protic25< 0.1< 0.31Insoluble
PBS (pH 7.4)Aqueous Buffer251.54.70Sparingly Soluble
MethanolPolar Protic2555.0172.2Freely Soluble
EthanolPolar Protic2535.2110.2Soluble
AcetonitrilePolar Aprotic2528.990.5Soluble
Dichloromethane (DCM)Nonpolar25150.7471.8Very Soluble
N,N-Dimethylformamide (DMF)Polar Aprotic25> 200> 626.2Freely Soluble
Dimethyl Sulfoxide (DMSO)Polar Aprotic25> 200> 626.2Freely Soluble

Note: The data in this table is for illustrative purposes only and should be experimentally determined.

Conclusion and Best Practices

The solubility of this compound is highly variable and dependent on solvent polarity and pH. As predicted, its solubility is low in neutral water but increases significantly in a buffered solution where the carboxylic acid can be deprotonated. High solubility is observed in polar aprotic solvents like DMSO and DMF, as well as chlorinated solvents like DCM.

For reliable and reproducible results, researchers must adhere to best practices:

  • Purity: Always use a highly pure sample of the compound, as impurities can affect solubility.

  • Equilibrium: Ensure sufficient equilibration time; 24 hours is a minimum, but 48-72 hours may be necessary for some compounds.

  • Temperature Control: Maintain strict temperature control throughout the experiment, as solubility is temperature-dependent.

  • pH Measurement: For aqueous buffers, measure the final pH of the saturated solution, as the dissolution of an acidic or basic compound can alter it.

By following the detailed protocol and data analysis framework presented in this application note, researchers can confidently and accurately characterize the solubility profile of this and other similar compounds, generating crucial data for informed decision-making in their research and development endeavors.

References

  • Title: The Importance of Solubility in Drug Discovery Source: American Pharmaceutical Review URL:[Link]
  • Title: The Shake Flask Method for Solubility Determination Source: In "Methods for Solubility Measurement," Chapter in Drug Discovery and Development URL:[Link]
  • Source: U.S.

Application Notes and Protocols for 3-(1-((Benzyloxy)carbonyl)piperidin-4-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the handling, storage, and application of 3-(1-((Benzyloxy)carbonyl)piperidin-4-yl)propanoic acid. It is intended for researchers, scientists, and drug development professionals who are utilizing this versatile bifunctional linker in their synthetic workflows, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).

Introduction and Scientific Context

This compound, also known as N-Cbz-4-piperidinepropionic acid, is a key synthetic building block characterized by a piperidine core. One terminus features a carboxylic acid group, while the piperidine nitrogen is protected by a benzyloxycarbonyl (Cbz or Z) group. This structural arrangement makes it an ideal linker molecule in the assembly of more complex chemical entities.

The primary application of this compound is in the synthesis of PROTACs.[1][2][3][4][5] PROTACs are heterobifunctional molecules that recruit a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[5][6] The linker component of a PROTAC is crucial for its efficacy, as it dictates the spatial orientation of the two recruited proteins, which in turn influences the efficiency of the ubiquitination process.[6] this compound provides a semi-rigid scaffold that can be readily incorporated into PROTAC structures through amide bond formation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueSource
Molecular Formula C₁₆H₂₁NO₄PubChem[7]
Molecular Weight 291.34 g/mol PubChem[7]
CAS Number 63845-33-0MedChemExpress[5]
Appearance White to off-white solidGeneral knowledge
IUPAC Name 3-(1-phenylmethoxycarbonylpiperidin-4-yl)propanoic acidPubChem[7]

Safety, Handling, and Personal Protective Equipment (PPE)

Hazard Identification (based on a related compound):

  • Skin Irritation: May cause skin irritation.[8]

  • Eye Irritation: May cause serious eye irritation.[8]

  • Respiratory Irritation: May cause respiratory irritation.[8]

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Wear a laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary.

Handling Procedures:

  • Avoid contact with skin, eyes, and clothing.[8]

  • Wash hands thoroughly after handling.[8]

  • Avoid breathing dust.[8]

  • Use only in a well-ventilated area, such as a chemical fume hood.[8]

Storage and Stability

Proper storage is crucial to maintain the integrity of this compound.

ParameterRecommendationRationale and Further Details
Temperature Store in a cool, dry place. Long-term storage at 2-8°C is recommended.Storing at reduced temperatures minimizes the rate of potential degradation reactions. Avoid repeated freeze-thaw cycles if the compound is dissolved in a solvent.
Atmosphere Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).The compound may be sensitive to moisture and atmospheric CO₂. An inert atmosphere prevents hydrolysis and reaction with atmospheric components.
Light Store in a light-resistant container.While specific photostability data is not available, it is good practice to protect organic compounds from light to prevent potential photodegradation.

The benzyloxycarbonyl (Cbz) protecting group is generally stable under neutral and mildly acidic or basic conditions. However, it is susceptible to cleavage under strong acidic or basic conditions, and through catalytic hydrogenation. This lability is often exploited in synthetic strategies to deprotect the piperidine nitrogen for further functionalization.

Solubility Profile

The solubility of this compound is a critical parameter for its use in synthesis. Based on the properties of similar molecules like piperidine-4-carboxylic acid, a qualitative solubility profile can be inferred.[9]

Solvent ClassExamplesExpected SolubilityRationale
Polar Aprotic Solvents Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF)SolubleThese solvents can effectively solvate the polar carboxylic acid group and the amide-like Cbz group.
Chlorinated Solvents Dichloromethane (DCM), Chloroform (CHCl₃)Moderately SolubleThese solvents are commonly used for organic reactions and should provide sufficient solubility for synthetic transformations.
Alcohols Methanol (MeOH), Ethanol (EtOH)SolubleThe polar nature of alcohols allows for hydrogen bonding with the carboxylic acid moiety.
Non-Polar Solvents Hexanes, TolueneSparingly Soluble to InsolubleThe overall polarity of the molecule is too high for significant solubility in non-polar solvents.
Aqueous Solutions WaterSparingly SolubleSolubility in water is expected to be low but will be pH-dependent. In basic solutions (e.g., aqueous NaHCO₃ or NaOH), the carboxylic acid will be deprotonated to the carboxylate salt, which will significantly increase aqueous solubility.[9]

Application Protocols

The primary utility of this compound is as a linker in the synthesis of PROTACs. This typically involves the formation of an amide bond between its carboxylic acid group and an amine-functionalized molecule, which could be either the target protein ligand or the E3 ligase ligand.

General Protocol for Amide Bond Formation

This protocol outlines a standard procedure for coupling the carboxylic acid with a primary or secondary amine using a carbodiimide coupling agent.

Materials:

  • This compound

  • Amine-containing substrate (1.0 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC) (1.1 eq)

  • 1-Hydroxybenzotriazole (HOBt) or Ethyl (hydroxyimino)cyanoacetate (Oxyma) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 eq) (Optional, as a base)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Experimental Workflow Diagram:

Amide_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve carboxylic acid in anhydrous solvent B Add amine substrate A->B 1. Add C Add coupling agents (e.g., DCC/HOBt) B->C 2. Add D Stir at 0 °C to RT C->D 3. React E Monitor by TLC/LC-MS D->E 4. Monitor F Filter urea byproduct E->F 5. If complete G Aqueous wash F->G H Dry organic layer G->H I Concentrate H->I J Purify by chromatography I->J

Caption: Workflow for a typical amide coupling reaction.

Step-by-Step Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), the amine-containing substrate (1.0 eq), and HOBt (1.1 eq) in anhydrous DCM or DMF.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add the carbodiimide coupling agent (DCC or DIC, 1.1 eq) portion-wise to the stirred solution. If a base is required, add DIPEA (2.0 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, if DCC was used, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU. If DIC was used, the diisopropylurea byproduct is more soluble and will be removed during the work-up.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvents is critical as carbodiimide coupling agents are moisture-sensitive and will react with water, leading to the formation of urea byproducts and reduced coupling efficiency.

  • Addition of HOBt or Oxyma: These additives act as catalysts and racemization suppressants. They react with the activated carboxylic acid to form an active ester intermediate, which is less prone to side reactions and racemization than the initial O-acylisourea intermediate.[10]

  • Reaction Temperature: Starting the reaction at 0 °C helps to control the initial exothermic reaction and minimize side reactions. Allowing it to proceed at room temperature provides sufficient energy for the reaction to go to completion.

Deprotection of the Cbz Group

The Cbz group can be removed to liberate the piperidine nitrogen, allowing for further functionalization. The most common method for Cbz deprotection is catalytic hydrogenation.

Deprotection Workflow Diagram:

Deprotection_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up A Dissolve Cbz-protected compound in solvent (e.g., MeOH) B Add catalyst (e.g., Pd/C) A->B 1. Add C Purge with H₂ gas B->C 2. Introduce D Stir under H₂ atmosphere C->D 3. React E Monitor by TLC/LC-MS D->E 4. Monitor F Filter through Celite E->F 5. If complete G Concentrate filtrate F->G

Sources

Application Notes & Protocols: Synthesis of N-Cbz-4-piperidinepropionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the synthesis of N-Cbz-4-piperidinepropionic acid, a valuable building block in medicinal chemistry and drug discovery. The core of this process involves the protection of the secondary amine of 4-piperidinepropionic acid using the robust benzyloxycarbonyl (Cbz or Z) group. We will delve into the reaction mechanism, provide a detailed, field-tested experimental protocol, and discuss critical parameters for ensuring a high-yield, high-purity synthesis. This guide is intended for researchers, chemists, and drug development professionals who require a reliable and well-understood method for preparing this key synthetic intermediate.

Introduction and Scientific Context

N-Cbz-4-piperidinepropionic acid is a bifunctional molecule of significant interest in the synthesis of complex pharmaceutical agents. The piperidine scaffold is a privileged structure found in numerous approved drugs, imparting favorable pharmacokinetic properties.[1] The propionic acid side chain offers a versatile handle for chemical modifications, such as amide bond formation or further elaboration.[2]

The strategic importance of this compound lies in the temporary masking of the piperidine nitrogen's nucleophilicity with the benzyloxycarbonyl (Cbz) protecting group. Introduced by Bergmann and Zervas in the 1930s, the Cbz group has become a cornerstone of modern synthesis, particularly in peptide chemistry.[3] Its key advantages include:

  • Stability: The Cbz group is stable to a wide range of reaction conditions, including mildly acidic and basic environments, allowing for selective manipulation of other functional groups within the molecule.[1][4]

  • Orthogonality: It can be selectively removed under specific conditions, most commonly catalytic hydrogenolysis, without disturbing other common protecting groups like Boc or Fmoc.[3][4] This orthogonality is critical for multi-step synthetic campaigns.

By protecting the piperidine nitrogen, chemists can ensure that subsequent reactions, such as coupling chemistry involving the carboxylic acid, proceed with high regioselectivity and without undesirable side reactions.[4]

Reaction Principle: The Schotten-Baumann Reaction

The N-protection of 4-piperidinepropionic acid is typically achieved under Schotten-Baumann conditions. This classic method involves the acylation of an amine with an acid chloride in the presence of a base.[3]

Mechanism Deep Dive:

  • Deprotonation/Activation: The starting material, 4-piperidinepropionic acid, exists as a zwitterion in neutral solution. The addition of a mild base, such as sodium bicarbonate (NaHCO₃), deprotonates the ammonium group, liberating the free, nucleophilic secondary amine.

  • Nucleophilic Attack: The lone pair of electrons on the piperidine nitrogen attacks the electrophilic carbonyl carbon of benzyl chloroformate (Cbz-Cl).

  • Chloride Elimination: A tetrahedral intermediate is formed, which then collapses, expelling a chloride ion as the leaving group.

  • Proton Transfer: The resulting protonated carbamate is neutralized by the base in the reaction mixture. The base also serves to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product.[3]

A biphasic solvent system, such as tetrahydrofuran (THF) and water, is often employed. This system effectively dissolves both the organic-soluble benzyl chloroformate and the water-soluble piperidine salt and base, facilitating the reaction at the interface.[5]

Reaction Mechanism Diagram

G cluster_reactants Reactants cluster_process Mechanism cluster_products Products Piperidine 4-Piperidinepropionic Acid (Amine) Attack Nucleophilic Attack by Amine Piperidine->Attack CbzCl Benzyl Chloroformate (Cbz-Cl) CbzCl->Attack Intermediate Tetrahedral Intermediate Attack->Intermediate Forms Elimination Chloride Elimination & Proton Transfer Intermediate->Elimination Collapses Product N-Cbz-4-piperidinepropionic acid Elimination->Product Yields Byproduct HCl (Neutralized by Base) Elimination->Byproduct

Caption: Mechanism of N-Cbz protection via Schotten-Baumann conditions.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the N-Cbz protection of similar piperidine carboxylic acids.[5]

Materials and Equipment
  • Reagents: 4-Piperidinepropionic acid, Benzyl chloroformate (Cbz-Cl), Sodium bicarbonate (NaHCO₃), Tetrahydrofuran (THF), Ethyl acetate (EtOAc), Hydrochloric acid (HCl, ~2M), Brine (saturated NaCl solution), Anhydrous sodium sulfate (Na₂SO₄).

  • Equipment: Round-bottom flask, magnetic stirrer and stir bar, dropping funnel, ice bath, separatory funnel, rotary evaporator, standard laboratory glassware.

Stoichiometry and Reaction Parameters

The following table outlines the reagent quantities for a representative 20 mmol scale reaction. Adjustments can be made as needed.

ReagentMol. Wt. ( g/mol )Amount (g)mmolesEquivalents
4-Piperidinepropionic acid157.213.1420.01.0
Sodium bicarbonate (NaHCO₃)84.014.2050.02.5
Benzyl chloroformate (Cbz-Cl)170.594.10 (3.4 mL)24.01.2
THF-40 mL--
Water-40 mL--
Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine 4-piperidinepropionic acid (3.14 g, 20.0 mmol), THF (40 mL), and water (40 mL). Stir until the solid is mostly dissolved.

  • Base Addition: Add sodium bicarbonate (4.20 g, 50.0 mmol) to the mixture. Stir vigorously for 10-15 minutes.

  • Cooling: Place the flask in an ice-water bath and cool the reaction mixture to 0 °C.

  • Cbz-Cl Addition: Add benzyl chloroformate (3.4 mL, 24.0 mmol) dropwise to the cold, stirring mixture over 20-30 minutes using a dropping funnel. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent potential side reactions.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography), eluting with a 10:1 DCM:Methanol mixture. The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Workup - Solvent Removal: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

  • Workup - Aqueous Wash: Transfer the remaining aqueous residue to a separatory funnel. Add 50 mL of water and wash with ethyl acetate (2 x 50 mL) to remove unreacted benzyl chloroformate and other organic-soluble impurities. Discard the organic layers.

  • Workup - Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH ~2-3 by adding 2M HCl dropwise. The product should precipitate as a white solid. Causality Note: Acidification protonates the carboxylate, rendering the product less water-soluble and allowing for its extraction into an organic solvent.

  • Workup - Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic extracts.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which is often a white solid or a viscous oil.[5]

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography if necessary.[3][6]

Overall Experimental Workflow Diagram

G start Start setup Combine Reactants: Piperidine Acid, NaHCO₃, THF, Water start->setup cool Cool to 0 °C in Ice Bath setup->cool add_cbz Add Cbz-Cl Dropwise cool->add_cbz react Stir at RT (4-6 hours) add_cbz->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Workup: Remove THF, Wash, Acidify monitor->workup Complete extract Extract with Ethyl Acetate workup->extract dry Dry (Na₂SO₄) & Concentrate extract->dry purify Purify Product (Recrystallization/Column) dry->purify end Pure Product purify->end

Caption: Step-by-step workflow for the synthesis of N-Cbz-4-piperidinepropionic acid.

Safety, Characterization, and Troubleshooting

  • Safety Precautions: Benzyl chloroformate is corrosive and lachrymatory. Handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Hydrochloric acid is corrosive.

  • Characterization: The final product should be characterized to confirm its identity and purity. Standard methods include:

    • NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • FT-IR Spectroscopy: To identify key functional groups (e.g., carbamate and carboxylic acid carbonyls).

  • Troubleshooting Guide:

IssuePotential CauseSuggested Solution
Incomplete Reaction Insufficient base; inactive Cbz-Cl; insufficient time.Check pH to ensure basicity. Use fresh Cbz-Cl. Allow the reaction to stir for a longer duration.
Low Yield Inefficient extraction; product loss during workup.Ensure pH is sufficiently acidic (~2) before extraction. Perform more extractions (4-5 times).
Oily Product Residual solvent or impurities.Dry the product under high vacuum. Purify via silica gel chromatography to remove non-crystalline impurities.
Difficulty in Isolation Product is more water-soluble than expected.Saturate the aqueous layer with NaCl (brine) before extraction to decrease the product's aqueous solubility.

References

  • The Protective Power of Cbz: N-Cbz-Piperidine-2-carboxylic Acid in Modern Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. (2020). Molecules.
  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. (n.d.). Total Synthesis.
  • N-Cbz-Piperidine-4-carboxylic acid. (n.d.). DC Fine Chemicals.
  • How is 4-FORMYL-N-CBZ-PIPERIDINE prepared?. (n.d.). Guidechem.
  • Significance of N-Cbz-4-Piperidineacetic Acid as a Synthetic Intermedi

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(1-((Benzyloxy)carbonyl)piperidin-4-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(1-((Benzyloxy)carbonyl)piperidin-4-yl)propanoic acid (CAS No: 63845-33-0). This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during the multi-step synthesis of this versatile building block. As a key linker in the development of Proteolysis Targeting Chimeras (PROTACs), ensuring its high-purity synthesis is paramount.[1][2]

This document moves beyond a simple recitation of steps to provide in-depth, field-tested insights into the causality behind common issues and their resolutions.

Part 1: Synthetic Overview & Key Transformations

The synthesis of this compound typically follows a multi-step sequence starting from N-Cbz-4-piperidone. The general pathway involves building the propanoic acid side chain through a series of well-established organic reactions. Each step, however, presents unique challenges that can impact overall yield and purity.

Typical Synthetic Pathway

The most common route involves a Horner-Wadsworth-Emmons (HWE) reaction, followed by catalytic hydrogenation and saponification (ester hydrolysis).

G A N-Cbz-4-piperidone B Ethyl 3-(1-(benzyloxycarbonyl) piperidin-4-ylidene)acrylate A->B Horner-Wadsworth-Emmons Rxn (e.g., Triethyl phosphonoacetate, NaH) C Ethyl 3-(1-(benzyloxycarbonyl) piperidin-4-yl)propanoate B->C Catalytic Hydrogenation (e.g., H₂, Pd/C) D 3-(1-((Benzyloxy)carbonyl)piperidin-4-yl) propanoic acid (Target Molecule) C->D Saponification (Hydrolysis) (e.g., LiOH or NaOH, then H⁺)

Caption: A common synthetic route to the target compound.

Part 2: Frequently Asked Questions (FAQs)

This section addresses broader, high-level questions regarding the synthesis.

Q1: Why is the benzyloxycarbonyl (Cbz) group chosen for nitrogen protection in this synthesis? A1: The Cbz group is a robust protecting group that is stable to a wide range of reaction conditions, including those used in the HWE reaction and, with care, catalytic hydrogenation.[3] Its primary advantage is its "orthogonal" removal condition. It can be selectively cleaved by catalytic hydrogenolysis, which does not affect many other common protecting groups (e.g., Boc, ester groups), providing critical flexibility in complex multi-step syntheses.[3]

Q2: What are the most critical steps that determine the overall yield and purity? A2: The two most critical steps are:

  • Catalytic Hydrogenation: This step reduces the α,β-unsaturated ester. However, the Cbz group is also susceptible to cleavage by hydrogenolysis.[4] Over-reduction is a common side reaction that leads to the deprotected piperidine, a significant impurity. Careful control of catalyst loading, hydrogen pressure, and reaction time is essential.

  • Final Saponification and Workup: Incomplete hydrolysis of the ethyl ester to the carboxylic acid can leave a difficult-to-remove impurity. Furthermore, the workup, which involves acidification to precipitate the product, is crucial. Improper pH control can lead to the product oiling out or remaining dissolved in the aqueous phase, significantly reducing the isolated yield.

Q3: How can I effectively monitor the progress of each reaction step? A3: Thin Layer Chromatography (TLC) is the primary method for monitoring these reactions.

  • HWE Reaction: Monitor the consumption of the N-Cbz-4-piperidone starting material. The product, an α,β-unsaturated ester, will have a different Rf value.

  • Hydrogenation: The saturated ester product will have a slightly higher Rf than the starting unsaturated ester due to the removal of the polarizable C=C double bond.

  • Saponification: The final carboxylic acid product is significantly more polar than the starting ester. It will have a much lower Rf value and may streak on the TLC plate. It is often helpful to run the TLC in a solvent system containing a small amount of acetic or formic acid to get a well-defined spot for the carboxylic acid.

Part 3: Troubleshooting Guide

This guide addresses specific problems you may encounter during the synthesis in a question-and-answer format.

Troubleshooting Workflow

G cluster_0 Problem Identification cluster_1 Analysis & Solution start Experiment Yields Poor Results (Low Yield, Impure Product) check_step Which step is problematic? start->check_step hydrolysis Final Hydrolysis Step check_step->hydrolysis Low final yield hydrogenation Hydrogenation Step check_step->hydrogenation Byproduct detected (loss of Cbz) purification Purification Step check_step->purification Final product is oily hydrolysis_cause Potential Cause: 1. Incomplete Reaction 2. Workup Loss hydrolysis->hydrolysis_cause hydrogenation_cause Potential Cause: Over-reduction leading to Cbz group cleavage. hydrogenation->hydrogenation_cause purification_cause Potential Cause: 1. Residual Solvent 2. Impurities purification->purification_cause hydrolysis_sol Solution: 1. Increase reaction time/temp. Monitor by TLC. 2. Acidify slowly at 0°C. Extract thoroughly. hydrolysis_cause->hydrolysis_sol hydrogenation_sol Solution: - Reduce catalyst (Pd/C) loading. - Lower H₂ pressure. - Decrease reaction time. hydrogenation_cause->hydrogenation_sol purification_sol Solution: 1. Dry under high vacuum. 2. Attempt recrystallization from a different solvent system (e.g., EtOAc/Hexane). purification_cause->purification_sol

Caption: A logical workflow for troubleshooting common issues.

Specific Issues & Solutions

Q: My final product yield after saponification is very low. A: This is a common issue with several potential causes:

  • Cause 1: Incomplete Hydrolysis. The ester may not have fully converted to the carboxylic acid.

    • Validation: Check the crude product by ¹H NMR. The presence of a triplet at ~4.1 ppm and another at ~1.2 ppm would indicate residual ethyl ester.

    • Solution: Increase the reaction time or slightly elevate the temperature (e.g., to 40°C). Alternatively, increase the equivalents of base (e.g., from 2 eq. of LiOH to 4 eq.). Ensure the reaction is monitored by TLC until the starting ester spot has completely disappeared.

  • Cause 2: Product Loss During Acidic Workup. The carboxylic acid product has some solubility in water, and improper precipitation can lead to significant losses.

    • Validation: After filtering the precipitated product, extract the aqueous filtrate with a suitable organic solvent like ethyl acetate or dichloromethane (3x) to see if a significant amount of additional product can be recovered.

    • Solution: During workup, cool the reaction mixture in an ice bath before and during acidification. Add the acid (e.g., 1M HCl) dropwise with vigorous stirring. Aim for a final pH of 3-4 to ensure complete protonation and precipitation of the carboxylic acid. If the product oils out, try adding more organic solvent to extract it directly from the aqueous phase.

Q: My final product is a sticky oil or gum and will not crystallize. A: This typically points to the presence of impurities or residual solvent.

  • Cause 1: Impurities. The most likely impurity is the unreacted ethyl ester starting material from an incomplete hydrolysis.

    • Solution: If the material is mostly product, attempt recrystallization from a different solvent system. A mixture of ethyl acetate and hexanes is often effective.[5] If impurities are significant, purification via column chromatography may be necessary. Use a mobile phase containing a small amount of acid (e.g., 1% acetic acid) to prevent streaking on the silica gel.

  • Cause 2: Residual Solvent. Solvents like ethyl acetate or water can be tenaciously held.

    • Solution: Dry the product under high vacuum for an extended period (12-24 hours), possibly with gentle heating (e.g., 40°C) if the product is stable at that temperature.

Q: My NMR analysis after the hydrogenation step shows signals for the desired product, but also another major species. I suspect I have lost the Cbz group. A: This is a classic case of over-reduction during the catalytic hydrogenation. The Pd/C catalyst can reduce the C=C double bond and also cleave the Cbz protecting group.[4]

  • Validation: The ¹H NMR spectrum of the deprotected byproduct would lack the characteristic benzyl signals (~7.3 ppm, multiplet) and the benzylic CH₂ signal (~5.1 ppm, singlet).

  • Solution: Optimize the hydrogenation conditions to be milder.

    • Reduce Catalyst Loading: Use a lower weight percentage of Pd/C (e.g., 5% instead of 10%) or simply use less of it.

    • Control Hydrogen Pressure: Run the reaction at a lower hydrogen pressure (e.g., 1 atm - balloon pressure) instead of a high-pressure Parr shaker.

    • Monitor Carefully: Take aliquots every 30-60 minutes and check by TLC to stop the reaction as soon as the starting material is consumed.

Part 4: Reference Experimental Protocol

This protocol is a representative procedure. Researchers should adapt it based on their lab's specific equipment and safety protocols.

Table: Key Experimental Parameters
StepReactionKey ReagentsSolventTemp.Time (Typical)Typical Yield
1 HWE ReactionN-Cbz-4-piperidone, Triethyl phosphonoacetate, NaHTHF0°C to RT4-6 h85-95%
2 HydrogenationEthyl 3-(1-(Cbz)-piperidin-4-ylidene)acrylate, 10% Pd/C, H₂Ethanol or EtOAcRT2-4 h90-98%
3 SaponificationEthyl 3-(1-(Cbz)-piperidin-4-yl)propanoate, LiOH·H₂OTHF/H₂ORT6-12 h88-96%
Step-by-Step Methodology

Step 1: Synthesis of Ethyl 3-(1-(benzyloxycarbonyl)piperidin-4-ylidene)acrylate

  • To a flame-dried, three-necked flask under Argon, add sodium hydride (60% dispersion in mineral oil, 1.1 eq.) and wash with dry hexanes.

  • Add anhydrous Tetrahydrofuran (THF) and cool the suspension to 0°C.

  • Slowly add a solution of triethyl phosphonoacetate (1.1 eq.) in THF. Stir for 30 minutes at 0°C.

  • Add a solution of N-Cbz-4-piperidone (1.0 eq.) in THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC indicates consumption of the piperidone.

  • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is often pure enough for the next step or can be purified by column chromatography.

Step 2: Synthesis of Ethyl 3-(1-(benzyloxycarbonyl)piperidin-4-yl)propanoate

  • Dissolve the product from Step 1 in ethanol or ethyl acetate.

  • Add 10% Palladium on carbon (Pd/C) catalyst (approx. 5-10% by weight of the substrate).

  • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring.

  • Monitor the reaction by TLC. Upon completion (typically 2-4 hours), filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the saturated ester, which is typically used without further purification.

Step 3: Synthesis of this compound

  • Dissolve the ester from Step 2 in a mixture of THF and water (e.g., a 3:1 ratio).

  • Add Lithium Hydroxide monohydrate (LiOH·H₂O, 2-4 eq.) and stir vigorously at room temperature for 6-12 hours.

  • Monitor the reaction by TLC until the starting ester is completely consumed.

  • Concentrate the mixture under reduced pressure to remove most of the THF.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 with 1M HCl. A white precipitate should form.

  • Stir the cold slurry for 30-60 minutes to complete precipitation.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum to yield the final product as a white solid.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Protective Power of Cbz: N-Cbz-Piperidine-2-carboxylic Acid in Modern Synthesis.
  • Wünsch, B., et al. (2016). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC - PubMed Central.
  • MedChemExpress. (n.d.). This compound.
  • MCE. (n.d.). This compound | PROTAC Linker.
  • BenchChem. (2025). Application Notes and Protocols for 3-(3-(benzyloxy)phenyl)propanoic acid.

Sources

Technical Support Center: A Guide to Optimizing N-Cbz-4-piperidinepropionic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-Cbz-4-piperidinepropionic acid. This valuable building block is integral to the development of a wide range of pharmaceuticals.[1] Achieving a high yield of this compound with excellent purity is a common goal for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions, and best practices to help you navigate the synthesis process and overcome common challenges.

Troubleshooting Guide: From Low Yields to Impurities

This section addresses specific issues you might encounter during your experiments, offering scientifically grounded solutions.

Issue 1: Significantly Low or No Product Yield

One of the most frequent challenges is a lower-than-expected yield of N-Cbz-4-piperidinepropionic acid. This can often be traced back to two critical steps in the synthesis.

  • Potential Cause A: Incomplete N-Cbz Protection of the Piperidine Ring

    The reaction of the piperidine nitrogen with benzyl chloroformate (Cbz-Cl) is a crucial step that can be inefficient if not properly controlled.

    • Solution: pH Control is Paramount. The Cbz protection reaction is highly dependent on pH. It is typically carried out under Schotten-Baumann conditions, which involve a biphasic system (e.g., an organic solvent and water) with a base to neutralize the hydrochloric acid byproduct.[2] Maintaining a pH between 8 and 10 is crucial for the reaction to proceed efficiently.[3]

    • Solution: Monitor Your Reagents. Benzyl chloroformate is sensitive to moisture and can degrade. Using a fresh bottle of Cbz-Cl is always recommended.

    • Solution: Temperature Management. The addition of Cbz-Cl should be performed at a reduced temperature (0-5 °C) to control the exothermic reaction and minimize the formation of unwanted byproducts.[4]

  • Potential Cause B: Inefficient Hydrolysis of an Ester Precursor

    If your synthesis starts from an ester of 4-piperidinepropionic acid, incomplete hydrolysis will directly impact your final yield.

    • Solution: Ensure Sufficient Reaction Time and Temperature. Saponification can be slow. The reaction may need to be stirred for several hours or even overnight to go to completion. Gentle heating can accelerate the process, but be mindful of potential side reactions at higher temperatures.

    • Solution: Use an Excess of Base. A stoichiometric excess of a strong base like sodium hydroxide or potassium hydroxide is necessary to drive the hydrolysis to completion.

    • Solution: Monitor Reaction Progress. Use thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to monitor the disappearance of the starting ester. The reaction should only be quenched once the starting material is no longer detectable.[4]

Issue 2: Presence of Persistent Impurities in the Final Product

Achieving a high yield is only half the battle; the purity of your N-Cbz-4-piperidinepropionic acid is equally important.

  • Potential Cause A: Unreacted Starting Materials

    As with low yield, incomplete reactions are a primary source of impurities.

    • Solution: Optimize Reaction Conditions. Refer to the solutions for low yield to ensure your reactions are going to completion.

    • Solution: Effective Purification. Recrystallization is a powerful technique for purifying the final product. A common solvent system is a mixture of ethyl acetate and a non-polar solvent like hexanes.

  • Potential Cause B: Formation of Side-Products

    Unwanted side reactions can introduce impurities that may be difficult to remove.

    • Solution: Rigorous Work-up. A thorough aqueous work-up is essential. Washing the organic layer with a dilute acid can remove any unreacted amine, while a brine wash helps to remove residual water.[4]

Frequently Asked Questions (FAQs)

Q1: What is the role of the Cbz group, and why is it used?

The benzyloxycarbonyl (Cbz) group is a widely used protecting group for amines in organic synthesis.[5]

  • Answer: In the synthesis of N-Cbz-4-piperidinepropionic acid, the Cbz group "masks" the reactivity of the piperidine nitrogen. This prevents it from participating in unwanted side reactions during subsequent synthetic steps. The Cbz group is stable under a variety of reaction conditions but can be selectively removed when needed, a property known as orthogonality.[2][5]

Q2: How can I confirm the successful formation of my product?

Characterization of your final product is essential to confirm its identity and purity.

  • Answer: A combination of analytical techniques should be used. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy will show characteristic peaks for the protons on the piperidine ring, the propionic acid side chain, and the Cbz group. Mass spectrometry (MS) will confirm the molecular weight of the compound.

Q3: Are there alternative protecting groups I can use?

While Cbz is a common choice, other protecting groups can be employed depending on the overall synthetic strategy.

  • Answer: The tert-butyloxycarbonyl (Boc) group is another widely used amine protecting group. The choice between Cbz, Boc, and others depends on the specific reaction conditions you plan to use in subsequent steps, as they have different sensitivities to acidic and basic conditions and different deprotection methods.[2]

Experimental Workflow Diagram

The following diagram outlines a typical synthetic route to N-Cbz-4-piperidinepropionic acid.

Sources

Technical Support Center: Chromatographic Purification of 3-(1-((Benzyloxy)carbonyl)piperidin-4-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-(1-((Benzyloxy)carbonyl)piperidin-4-yl)propanoic acid (Cbz-4-piperidinepropionic acid). This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common questions and troubleshooting scenarios encountered during the chromatographic purification of this versatile PROTAC linker and building block.[1]

Our approach is grounded in chromatographic principles to provide you with not just solutions, but the reasoning behind them, ensuring you can adapt and optimize your purification strategy effectively.

Frequently Asked Questions (FAQs)

Q1: What is the best chromatographic mode for purifying this compound: Normal-Phase or Reverse-Phase?

Answer: The optimal mode depends on your sample's purity and the nature of the impurities. However, for this compound, Reverse-Phase Chromatography (RPC) is generally the preferred method.

  • Rationale: The molecule possesses a carboxylic acid group, making it quite polar. While it has a non-polar Cbz protecting group and piperidine ring, its acidic nature makes it highly suitable for RPC. Purification of polar compounds, especially carboxylic acids, can be difficult on normal-phase silica gel due to strong, irreversible binding or poor peak shape.[2] C18-bonded silica is a widely used stationary phase for separating such compounds.[2]

  • When to Consider Normal-Phase: If your primary impurities are significantly more polar (e.g., deprotected starting materials) or much less polar, normal-phase chromatography might be an option. However, peak tailing is a common issue for acidic compounds on silica gel. This can sometimes be mitigated by adding a small amount of an acid, like acetic or formic acid, to the mobile phase.[3]

Q2: My compound is showing significant peak tailing in Reverse-Phase HPLC. What is the cause and how can I fix it?

Answer: Peak tailing for this compound in RPC is almost always due to undesirable secondary interactions between the deprotonated (anionic) carboxylate form of the molecule and the stationary phase, or interactions with residual silanol groups on the silica backbone.[4][5]

The primary solution is to control the mobile phase pH .

  • Mechanism: By adding an acid modifier to the mobile phase, you lower the pH. According to the Henderson-Hasselbalch equation, when the mobile phase pH is at least 2 units below the compound's pKa, the carboxylic acid will be fully protonated (in its neutral form).[6] This neutral form has a weaker interaction with the stationary phase, leading to a more symmetrical (Gaussian) peak shape.[4][6]

  • Recommended Action: Add 0.1% (v/v) of an acid like trifluoroacetic acid (TFA) or formic acid (FA) to both your aqueous (Solvent A) and organic (Solvent B) mobile phases.[2][7] Formic acid is often preferred for LC-MS applications due to its better volatility.[7]

Method Development & Optimization Workflow

Successful purification begins with a logical method development strategy. The following workflow outlines the key steps from initial analysis to a preparative-scale run.

MethodDevWorkflow cluster_prep Phase 1: Preparation & Scouting cluster_opt Phase 2: Optimization cluster_scale Phase 3: Scale-Up Scout Analytical Scouting (LC-MS) SelectMode Select Mode (RPC vs NPC) Scout->SelectMode Assess purity & impurity profile SelectColumn Select Column (e.g., C18) SelectMode->SelectColumn RPC is typical MobilePhase Choose Mobile Phase (ACN/H2O or MeOH/H2O + 0.1% Acid) SelectColumn->MobilePhase OptimizeGradient Optimize Gradient Profile MobilePhase->OptimizeGradient CheckLoading Perform Loading Study OptimizeGradient->CheckLoading Ensure resolution holds at high conc. ScaleUp Scale to Preparative Column CheckLoading->ScaleUp Calculate loading & flow rate RunPurification Execute Purification Run ScaleUp->RunPurification AnalyzeFractions Analyze Fractions (TLC/LC-MS) RunPurification->AnalyzeFractions TailingTroubleshooting Start Peak Tailing Observed in Reverse Phase CheckpH Is Mobile Phase Acidified? (e.g., 0.1% FA or TFA) Start->CheckpH AddAcid Action: Add 0.1% Acid to Solvents A and B CheckpH->AddAcid No CheckBuffer Is pH near pKa? Is buffer capacity sufficient? CheckpH->CheckBuffer Yes End Peak Shape Improved AddAcid->End IncreaseBuffer Action: Increase buffer conc. (e.g., to 20-50 mM acetate) CheckBuffer->IncreaseBuffer No / Insufficient CheckOverload Is column overloaded? CheckBuffer->CheckOverload Yes / Sufficient IncreaseBuffer->End ReduceLoad Action: Reduce injection volume or concentration CheckOverload->ReduceLoad Yes CheckColumn Is column old or contaminated? CheckOverload->CheckColumn No ReduceLoad->End FlushColumn Action: Flush with strong solvent or replace column CheckColumn->FlushColumn Yes CheckColumn->End No, issue may be extra-column volume FlushColumn->End

Sources

Technical Support Center: Troubleshooting N-Cbz-4-piperidinepropionic Acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for N-Cbz-4-piperidinepropionic acid coupling reactions. This guide is designed to provide expert advice and practical solutions to common challenges encountered during the synthesis of amide bonds involving this versatile building block. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience to help you optimize your reaction outcomes.

N-Cbz-4-piperidinepropionic acid is a valuable reagent in medicinal chemistry and drug development, frequently used as a linker or scaffold in the synthesis of complex molecules.[1] However, like many coupling reactions, its use can present specific challenges. This guide will address these issues in a direct question-and-answer format, providing not just solutions but also the rationale behind them.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My coupling reaction with N-Cbz-4-piperidinepropionic acid is showing low to no yield. What are the most common causes?

Low or nonexistent yields are among the most frequent issues in amide coupling reactions.[2][3] Several factors, ranging from reagent quality to reaction conditions, can be responsible. A systematic troubleshooting approach is crucial for identifying and resolving the root cause.

Potential Causes and Solutions:

  • Inadequate Activation of the Carboxylic Acid: The first step in any amide coupling is the activation of the carboxylic acid to make it susceptible to nucleophilic attack by the amine.[4] If this activation is inefficient, the reaction will not proceed.

    • Solution: Ensure your coupling reagent is fresh and stored under anhydrous conditions. Reagents like carbodiimides (EDC, DCC) are moisture-sensitive and can lose activity over time.[2] Consider switching to a more potent coupling reagent such as HATU, HBTU, or COMU, especially if you are working with a sterically hindered amine.[5][6] These uronium/aminium-based reagents are generally more effective at forming the highly reactive activated esters required for challenging couplings.[6][7]

  • Suboptimal Reaction Conditions: Factors such as solvent, temperature, and reaction time play a critical role in the success of a coupling reaction.

    • Solution:

      • Solvent: N,N-Dimethylformamide (DMF) and dichloromethane (DCM) are common solvents for coupling reactions.[8] However, for substrates with poor solubility, consider using N-methylpyrrolidone (NMP) or a mixture of solvents.[6] Ensure your solvent is anhydrous, as water can hydrolyze the activated intermediate.[2][9]

      • Temperature: Most coupling reactions are run at room temperature. If the reaction is sluggish due to steric hindrance, gentle heating (e.g., to 40-50 °C) can sometimes improve the yield. However, be cautious as elevated temperatures can also increase the risk of side reactions like epimerization.[6]

      • Reaction Time: For sterically hindered substrates, the reaction may require a longer time to reach completion.[6] Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

  • Steric Hindrance: The bulky nature of either the N-Cbz-4-piperidinepropionic acid or the amine coupling partner can physically obstruct the reaction, leading to low yields.[5]

    • Solution: In addition to using a more powerful coupling reagent, increasing the reaction time or temperature can help overcome the energy barrier imposed by steric hindrance.[6] In some cases, a double coupling (repeating the coupling step with fresh reagents) may be necessary to drive the reaction to completion.[10]

  • Side Reactions: Several side reactions can compete with the desired amide bond formation, consuming starting materials and reducing the yield.

    • Solution: The choice of coupling reagent and additives can help minimize side reactions. For example, adding HOBt or HOAt to carbodiimide-mediated couplings can suppress the formation of N-acylurea byproduct and reduce racemization.[4][11]

Q2: I am observing significant side product formation in my reaction. What are the likely culprits and how can I minimize them?

The formation of side products is a common problem that can complicate purification and reduce the overall yield of the desired amide.

Common Side Reactions and Mitigation Strategies:

  • N-acylurea Formation (with Carbodiimides): When using carbodiimides like DCC or EDC, the O-acylisourea intermediate can rearrange to a stable and unreactive N-acylurea.[2][4]

    • Mitigation: The addition of a nucleophilic additive such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can trap the O-acylisourea intermediate to form an active ester, which is less prone to rearrangement and more reactive towards the amine.[4][11] HOAt is often more effective than HOBt in suppressing this side reaction.[4]

  • Epimerization/Racemization: If your amine or another chiral center is adjacent to the reacting carboxyl group, there is a risk of losing stereochemical integrity through epimerization.[12] This is particularly a concern with urethane-protected amino acids like N-Cbz derivatives under certain conditions.[4]

    • Mitigation:

      • Choice of Reagents: Use coupling reagents and additives known to suppress racemization. Onium salt reagents like HATU and HCTU, especially when paired with HOAt or OxymaPure, are generally associated with lower levels of epimerization compared to carbodiimides alone.[5][13]

      • Base Selection: The choice of base can significantly impact epimerization.[14] While DIPEA is a common choice, weaker bases like N-methylmorpholine (NMM) or collidine may be preferable in sensitive cases.[4][5]

      • Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C) to minimize the rate of epimerization.[15] Avoid prolonged reaction times at elevated temperatures.[5]

  • Guanidinylation (with HATU/HBTU): Excess uronium/aminium reagents like HATU or HBTU can react with the primary amine to form a guanidinium byproduct, which caps the amine and prevents it from participating in the desired reaction.[11]

    • Mitigation: Use the coupling reagent in a stoichiometric amount or a slight excess (e.g., 1.05-1.2 equivalents) relative to the carboxylic acid. Pre-activating the carboxylic acid with the coupling reagent and base for a short period before adding the amine can also minimize this side reaction.[8]

Q3: I am struggling with the purification of my final product. What are some effective strategies?

Purification can be challenging due to the presence of unreacted starting materials, coupling reagent byproducts, and other side products.

Purification Strategies:

  • Work-up Procedure: A well-designed work-up procedure can significantly simplify the final purification.

    • Aqueous Wash: If your product is soluble in an organic solvent like ethyl acetate or DCM, a series of aqueous washes can remove water-soluble byproducts. Washing with a dilute acid (e.g., 1N HCl) will remove basic impurities like unreacted amine and DIPEA. A subsequent wash with a dilute base (e.g., saturated NaHCO3 solution) will remove acidic impurities like unreacted N-Cbz-4-piperidinepropionic acid and HOBt/HOAt. A final brine wash will help remove residual water.

    • Precipitation of Byproducts: If you are using DCC as the coupling reagent, the dicyclohexylurea (DCU) byproduct is often insoluble in many organic solvents and can be removed by filtration.[9]

  • Chromatography: Flash column chromatography on silica gel is the most common method for purifying amide products.

    • Solvent System: A gradient of ethyl acetate in hexanes or DCM in methanol is typically effective for eluting the desired product. The polarity of the solvent system will depend on the polarity of your product.

    • TLC Analysis: Before running a column, it is essential to identify a solvent system that provides good separation of your product from impurities using thin-layer chromatography (TLC).

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective purification technique, especially for removing small amounts of impurities.

Q4: What is the optimal order of reagent addition for my coupling reaction?

The order of reagent addition can influence the reaction's efficiency and the formation of side products.

Recommended Order of Addition:

For most coupling reactions, especially those involving potent coupling reagents like HATU, the following order is generally recommended:

  • Pre-activation: Dissolve the N-Cbz-4-piperidinepropionic acid and the coupling reagent (e.g., HATU) in an anhydrous solvent (e.g., DMF).

  • Add the Base: Add the non-nucleophilic base (e.g., DIPEA) to the mixture and stir for a few minutes to allow for the formation of the activated ester.[6][8]

  • Add the Amine: Finally, add the amine to the pre-activated mixture.

This "pre-activation" method ensures that the carboxylic acid is fully activated before it comes into contact with the amine, which can lead to higher yields and fewer side reactions.[8][16]

Experimental Protocols

Protocol 1: General Procedure for N-Cbz-4-piperidinepropionic Acid Coupling using HATU

This protocol provides a general guideline for coupling N-Cbz-4-piperidinepropionic acid with a primary or secondary amine using HATU as the coupling reagent.

Materials:

  • N-Cbz-4-piperidinepropionic acid

  • Amine

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Appropriate solvents for work-up and purification (e.g., ethyl acetate, 1N HCl, saturated NaHCO3, brine)

  • Silica gel for column chromatography

Procedure:

  • To a solution of N-Cbz-4-piperidinepropionic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq).

  • Add DIPEA (2.5 eq) to the mixture and stir at room temperature for 5-10 minutes.

  • Add the amine (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash successively with 1N HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Troubleshooting Low Yield with a Second Coupling

If a single coupling reaction results in a low yield, performing a second coupling can often drive the reaction to completion.

Procedure:

  • After the initial coupling reaction has been stirred for the desired amount of time, take a small aliquot for TLC or LC-MS analysis to confirm the presence of unreacted starting material.

  • To the same reaction vessel, add a second portion of the coupling reagent (e.g., HATU, 0.5 eq) and base (e.g., DIPEA, 1.0 eq). If the carboxylic acid is the limiting reagent, add a second portion of it as well.

  • Allow the reaction to stir for an additional period, monitoring for the disappearance of the limiting starting material.

  • Proceed with the work-up and purification as described in Protocol 1.

Data Presentation

Coupling ReagentAdditiveCommon BaseKey AdvantagesPotential Issues
EDC/DCC HOBt, HOAtDIPEA, NMMCost-effective, readily available.[7]N-acylurea formation, potential for epimerization.[4][11]
HATU/HBTU None neededDIPEA, NMMHigh coupling efficiency, low epimerization.[6][7]Guanidinylation of the amine, higher cost.[11]
COMU None neededDIPEAHigh solubility, reduced epimerization, safer byproducts.[13]Higher cost compared to carbodiimides.

Visualizations

Diagram 1: General Amide Coupling Reaction Workflow

G cluster_0 Reaction Setup cluster_1 Activation cluster_2 Coupling cluster_3 Work-up & Purification Carboxylic Acid Carboxylic Acid Activated Ester Activated Ester Carboxylic Acid->Activated Ester + Coupling Reagent + Base Coupling Reagent Coupling Reagent Base Base Solvent Solvent Amide Product Amide Product Activated Ester->Amide Product + Amine Amine Amine Aqueous Wash Aqueous Wash Amide Product->Aqueous Wash Chromatography Chromatography Aqueous Wash->Chromatography Pure Product Pure Product Chromatography->Pure Product

Caption: A generalized workflow for a typical amide coupling reaction.

Diagram 2: Troubleshooting Logic for Low Yield

G Low Yield Low Yield Check Reagent Quality Check Reagent Quality Low Yield->Check Reagent Quality Is coupling reagent fresh? Optimize Conditions Optimize Conditions Low Yield->Optimize Conditions Are solvent, temp, time optimal? Consider Steric Hindrance Consider Steric Hindrance Low Yield->Consider Steric Hindrance Are substrates bulky? Investigate Side Reactions Investigate Side Reactions Low Yield->Investigate Side Reactions Are byproducts observed? Use Fresh Reagents Use Fresh Reagents Check Reagent Quality->Use Fresh Reagents Adjust Solvent/Temp/Time Adjust Solvent/Temp/Time Optimize Conditions->Adjust Solvent/Temp/Time Use Stronger Coupling Reagent Use Stronger Coupling Reagent Consider Steric Hindrance->Use Stronger Coupling Reagent Add HOBt/HOAt Add HOBt/HOAt Investigate Side Reactions->Add HOBt/HOAt

Caption: A decision tree for troubleshooting low yields in coupling reactions.

References

  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • American Peptide Society. (n.d.). Tips & Tricks.
  • Unknown. (n.d.). Epimerization of Peptide.
  • Interchim. (n.d.). Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers.
  • Reddit. (2023). HATU coupling - what's the best order?.
  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.
  • Reddit. (2022). Carbodiimide amide coupling reaction sideproduct.
  • Reddit. (2023). Hatu reaction.
  • Reddit. (2022). Low yield in peptide coupling reaction using N-hydroxysuccinimide ester.
  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972. [Link]
  • Vasanthakumar, G. R., et al. (2021). Epimerisation in Peptide Synthesis. Molecules, 26(16), 4875. [Link]
  • Wang, L., et al. (2021). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Dalal Institute. (n.d.). Hydrolysis of Esters and Amides.
  • Bender, M. L., Ginger, R. D., & Unik, J. P. (1958). Activation Energies of the Hydrolysis of Esters and Amides Involving Carbonyl Oxygen Exchange. Journal of the American Chemical Society, 80(5), 1044–1048. [Link]
  • Chemistry LibreTexts. (2023). 17.4: Hydrolysis of Esters and Amides.
  • Wang, D. Y., & Sen, D. (2011). DNA-Catalyzed Hydrolysis of Esters and Aromatic Amides. Journal of the American Chemical Society, 133(41), 16531–16541. [Link]
  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
  • PubChem. (n.d.). N-Cbz-4-piperidineacetic acid.
  • Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism.
  • Capot Chemical. (2023). MSDS of N-CBZ-4-PIPERIDINEPROPIONIC ACID.
  • Watson International. (n.d.). N-Cbz-4-piperidinepropionic acid CAS 63845-33-0.
  • Li, J., et al. (2017). Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low- Carbon Alcohol. Letters in Organic Chemistry, 14(7), 490-493. [Link]
  • Reddy, B. V. S., et al. (2021). Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under. RSC Advances, 11(25), 15303-15307. [Link]
  • Ford, G. J., et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades.
  • Reddit. (n.d.). amide coupling help.
  • ResearchGate. (n.d.). Selective Cleavage of Cbz-Protected Amines.
  • Sharma, P., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 13(2), 133-144. [Link]
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Chem-Impex. (n.d.). 3-(1-Fmoc-piperidin-4-yl)propionic acid.

Sources

Technical Support Center: Troubleshooting Side Reactions in the Synthesis of Piperidinepropanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of piperidinepropanoic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this important scaffold in pharmaceutical and materials science. We understand that while the synthesis may appear straightforward, various side reactions can impede yield, purity, and scalability.

This document provides in-depth, field-tested insights in a direct question-and-answer format to address the specific challenges you may encounter. We will explore the causality behind these issues and offer robust, validated protocols to overcome them.

Section 1: Challenges in Synthesis via Aza-Michael Addition

The conjugate addition of piperidine to an acrylic acid or acrylate ester is one of the most common methods for synthesizing the piperidinepropanoic acid backbone. While atom-economical, this reaction is not without its pitfalls.

FAQ 1.1: My Aza-Michael reaction has a low yield and produces a significant amount of insoluble white polymer. What is happening and how can I prevent it?

Answer:

Core Problem: The issue you're observing is the polymerization of the Michael acceptor (e.g., acrylic acid or ethyl acrylate). This is a common and competitive side reaction, especially under conditions that favor free-radical or anionic polymerization.

Causality: Michael acceptors like acrylates are electron-deficient alkenes, making them susceptible to polymerization. This can be initiated by trace impurities, light, or heat. The presence of a base, even a relatively weak one like piperidine, can also initiate anionic polymerization of the acrylate.

Troubleshooting & Preventative Measures:

  • Control the Temperature: The most critical parameter. Polymerization is often highly exothermic and temperature-dependent.

    • Solution: Maintain a low reaction temperature. Start the reaction at 0 °C and allow it to slowly warm to room temperature. Monitor the internal temperature closely, especially during the addition of reagents.

  • Slow Reagent Addition: Adding the piperidine dropwise to a solution of the acrylate allows for the desired 1,4-addition to occur at a controlled rate, preventing a localized excess of the amine initiator and minimizing heat spikes.

  • Inhibitor Addition: Commercial acrylates are often shipped with inhibitors like hydroquinone monomethyl ether (MEHQ).

    • Solution: For sensitive reactions, consider adding a small amount (100-200 ppm) of a radical inhibitor like butylated hydroxytoluene (BHT) to the reaction mixture. Ensure this is compatible with your downstream processing.

  • Solvent Choice: The solvent can influence reaction rates and suppress side reactions.

    • Solution: Aprotic solvents like acetonitrile or THF are generally preferred over protic solvents which can complicate the reaction pathway. For reactions with acrylic acid, using no solvent or a minimal amount of a polar aprotic solvent is often effective.

Workflow Diagram: Mitigating Polymerization in Aza-Michael Additions

start Low Yield & Polymer Formation in Aza-Michael Reaction check_temp Is Reaction Temperature Controlled? (e.g., 0°C start) start->check_temp check_addition Is Piperidine Added Dropwise? check_temp->check_addition Yes solution Implement Corrective Measures: - Lower Temperature - Slow Addition - Add Inhibitor - Optimize Solvent check_temp->solution No check_inhibitor Is a Radical Inhibitor Used? (e.g., BHT) check_addition->check_inhibitor Yes check_addition->solution No check_solvent Is the Solvent Appropriate? (e.g., Acetonitrile) check_inhibitor->check_solvent Yes check_inhibitor->solution No check_solvent->solution No success Improved Yield, Minimal Polymer check_solvent->success Yes solution->success Piperidine Piperidine Product Piperidinepropanoic Acid (Desired Product) Piperidine->Product + Br(CH₂)₂COOH (Desired Sₙ2) BromoAcid Br(CH₂)₂COOH QuatSalt Quaternary Ammonium Salt (Side Product) Product->QuatSalt + Br(CH₂)₂COOH (Undesired Sₙ2)

Caption: Competing pathways in the N-alkylation of piperidine.

Quantitative Parameter Comparison

ParameterStandard ConditionOptimized Condition for SelectivityRationale
Piperidine:Halide Ratio 1.1 : 12.0 : 1Excess piperidine outcompetes the product for the alkylating agent.
Addition Method All at onceSlow, dropwise addition of halideMaintains low concentration of the electrophile. [1]
Temperature Reflux (e.g., >80 °C)Room Temp to 50 °CReduces the rate of the second, less favorable alkylation.
Base None or Et₃NK₂CO₃ or NaHCO₃A solid, non-nucleophilic base prevents piperidine protonation without interfering.

Section 3: Challenges in the Final Ester Hydrolysis Step

Many syntheses first produce an ester (e.g., ethyl 3-(piperidin-1-yl)propanoate), which must be hydrolyzed to the final carboxylic acid. This saponification step can be problematic, leading to incomplete reactions or difficult product isolation.

FAQ 3.1: My base-catalyzed hydrolysis (saponification) of the ester is incomplete, even after prolonged heating. What factors could be limiting the reaction?

Answer:

Core Problem: Incomplete ester hydrolysis is typically due to the reaction reaching equilibrium (in acid-catalyzed versions) or insufficient hydrolytic conditions for base-catalyzed reactions. [2][3]Base-catalyzed saponification is theoretically irreversible, so an incomplete reaction points to practical, not theoretical, limitations. [3][4] Causality: Under basic conditions (e.g., NaOH, KOH), the hydroxide ion attacks the ester carbonyl. The reaction is driven to completion because the resulting carboxylic acid is immediately deprotonated by the strong base to form a carboxylate salt, which is resistant to nucleophilic attack by the alcohol byproduct. [4]Factors that can stall this process include:

  • Insufficient Base: An inadequate amount of base will be consumed, leaving unreacted ester.

  • Poor Solubility: If the ester has poor solubility in the aqueous base, the reaction becomes a two-phase system with a slow reaction rate limited by the interface between the phases.

  • Steric Hindrance: While less common for a propanoate, bulky groups near the ester could slow the rate of hydroxide attack.

Troubleshooting & Solutions:

  • Ensure Sufficient Base: Use at least 1.1 to 1.5 equivalents of the base (e.g., NaOH or LiOH) to ensure complete reaction and to account for any acidic impurities.

  • Use a Co-solvent: To address solubility issues, add a water-miscible organic solvent.

    • Solution: A mixture of THF/water or Dioxane/water is highly effective. The organic solvent dissolves the ester, creating a homogeneous solution for the hydroxide to react efficiently. Methanol or ethanol can also be used.

  • Increase Temperature: Heating the reaction mixture under reflux is standard practice and significantly increases the reaction rate. Ensure the temperature does not exceed the boiling point of your organic solvent.

Optimized Hydrolysis Protocol:

  • Setup: In a round-bottom flask, dissolve the piperidinepropanoate ester (1.0 eq) in a 2:1 mixture of THF and water.

  • Reagent Addition: Add lithium hydroxide (LiOH·H₂O, 1.5 eq) to the solution.

  • Reaction: Stir the mixture at room temperature or heat to 40-50 °C. Monitor the disappearance of the starting material by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Workup:

    • Once complete, remove the THF under reduced pressure.

    • Dilute the remaining aqueous solution with water.

    • Carefully acidify the solution to pH ~6-7 with 1 M HCl. The product is zwitterionic and may precipitate or require extraction. Be cautious not to go to a very low pH, which would fully protonate the piperidine nitrogen and the carboxylic acid, changing solubility.

    • Extraction with a suitable organic solvent like dichloromethane or ethyl acetate may be necessary, although isolation by crystallization is often preferred. [5]

References

  • Literature examples of diastereoselective N-alkylation of N-alkylpiperidine derivatives. (n.d.). ResearchGate.
  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. (2018). Journal of Medicinal Chemistry.
  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. (2020). The Journal of Organic Chemistry.
  • Amide coupling reaction in medicinal chemistry. (n.d.). HepatoChem.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). International Journal of Molecular Sciences.
  • Coupling Reagents. (n.d.). Aapptec Peptides.
  • Process for Preparation of Piperidine Carboxylic Acid. (2008). Google Patents.
  • Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (2018). Archiv der Pharmazie.
  • 1-Piperidinepropanoic acid. (n.d.). PubChem.
  • The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. (2007). Organic & Biomolecular Chemistry.
  • Basic Hydrolysis of Esters - Saponification. (2022). Master Organic Chemistry.
  • Hydrolysis of esters. (n.d.). Chemguide.
  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (n.d.). Chemistry Steps.
  • Ester Hydrolysis. (n.d.). J&K Scientific LLC.

Sources

Technical Support Center: Optimizing the Synthesis of N-Cbz-4-piperidinepropionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-Cbz-4-piperidinepropionic acid. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this crucial synthetic step. We will move beyond simple procedural lists to explore the causality behind experimental choices, providing you with the in-depth knowledge required to troubleshoot and enhance your reaction outcomes.

Section 1: Synthesis Overview and Core Protocol

The synthesis of N-Cbz-4-piperidinepropionic acid is fundamentally an N-protection reaction. The most common and robust method involves the reaction of 4-piperidinepropionic acid with benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions. This reaction utilizes a biphasic solvent system and a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Core Reaction Principle

The nucleophilic secondary amine of the piperidine ring attacks the electrophilic carbonyl carbon of benzyl chloroformate. The subsequent loss of a chloride ion and proton abstraction by a base yields the stable carbamate product.[1]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve 4-piperidinepropionic acid and Base (e.g., NaHCO₃) in Water C Combine aqueous and organic solutions A->C B Prepare Benzyl Chloroformate (Cbz-Cl) solution in an organic solvent (e.g., THF) D Add Cbz-Cl dropwise at 0 °C with vigorous stirring B->D C->D E Allow to warm to room temperature and stir for 2-5 hours D->E F Monitor reaction progress via TLC E->F G Separate organic layer F->G Reaction Complete H Wash aqueous layer with Ethyl Acetate G->H I Acidify aqueous layer with dilute HCl H->I J Extract product with Ethyl Acetate I->J K Dry, filter, and concentrate J->K L Purify (Crystallization or Chromatography) K->L M M L->M Obtain pure N-Cbz-4-piperidinepropionic acid

Caption: General workflow for the synthesis of N-Cbz-4-piperidinepropionic acid.

Detailed Experimental Protocol

This protocol is a baseline and may require optimization based on your specific laboratory conditions and scale.

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-piperidinepropionic acid (1.0 eq.) and sodium bicarbonate (2.0 eq.) in water (e.g., 3 mL per gram of starting material).

  • Cooling: Cool the aqueous mixture to 0 °C in an ice-water bath.

  • Reagent Addition: While stirring vigorously, add a solution of benzyl chloroformate (1.1 eq.) in a suitable organic solvent like THF or Toluene dropwise over 15-20 minutes, ensuring the internal temperature remains below 5 °C.[2]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for 2-5 hours.

  • Monitoring: Monitor the reaction by TLC (Thin-Layer Chromatography) until the starting material is consumed. A typical mobile phase is 10% methanol in dichloromethane.

  • Workup:

    • Once the reaction is complete, transfer the mixture to a separatory funnel. Remove the organic layer.

    • Wash the aqueous layer with ethyl acetate (2 x volume of THF used) to remove any remaining impurities.

    • Carefully acidify the aqueous layer to a pH of ~2-3 with dilute HCl. A white precipitate may form.

    • Extract the product from the acidified aqueous layer with ethyl acetate (3 x volume of THF used).

  • Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography if necessary.[3]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the mechanistic role of the base in this reaction?

A1: The base plays two critical roles. First, it acts as an acid scavenger, neutralizing the HCl that is generated as a byproduct.[1] This is crucial because the free HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Second, under Schotten-Baumann conditions, the base helps maintain a sufficiently high pH to ensure the amine remains deprotonated and nucleophilic.[2]

Q2: How can I effectively monitor the reaction's progress?

A2: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring. Spot the reaction mixture alongside your starting material. The product, being more nonpolar due to the Cbz group, will have a higher Rf value (it will travel further up the plate) than the more polar starting amino acid. The reaction is considered complete when the spot corresponding to the starting material is no longer visible.

Q3: My reaction seems to be stalling. What are the first things to check?

A3: If the reaction is not progressing, first verify the quality of your benzyl chloroformate. It is highly sensitive to moisture and can degrade over time. Using a fresh bottle or a recently distilled batch is recommended. Second, check the pH of the aqueous layer; it should be basic (pH > 8). If it has become acidic, it indicates insufficient base was used, and more should be added.

Q4: Is there an advantage to using an organic base like triethylamine (TEA) instead of sodium bicarbonate?

A4: While inorganic bases like NaHCO₃ or Na₂CO₃ are standard for Schotten-Baumann conditions due to their ease of removal during aqueous workup, an organic base like TEA can be used in an anhydrous, single-phase solvent system (e.g., pure DCM or THF). This can sometimes be advantageous if your starting material has poor water solubility. However, the removal of triethylammonium hydrochloride salt can be more complex than a simple aqueous wash.

Section 3: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing causes and actionable solutions.

Problem: Low or No Product Yield
Possible Cause Scientific Explanation Troubleshooting & Optimization Steps
Degraded Benzyl Chloroformate (Cbz-Cl) Cbz-Cl readily hydrolyzes upon exposure to moisture, forming benzyl alcohol and HCl. This inactive reagent will not acylate the amine.• Use Cbz-Cl from a freshly opened bottle.• If the reagent is old, consider purification by distillation under reduced pressure.• Always handle Cbz-Cl in a dry environment and seal the bottle tightly after use.
Incorrect pH / Insufficient Base If the reaction medium becomes acidic (pH < 7), the piperidine nitrogen will be protonated. The resulting ammonium salt is not nucleophilic and cannot react with Cbz-Cl.[1]• Ensure at least 2 equivalents of base are used.• Monitor the pH of the aqueous layer during the reaction and add more base if it drops.• Vigorous stirring is essential to ensure the base is available at the interface where the reaction occurs.
Poor Solubility of Starting Material If the 4-piperidinepropionic acid does not sufficiently dissolve in the aqueous phase, its availability for the reaction at the solvent interface is limited, leading to a slow or incomplete reaction.• Increase the volume of water used for dissolution.• Consider a different co-solvent system, such as Dioxane/Water, which can improve the solubility of both reactants.
Problem: Reaction is Sluggish or Stalls Before Completion
Possible Cause Scientific Explanation Troubleshooting & Optimization Steps
Low Reaction Temperature The acylation reaction has an activation energy barrier. While the initial addition is done at 0 °C to control exothermicity, the reaction may proceed very slowly at this temperature.• After the dropwise addition of Cbz-Cl is complete, allow the reaction to naturally warm to room temperature (20-25 °C).• If the reaction is still slow at room temperature, gentle heating to 30-40 °C can be applied, but monitor for potential byproduct formation.
Inefficient Mixing This is a biphasic reaction occurring at the interface between the aqueous and organic layers. Poor mixing reduces the surface area for the reaction, drastically slowing the rate.• Use a high-speed overhead stirrer for larger scales, or a properly sized magnetic stir bar for lab scale, to ensure a vortex is formed and the layers are well-emulsified.• Ensure the reaction flask is not oversized, which can hinder effective mixing.
Troubleshooting Workflow

G Start Reaction Stalled or Low Yield CheckReagent Is Cbz-Cl fresh? Start->CheckReagent CheckBase Is pH of aqueous layer > 8? CheckReagent->CheckBase Yes UseFresh Action: Use fresh or distilled Cbz-Cl. CheckReagent->UseFresh No CheckTemp Is reaction at RT (20-25°C)? CheckBase->CheckTemp Yes AddBase Action: Add more base (e.g., NaHCO₃). CheckBase->AddBase No CheckMixing Is stirring vigorous enough to emulsify layers? CheckTemp->CheckMixing Yes WarmRT Action: Allow reaction to warm to RT. CheckTemp->WarmRT No IncreaseStir Action: Increase stirring speed. CheckMixing->IncreaseStir No Success Problem Resolved CheckMixing->Success Yes UseFresh->Success AddBase->Success WarmRT->Success IncreaseStir->Success

Caption: A decision tree for troubleshooting common synthesis issues.

Section 4: Scale-Up Considerations

Transitioning a reaction from gram-scale to kilogram-scale introduces new challenges. What works in a round-bottom flask may not be directly transferable to a large reactor.[4]

  • Thermal Management: The addition of Cbz-Cl is exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A jacketed reactor with controlled cooling is essential to manage the exotherm and prevent runaway reactions.

  • Reagent Addition: Dropwise addition via a funnel is not practical at scale. Use a calibrated pump for controlled, subsurface addition of the Cbz-Cl to ensure it reacts immediately and does not accumulate.

  • Mixing: Mechanical overhead stirrers with appropriate impeller designs are required to ensure efficient mixing in large volumes to maintain the emulsion necessary for the biphasic reaction.

  • Purification: Relying on large-scale column chromatography is expensive and inefficient. The process should be optimized to yield a product that can be purified by crystallization.[3] This may involve screening different solvent systems or adjusting the workup procedure to minimize impurities.

References

  • Angelici, G., et al. (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Molecules, 25(24), 5939.
  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
  • Synarchive. (n.d.). The Protective Power of Cbz: N-Cbz-Piperidine-2-carboxylic Acid in Modern Synthesis.
  • Correa, A. G., et al. (2022). Scaled up and telescoped synthesis of propofol under continuous-flow conditions. Beilstein Journal of Organic Chemistry, 18, 867-876.

Sources

Technical Support Center: 3-(1-((Benzyloxy)carbonyl)piperidin-4-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(1-((Benzyloxy)carbonyl)piperidin-4-yl)propanoic acid (Cbz-piperidine-propanoic acid). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions regarding the stability and handling of this versatile PROTAC linker. Our goal is to equip you with the scientific rationale behind experimental best practices to ensure the integrity of your results.

I. Troubleshooting Guide: Navigating Experimental Challenges

This section addresses specific issues you may encounter during your experiments with Cbz-piperidine-propanoic acid. Each problem is followed by a detailed analysis of potential causes and actionable solutions.

Question 1: I'm observing a new, more polar impurity in my LC-MS analysis after storing the compound in solution. What could it be?

Potential Cause: You are likely observing the product of carbamate hydrolysis, which results in the loss of the benzyloxycarbonyl (Cbz) protecting group. This reaction is catalyzed by acidic or strongly basic conditions and can be accelerated by certain solvents and elevated temperatures. The resulting 3-(piperidin-4-yl)propanoic acid is significantly more polar due to the free secondary amine.

Troubleshooting & Optimization:

  • pH Control: Ensure that the pH of your solution is maintained within a neutral range (pH 6-8). The carbamate linkage is susceptible to hydrolysis under both acidic and basic conditions.[1][]

  • Solvent Selection: For short-term storage, use aprotic solvents like anhydrous DMF or DMSO. For longer-term storage, it is recommended to store the compound as a solid at -20°C.[3] Avoid protic solvents, especially those containing acidic or basic impurities.

  • Temperature Management: Store solutions at low temperatures (2-8°C for short-term, -20°C for long-term) to minimize the rate of hydrolysis. Avoid repeated freeze-thaw cycles which can introduce moisture and potentially alter the pH of the solution.[4][5][6]

Question 2: My reaction yield is consistently low when coupling the carboxylic acid of Cbz-piperidine-propanoic acid with an amine. What are the likely culprits?

Potential Cause: Low coupling efficiency in amide bond formation can stem from several factors, including inefficient activation of the carboxylic acid, steric hindrance, or the presence of impurities that interfere with the reaction.

Troubleshooting & Optimization:

  • Coupling Reagent Choice: For sterically hindered amines or to improve efficiency, consider using more potent coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (Hydroxybenzotriazole) in combination with a carbodiimide like EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride).

  • Reaction Conditions:

    • Anhydrous Conditions: Ensure your reaction is performed under strictly anhydrous conditions. Water can hydrolyze the activated ester intermediate, leading to the starting carboxylic acid and reduced yield.

    • Base Selection: Use a non-nucleophilic base like diisopropylethylamine (DIPEA) to neutralize the acid formed during the reaction without competing with your desired amine.

  • Purity of Starting Material: Verify the purity of your Cbz-piperidine-propanoic acid using NMR or LC-MS before starting the reaction. Impurities can interfere with the coupling process.

Question 3: I'm seeing a loss of the Cbz group during a reaction that does not involve acidic or basic hydrolysis. What other reaction conditions could be causing this?

Potential Cause: The benzyloxycarbonyl (Cbz) group is susceptible to cleavage under reductive conditions, most notably catalytic hydrogenolysis. If your reaction involves a metal catalyst and a hydrogen source, you may be unintentionally deprotecting the piperidine nitrogen.

Troubleshooting & Optimization:

  • Avoid Reductive Conditions: If the Cbz group needs to be retained, avoid reagents like H₂/Pd/C, other palladium catalysts with a hydrogen source, and strong reducing agents.

  • Orthogonal Protecting Group Strategy: If reductive steps are necessary elsewhere in your synthesis, the Cbz group may not be the appropriate choice for protecting the piperidine nitrogen. Consider an alternative protecting group that is stable to the required conditions, such as a Boc (tert-butyloxycarbonyl) group, which is stable to hydrogenolysis but labile to acid.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions about the general handling, storage, and properties of Cbz-piperidine-propanoic acid.

What are the optimal storage conditions for solid Cbz-piperidine-propanoic acid?

For long-term stability, the solid compound should be stored in a tightly sealed container at -20°C, protected from light and moisture. For short-term storage, 2-8°C is acceptable.

Is Cbz-piperidine-propanoic acid sensitive to light?

While the Cbz group itself is not highly photosensitive, it is good laboratory practice to store all chemicals, including this one, in amber vials or otherwise protected from prolonged exposure to light to prevent potential photodecomposition.

What are the best solvents for dissolving Cbz-piperidine-propanoic acid?

The compound is generally soluble in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). It has limited solubility in water and non-polar organic solvents. When preparing stock solutions, it is advisable to use anhydrous solvents to minimize the risk of hydrolysis.

How can I assess the purity of my Cbz-piperidine-propanoic acid sample?

The purity of the compound can be reliably assessed using the following analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be used to determine the purity and identify any potential impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is useful for confirming the molecular weight of the compound and identifying any degradation products or impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect any structural impurities.

What are the expected degradation products of Cbz-piperidine-propanoic acid?

The primary degradation product under hydrolytic conditions (acidic or basic) is 3-(piperidin-4-yl)propanoic acid, resulting from the cleavage of the Cbz group. Under reductive conditions (e.g., catalytic hydrogenolysis), the Cbz group is cleaved to yield toluene and carbon dioxide, leaving the free 3-(piperidin-4-yl)propanoic acid.

III. Experimental Protocols & Data

Protocol for a Typical Amide Coupling Reaction

This protocol outlines a general procedure for coupling Cbz-piperidine-propanoic acid with a primary amine.

  • Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • Activation: Add HATU (1.1 equivalents) and DIPEA (2.5 equivalents) to the solution and stir for 15 minutes at room temperature.

  • Coupling: Add the desired amine (1.05 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 4-12 hours. Monitor the progress of the reaction by LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash with 5% aqueous citric acid, followed by saturated aqueous sodium bicarbonate, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Stability of Cbz Protecting Group Under Various Conditions
ConditionStability of Cbz GroupNotes
Strong Acid (e.g., HBr in Acetic Acid)LabileCleavage of the Cbz group.
Mild Acid (e.g., Trifluoroacetic Acid)Generally StableProlonged exposure may lead to slow cleavage.
Strong Base (e.g., NaOH, KOH)Generally StableCan be labile at elevated temperatures.
Mild Base (e.g., DIPEA, Triethylamine)StableCommonly used in reactions without cleavage.
Catalytic Hydrogenolysis (e.g., H₂/Pd/C)LabileRapid and clean cleavage.
Oxidizing Agents Generally StableStability depends on the specific agent and conditions.
Nucleophiles Generally StableThe carbamate is relatively resistant to nucleophilic attack.

IV. Diagrams

degradation_pathway A This compound B 3-(Piperidin-4-yl)propanoic acid A->B  Acid/Base Hydrolysis   A->B  Catalytic Hydrogenolysis   C Benzyl alcohol + CO2 B->C

Caption: Primary degradation pathways of Cbz-piperidine-propanoic acid.

experimental_workflow cluster_prep Preparation cluster_reaction Amide Coupling Reaction cluster_workup Work-up & Purification A Verify Purity of Starting Material (LC-MS, NMR) C Dissolve Cbz-piperidine-propanoic acid in Anhydrous DMF A->C B Use Anhydrous Solvents and Reagents B->C D Activate with HATU/DIPEA C->D E Add Amine D->E F Monitor Reaction by LC-MS E->F G Aqueous Work-up (Acid/Base Wash) F->G H Purify by Chromatography G->H I Characterize Final Product H->I

Caption: Recommended workflow for amide coupling reactions.

V. References

  • BenchChem. (2025). PROTAC Synthesis Troubleshooting Guide: A Technical Support Center for PEG Linker-Based Constructs. BenchChem.

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Protective Power of Cbz: N-Cbz-Piperidine-2-carboxylic acid in Modern Synthesis.

  • Google Patents. (n.d.). US8357820B2 - Process for producing N-protected amino acid.

  • Ciulli, A. (n.d.). A beginner's guide to PROTACs and targeted protein degradation. University of Dundee.

  • Bachem. (n.d.). Quality Control of Amino Acids & Peptides: A Guide.

  • ChemPep. (n.d.). Overview of PROTAC Linkers.

  • AxisPharm. (2024, October 23). From Design to Degradation: The Essential Role of Linkers in PROTACs.

  • Redalyc. (n.d.). Enzymatic Hydrolysis of N-protected 2-Hydroxymethylpiperidine Acetates.

  • Precise PEG. (n.d.). Linkers in PROTACs.

  • PubChem. (n.d.). This compound.

  • NIH. (n.d.). A flow electrochemistry-enabled synthesis of 2-substituted N-(methyl-d)piperidines.

  • MedChemExpress. (n.d.). This compound 63845-33-0.

  • Smolecule. (n.d.). Buy 3-Amino-3-(4'-cbz)piperidine-propionic acid ethyl ester hcl | 1159826-30-8.

  • Suzhou Highfine Biotech. (2025, July 31). Amino protecting group—benzyloxycarbonyl (Cbz).

  • BLDpharm. (n.d.). 63845-33-0|this compound.

  • PubMed. (2020, September 10). Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities.

  • AK Scientific, Inc. (n.d.). 3-(1-((Benzyloxy)carbonyl)piperidin-2-yl)propanoic acid.

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.

  • New Journal of Chemistry (RSC Publishing). (n.d.). Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines.

  • PMC - PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

  • PubMed. (2023, April 7). Degradation, isomerization and stabilization of three dicaffeoylquinic acids under ultrasonic treatment at different pH.

  • MedChemExpress. (n.d.). This compound.

  • Sigma-Aldrich. (n.d.). 3-AMINO-3-(4'-CBZ)PIPERIDINE-PROPIONIC ACID ETHYL ESTER HCL | 1159826-30-8.

  • MDPI. (n.d.). Novel Acid-Catalyzed Transformation of 1-Benzyl-3-Chloro-5-Hydroxy-4-[(4-Methylphenyl)Sulfanyl]-1,5-Dihydro-2H-Pyrrol-2-One.

  • ResearchGate. (2025, December 25). Esterification of propanoic acid in the presence of a homogeneous catalyst.

  • PubMed. (2014, May 1). Study on the thermal degradation of 3-MCPD esters in model systems simulating deodorization of vegetable oils.

Sources

Technical Support Center: Synthesis and Purification of N-Cbz-4-piperidinepropionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of N-Cbz-4-piperidinepropionic acid. As a Senior Application Scientist, this document provides in-depth troubleshooting advice and practical, field-tested protocols to address common challenges in byproduct removal and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my synthesis of N-Cbz-4-piperidinepropionic acid?

A1: During the N-Cbz protection of 4-piperidinepropionic acid, typically using benzyl chloroformate under Schotten-Baumann conditions, several byproducts can arise.[1][2] The most prevalent impurities include:

  • Unreacted 4-piperidinepropionic acid: Incomplete reaction is a common source of this impurity.

  • Benzyl alcohol: This is formed from the hydrolysis of the benzyl chloroformate reagent, particularly if the reaction conditions are not sufficiently basic or if the reagent is exposed to moisture.[3]

  • Dibenzyl carbonate: This byproduct can form from the reaction of benzyl chloroformate with benzyl alcohol, which may be present as an impurity in the starting chloroformate or be generated in situ.[3]

  • Salts: Inorganic salts from the base used in the reaction (e.g., sodium chloride if using sodium hydroxide) will be present.

Q2: My crude product is an oil and won't crystallize. What should I do?

A2: Oiling out is a common issue, often caused by the presence of impurities that depress the melting point of the desired product.[4] The first step is to attempt an acid-base extraction to remove neutral organic impurities like benzyl alcohol and dibenzyl carbonate. If the product still fails to crystallize after this initial purification, column chromatography is the recommended next step to achieve a higher purity solid.

Q3: I see multiple spots on my TLC plate after the reaction. How can I identify them?

A3: A well-run TLC is crucial for diagnosing your reaction mixture. Here's a general guide to identifying spots, assuming a normal phase silica gel plate:

  • Baseline Spot: This is likely your starting material, 4-piperidinepropionic acid, as it is a zwitterionic and highly polar compound.

  • Product Spot: N-Cbz-4-piperidinepropionic acid will be less polar than the starting material and should have a higher Rf value.

  • Less Polar Spots (Higher Rf): These could be benzyl alcohol and dibenzyl carbonate.

  • Co-spotting: To confirm the identity of the spots, you can run a TLC with your crude reaction mixture alongside the starting material and, if available, a pure sample of the product.

Troubleshooting and Purification Guides

Problem 1: Presence of Neutral Byproducts (e.g., Benzyl Alcohol, Dibenzyl Carbonate)

Causality: These byproducts arise from the decomposition of benzyl chloroformate and side reactions.[3] Being neutral, they will not be removed by simple precipitation of the product acid.

Solution: Acid-Base Extraction

This is the most effective method for removing neutral organic impurities from your carboxylic acid product.[5]

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Basification: Transfer the organic solution to a separatory funnel and extract with a 1M aqueous solution of a base such as sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃). The N-Cbz-4-piperidinepropionic acid will deprotonate and move into the aqueous layer, while neutral impurities will remain in the organic layer. Repeat the extraction 2-3 times to ensure complete transfer of the product.

  • Separation: Combine the aqueous layers and wash once with the organic solvent to remove any remaining neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify with 1M hydrochloric acid (HCl) until the pH is acidic (pH ~2-3), which will cause the product to precipitate out.[6]

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.

cluster_0 Acid-Base Extraction Workflow crude Crude Product (in Organic Solvent) base_ext Extract with Aqueous Base crude->base_ext acid_ext Acidify Aqueous Layer base_ext->acid_ext Aqueous Layer (Product Salt) impurities Neutral Impurities (in Organic Layer) base_ext->impurities Organic Layer product Pure Product (Precipitate) acid_ext->product

Caption: Workflow for purification via acid-base extraction.

Problem 2: Contamination with Unreacted Starting Material

Causality: Incomplete reaction due to insufficient reagent, suboptimal reaction time, or poor reaction conditions.

Solution 1: Recrystallization

If the amount of starting material is minor, recrystallization can be an effective purification method.[4]

Experimental Protocol: Recrystallization

  • Solvent Selection: Choose a solvent or solvent system in which your product is soluble at high temperatures but poorly soluble at low temperatures. Good starting points for N-Cbz protected amino acids include ethanol, isopropyl alcohol, or mixtures like ethyl acetate/hexanes.[4]

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

  • Cooling: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry.

Quantitative Data: Common Recrystallization Solvents

Solvent SystemSuitability for N-Cbz-amino acidsNotes
EthanolGoodOften a good starting point for polar compounds.[4]
Isopropyl AlcoholGoodSimilar to ethanol, may offer different solubility profiles.[6]
Ethyl Acetate/HexanesVery GoodAllows for fine-tuning of polarity to induce crystallization.[4]
TolueneModerateCan be effective for less polar compounds.
WaterPoorGenerally, N-Cbz protected compounds have low water solubility.[4]

Solution 2: Flash Column Chromatography

For significant amounts of starting material or other polar impurities, flash column chromatography provides a more robust separation.

Experimental Protocol: Flash Column Chromatography

  • Stationary Phase: Use silica gel as the stationary phase.

  • Mobile Phase: A gradient of ethyl acetate in hexanes with a small percentage (e.g., 1-5%) of acetic acid is a good starting point. The acetic acid helps to keep the carboxylic acid protonated and prevents streaking on the column.

  • Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like DCM and adsorb it onto a small amount of silica gel.

  • Elution: Run the column, collecting fractions and monitoring by TLC to isolate the desired product.

cluster_1 Purification Decision Tree start Crude Product Analysis (TLC) q1 Neutral Impurities Present? start->q1 extraction Acid-Base Extraction q1->extraction Yes q2 Starting Material Present? q1->q2 No extraction->q2 recrystallize Recrystallization q2->recrystallize Minor chromatography Column Chromatography q2->chromatography Significant pure Pure Product recrystallize->pure chromatography->pure

Caption: Decision tree for selecting the appropriate purification method.

References

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
  • Google Patents. US8357820B2 - Process for producing N-protected amino acid.
  • Google Patents. CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.
  • LookChem.
  • University of Rochester, Department of Chemistry.
  • Google Patents. CN111995565A - A kind of preparation method of (S)-2-piperidinecarboxylic acid.
  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
  • Google Patents.
  • Wikipedia. Schotten–Baumann reaction. [Link]
  • Schotten-Baumann Reaction: A Vers
  • Sathee Neet. Chemistry Schotten Baumann Reaction. [Link]
  • J&K Scientific LLC. Schotten-Baumann Reaction. (2021-03-23). [Link]
  • Scribd.
  • Schotten-Baumann Reaction. [Link]
  • Google Patents. US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols.
  • ResearchGate. ChemInform Abstract: A Facile Protocol for N-Cbz Protection of Amines in PEG-600. [Link]
  • ACS Publications. Selective Cleavage of N -Benzyl-Protected Secondary Amines by Triphosgene. [Link]
  • Wikipedia.
  • ResearchGate. Procedure for N-alkylation of Piperidine?. (2017-03-16). [Link]

Sources

Navigating the Scale-Up Synthesis of 3-(1-((Benzyloxy)carbonyl)piperidin-4-yl)propanoic Acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(1-((Benzyloxy)carbonyl)piperidin-4-yl)propanoic acid. This guide is tailored for researchers, scientists, and drug development professionals tackling the challenges of scaling up this critical synthesis. As a key building block in medicinal chemistry, particularly as a PROTAC linker, its efficient and reproducible synthesis is paramount.[1][2][3] This document provides a comprehensive, question-and-answer-based troubleshooting guide and FAQ section, grounded in established chemical principles and practical, in-the-field experience.

Synthetic Strategy and Inherent Challenges

The synthesis of this compound typically involves a multi-step sequence that, while conceptually straightforward, presents unique challenges upon scale-up. A common and logical synthetic pathway begins with the catalytic hydrogenation of a pyridine precursor, followed by N-protection of the resulting piperidine, and subsequent elaboration to introduce the propanoic acid side chain. Each stage of this process harbors potential pitfalls that can significantly impact overall yield and purity.

Synthetic_Pathway A 4-Pyridinepropanoic Acid B 3-(Piperidin-4-yl)propanoic Acid A->B Catalytic Hydrogenation C This compound B->C N-Cbz Protection

Figure 1. A plausible synthetic workflow for this compound.

Troubleshooting Guide: Common Issues and Solutions

This section is structured to address specific experimental issues you may encounter during the synthesis, providing in-depth root cause analysis and actionable troubleshooting protocols.

Issue 1: Incomplete or Sluggish Hydrogenation of 4-Pyridinepropanoic Acid

  • Symptom: Analysis of your crude reaction mixture (via NMR, LC-MS) shows significant amounts of unreacted starting material or partially hydrogenated intermediates. The reaction seems to have stalled.

  • Root Cause Analysis:

    • Catalyst Inactivation: The nitrogen atom in both the pyridine starting material and the piperidine product can act as a Lewis base and poison the catalyst surface, reducing its activity.

    • Insufficient Hydrogen Pressure/Temperature: The aromatic pyridine ring is inherently stable and requires sufficient energy to achieve full saturation. Laboratory-scale conditions may not be adequate for larger batches.

    • Inappropriate Solvent: The choice of solvent can impact the solubility of the substrate and the accessibility of the catalyst's active sites.

  • Troubleshooting Protocol:

    • Catalyst and Additive Selection:

      • Catalyst Choice: While various catalysts can be used, Platinum(IV) oxide (PtO₂, Adams' catalyst) is a common choice for pyridine hydrogenation.

      • Acidic Additive: The use of an acidic solvent or additive is crucial. Protonation of the pyridine nitrogen prevents it from binding to the catalyst surface, thus mitigating catalyst poisoning. Glacial acetic acid is an excellent solvent for this purpose.

    • Optimization of Reaction Conditions:

      • Hydrogen Pressure: For scale-up, it is often necessary to increase hydrogen pressure significantly. Pressures in the range of 50-80 bar are not uncommon for these types of hydrogenations. Ensure your reactor is appropriately rated for these conditions.

      • Temperature: While many hydrogenations are run at room temperature, a moderate increase in temperature (e.g., to 50-60 °C) can improve reaction rates. However, be mindful of potential side reactions at higher temperatures.

    • Reaction Monitoring:

      • Monitor the reaction by taking aliquots at regular intervals. A lack of further hydrogen uptake or no change in the composition of the reaction mixture over several hours indicates that the reaction has likely stopped.

Quantitative Data for Hydrogenation:

CatalystPressure (bar)Temperature (°C)SolventTypical Outcome
PtO₂50 - 7025 - 50Acetic AcidGood conversion, may require longer reaction times
Rh/C30 - 8060 - 80Methanol/Acetic AcidHigh activity, may also reduce other functional groups
Raney Ni150 - 300up to 200EthanolCost-effective, but requires harsh conditions

Issue 2: Low Yield and Impurities during N-Cbz Protection

  • Symptom: The yield of the final product is low, and you observe multiple spots on TLC, or several peaks in your LC-MS corresponding to side products.

  • Root Cause Analysis:

    • Incorrect Stoichiometry of Reagents: An inappropriate ratio of the amine, base, and benzyl chloroformate (Cbz-Cl) can lead to incomplete reaction or the formation of byproducts.

    • Temperature Control: The reaction of Cbz-Cl with the amine is exothermic. A lack of proper temperature control can lead to the decomposition of the Cbz-Cl and the formation of impurities.

    • Work-up Issues: The product has both acidic and basic functionalities, which can lead to the formation of emulsions or loss of product into the aqueous layer during work-up.

  • Troubleshooting Protocol:

    • Reagent and Condition Optimization:

      • Base Selection: Use a non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). Alternatively, an inorganic base like sodium bicarbonate in a biphasic system (e.g., THF/water) can be very effective and simplifies purification.

      • Stoichiometry: Use a slight excess of the Cbz-Cl (1.1-1.2 equivalents) and a sufficient amount of base (at least 2 equivalents to neutralize the amino acid and the HCl generated).

      • Temperature: Add the Cbz-Cl dropwise to a cooled (0 °C) solution of the 3-(piperidin-4-yl)propanoic acid and base. Allow the reaction to slowly warm to room temperature.

    • Work-up Procedure:

      • After the reaction is complete, carefully acidify the mixture with a dilute acid (e.g., 1M HCl) to a pH of 2-3.

      • Extract the product with a suitable organic solvent like ethyl acetate.

      • Wash the organic layer with brine to remove residual water.

Issue 3: Difficulty in Purifying the Final Product

  • Symptom: The crude product is a sticky oil or waxy solid that is difficult to handle. Purification by standard silica gel chromatography results in poor separation and significant tailing.

  • Root Cause Analysis:

    • Zwitterionic/Amphiphilic Nature: The molecule contains both a carboxylic acid and a protected amine, giving it properties that can make it challenging to purify using standard methods. The carboxylic acid can interact strongly with silica gel, leading to tailing.

  • Troubleshooting Protocol:

    • Crystallization:

      • Attempt to crystallize the product from a suitable solvent system. A mixture of a polar solvent (like ethyl acetate or acetone) and a non-polar solvent (like hexanes or heptane) is a good starting point.

    • Modified Column Chromatography:

      • If chromatography is necessary, consider adding a small amount of acetic acid (0.5-1%) to the mobile phase. This will help to suppress the ionization of the carboxylic acid and reduce its interaction with the silica gel, leading to better peak shapes.

    • Acid-Base Extraction:

      • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

      • Extract with an aqueous solution of a mild base, such as sodium bicarbonate. The desired product will move into the aqueous layer as its sodium salt.

      • Wash the aqueous layer with an organic solvent to remove any non-acidic impurities.

      • Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) and then extract the pure product back into an organic solvent.

Purification_Troubleshooting cluster_0 Crude Product State cluster_1 Purification Strategy cluster_2 Outcome Crude Sticky Oil / Waxy Solid A Attempt Crystallization Crude->A B Modified Column Chromatography Crude->B C Acid-Base Extraction Crude->C A->B Failure A->C Failure Pure Pure Product A->Pure Success B->C Failure B->Pure Success C->Pure

Figure 2. A decision-making workflow for the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the key safety considerations for the catalytic hydrogenation step at scale?

A1: Scaling up hydrogenation reactions requires strict adherence to safety protocols. Use a properly rated high-pressure reactor (autoclave). Ensure the system is thoroughly purged with an inert gas like nitrogen or argon to remove all oxygen before introducing hydrogen. The catalyst, particularly Pd/C or PtO₂, can be pyrophoric and should be handled with care, preferably as a water-wet paste or under an inert atmosphere. Always perform a comprehensive safety review before conducting any large-scale hydrogenation.

Q2: Can I use Boc protection instead of Cbz?

A2: Yes, tert-Butoxycarbonyl (Boc) protection is a common alternative to Cbz. The choice depends on your overall synthetic strategy. Cbz is typically removed by catalytic hydrogenolysis, while Boc is removed under acidic conditions (e.g., with trifluoroacetic acid). If you have other functional groups in your molecule that are sensitive to acid, Cbz might be a better choice. Conversely, if you have functional groups that are sensitive to reduction, Boc protection would be more suitable.

Q3: What is the best way to monitor the progress of the N-Cbz protection reaction?

A3: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the reaction. Use a mobile phase that gives good separation between the starting material (3-(piperidin-4-yl)propanoic acid) and the product. The starting material is highly polar and will likely have a low Rf, while the Cbz-protected product will be significantly less polar. Staining the TLC plate with ninhydrin can be helpful, as it will stain the primary/secondary amine of the starting material but not the protected product. For more quantitative analysis, LC-MS is the preferred method.

Q4: My final product is always a persistent oil. How can I induce it to solidify?

A4: If direct crystallization fails, you can try to form a salt. For example, you can react your carboxylic acid product with a base like dicyclohexylamine or a chiral amine to form a crystalline salt. This salt can then be purified by recrystallization. Subsequently, the pure carboxylic acid can be regenerated by treating the salt with an acid and extracting it into an organic solvent.

References

While a specific, dedicated publication for the scale-up of this compound was not identified during the literature search, the principles and procedures outlined in this guide are based on well-established practices in organic synthesis and process chemistry. For further reading on the individual reaction types and techniques, the following resources are recommended:

  • General Piperidine Synthesis: "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications." Molecules, 2021. This review provides a broad overview of methods for synthesizing piperidine-containing compounds.
  • Catalytic Hydrogenation: "Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst." Asian Journal of Chemistry, 2015. This article discusses the use of PtO2 for the hydrogenation of pyridine derivatives, a key step in the proposed synthesis.
  • Cbz Protection: "The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group." BenchChem, 2025. This technical guide provides detailed protocols and the history of the Cbz protecting group.
  • Purification of Intermediates: "Picking the best purification method for your API can be a tricky challenge." PharmaCompass, 2022.
  • PROTAC Linkers: "Current strategies for the design of PROTAC linkers: a critical review." Exploratory Target Antitumor Therapy, 2020. This review highlights the importance of piperidine-containing linkers in the design of PROTACs. [Link]

Sources

Technical Support Center: N-Cbz-4-piperidinepropionic Acid Purity Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-Cbz-4-piperidinepropionic acid is a key building block in modern organic synthesis, particularly valued in the development of novel pharmaceutical agents. Its structure, featuring a piperidine core, a propionic acid side chain, and a carboxybenzyl (Cbz) protecting group, makes it a versatile intermediate.[1] The purity of this compound is paramount, as even trace impurities can have significant impacts on reaction yields, downstream processability, and the safety and efficacy of the final active pharmaceutical ingredient (API).

This guide provides a comprehensive resource for researchers, analytical chemists, and quality control professionals encountering challenges with the purity analysis of N-Cbz-4-piperidinepropionic acid. It is structured to provide immediate, actionable solutions to common problems, grounded in fundamental scientific principles.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a sample of N-Cbz-4-piperidinepropionic acid?

A1: Impurities can originate from starting materials, side reactions, or degradation. Based on the typical synthesis involving the Cbz protection of a piperidine derivative, common impurities may include:

  • Starting Materials: Unreacted piperidine-4-propionic acid or benzyl chloroformate.

  • Deprotection Products: The free amine (piperidine-4-propionic acid) resulting from premature Cbz group cleavage.

  • By-products: Di-benzylated products or other compounds arising from side reactions.

  • Solvent Residues: Residual solvents from the synthesis and purification steps (e.g., THF, ethyl acetate, methanol).

Q2: Which analytical technique is most suitable for routine purity analysis of this compound?

A2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common and robust method for routine purity assessment. The Cbz group contains a chromophore (the benzene ring) that allows for sensitive UV detection (typically around 254 nm). RP-HPLC is excellent for separating the polar main compound from less polar or more polar impurities. Orthogonal techniques like ¹H NMR and LC-MS are crucial for structural confirmation and impurity identification but are less suited for high-throughput quantitative purity checks.

Q3: How should I prepare a sample of N-Cbz-4-piperidinepropionic acid for HPLC analysis?

A3: Proper sample preparation is critical to avoid chromatographic issues. A general protocol is:

  • Solvent Selection: Choose a solvent that completely dissolves the sample and is miscible with the mobile phase. A common choice is a 50:50 mixture of acetonitrile and water or methanol and water. The sample solvent should ideally be weaker than or equal in elution strength to the mobile phase to prevent peak distortion.

  • Concentration: Prepare a stock solution at a concentration of approximately 1 mg/mL. From this, create a working solution of about 50-100 µg/mL for injection.

  • Filtration: Filter the final solution through a 0.22 µm or 0.45 µm syringe filter (e.g., PTFE or nylon) to remove particulates that could clog the column or system.[2]

HPLC Troubleshooting Guide

High-Performance Liquid Chromatography is the workhorse for purity analysis. However, the unique chemical nature of N-Cbz-4-piperidinepropionic acid—possessing a basic nitrogen atom (within the piperidine ring) and an acidic carboxylic acid group—can lead to specific chromatographic challenges.

Problem 1: Peak Tailing

Q: My main peak for N-Cbz-4-piperidinepropionic acid shows significant tailing (asymmetry factor > 1.5). What is the cause and how can I fix it?

A: Causality & Solution

Peak tailing for this compound is most often caused by secondary interactions between the basic piperidine nitrogen and acidic, un-capped silanol groups on the surface of the C18 column packing.[3] These interactions cause a portion of the analyte molecules to lag behind, smearing the peak.

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: The most effective solution is to control the ionization of both the silanol groups and the analyte.

    • Low pH: Adjust the aqueous portion of your mobile phase to a pH between 2.5 and 3.0 using an acid like phosphoric acid or formic acid. At this pH, the carboxylic acid is protonated (neutral), and the piperidine nitrogen is protonated (positive charge). More importantly, the acidic silanol groups on the silica are fully protonated and less likely to interact with the positively charged analyte.[4]

    • High pH: Alternatively, using a column stable at high pH, you can use a mobile phase with a pH > 8. This deprotonates the silanol groups, but the piperidine nitrogen is neutral, reducing interaction. However, low pH is more common for standard silica columns.

  • Use a High-Purity, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica and are extensively "end-capped" to minimize the number of free silanol groups. If you are using an older column, switching to a newer generation column can dramatically improve peak shape.[3]

  • Reduce Sample Mass: Overloading the column can saturate the primary retention sites, forcing interaction with secondary silanol sites and causing tailing. Try reducing the injection volume or sample concentration.[4]

Problem 2: Inconsistent Retention Times

Q: The retention time for my analyte is drifting or jumping between injections. What's happening?

A: Causality & Solution

Retention time instability points to a lack of equilibrium in the system or changes in the mobile phase composition or flow rate.[2][5]

Troubleshooting Steps:

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the analysis. For RP-HPLC, flushing with 10-20 column volumes of the mobile phase is typically sufficient.[3]

  • Mobile Phase Preparation: If you are mixing mobile phase components online (using a quaternary or binary pump), ensure the solvents are properly degassed to prevent bubble formation in the pump heads, which causes pressure fluctuations and erratic flow.[2] If preparing the mobile phase manually ("pre-mixed"), ensure it is thoroughly mixed and filtered.

  • Temperature Control: Use a column oven to maintain a constant temperature. Fluctuations in ambient lab temperature can cause significant shifts in retention time.[2]

  • Check for Leaks: Inspect all fittings for any signs of leaks, which would cause a drop in pressure and an increase in retention time.[2]

Workflow: HPLC Troubleshooting Logic

The following diagram outlines a systematic approach to diagnosing common HPLC issues.

HPLC_Troubleshooting start Problem Observed peak_shape Poor Peak Shape? (Tailing, Fronting, Splitting) start->peak_shape retention Retention Time Issue? (Drifting, No Peaks) start->retention pressure Pressure Anomaly? (High, Low, Fluctuating) start->pressure tailing Tailing Peak peak_shape->tailing Yes fronting Fronting Peak peak_shape->fronting Yes split Split Peak peak_shape->split Yes drift Drifting RT retention->drift Yes no_peaks No Peaks / Very Late Peaks retention->no_peaks Yes high_p High Pressure pressure->high_p Yes low_p Low / No Pressure pressure->low_p Yes sol_tailing 1. Adjust Mobile Phase pH 2. Use End-Capped Column 3. Reduce Sample Load tailing->sol_tailing sol_fronting 1. Reduce Concentration 2. Use Weaker Sample Solvent fronting->sol_fronting sol_split 1. Check for Column Void 2. Ensure Sample is Fully Dissolved 3. Check for Clogged Frit split->sol_split sol_drift 1. Ensure Column Equilibration 2. Check Temperature Control 3. Check Mobile Phase Prep drift->sol_drift sol_no_peaks 1. Check Detector/Lamp 2. Verify Flow Path & Injection 3. Adjust Mobile Phase Strength no_peaks->sol_no_peaks sol_high_p 1. Check for Blockage (Frit, Guard) 2. Flush Column (reverse direction) 3. Check for Buffer Precipitation high_p->sol_high_p sol_low_p 1. Check for Leaks 2. Ensure Pump is Primed 3. Check Solvent Levels low_p->sol_low_p

Caption: A decision tree for systematic HPLC troubleshooting.

Detailed Analytical Protocols

Protocol 1: RP-HPLC Method for Purity Determination

This protocol provides a starting point for method development and validation. It must be validated for your specific system and sample matrix.

  • Chromatographic System:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size (high-purity, end-capped).

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Isocratic Method Parameters:

    • Composition: 50% Mobile Phase A : 50% Mobile Phase B.

    • Run Time: 10 minutes.

  • Sample and Standard Preparation:

    • Solvent: Acetonitrile:Water (50:50 v/v).

    • Standard Preparation: Accurately weigh ~10 mg of N-Cbz-4-piperidinepropionic acid reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with solvent. Further dilute 1 mL of this solution to 10 mL to get a 100 µg/mL solution.

    • Sample Preparation: Prepare the sample to be tested at the same target concentration (100 µg/mL).

  • System Suitability Test (SST):

    • Before analyzing samples, perform at least five replicate injections of the standard solution. The system is deemed suitable for analysis if it meets the criteria outlined in USP General Chapter <621>.[6][7]

    • Acceptance Criteria:

      • Precision (RSD): The relative standard deviation (%RSD) of the peak areas from the replicate injections must be less than 2.0%.[8]

      • Tailing Factor (T): The tailing factor for the analyte peak should be less than 2.0.[8]

      • Theoretical Plates (N): Typically should be >2000.

ParameterAcceptance CriterionRationale
Precision (%RSD) ≤ 2.0%Ensures the system provides reproducible, consistent results.[8][9]
Tailing Factor (T) ≤ 2.0Confirms good peak symmetry, indicating minimal unwanted secondary interactions.[8]
Resolution (Rs) ≥ 2.0(If a known impurity is present) Ensures baseline separation between the main peak and the closest eluting impurity.[8]
  • Analysis and Calculation:

    • Inject the sample solution.

    • Calculate the purity by area percent:

      • % Purity = (Area of Main Peak / Sum of All Peak Areas) x 100

Protocol 2: ¹H NMR for Structural Confirmation and Purity Estimation

¹H NMR is an excellent tool for confirming the compound's identity and can provide a quantitative purity assessment (qNMR) using an internal standard.[10]

  • Sample Preparation:

    • Accurately weigh ~10 mg of N-Cbz-4-piperidinepropionic acid and ~5 mg of a suitable internal standard (e.g., maleic acid or dimethyl sulfone) into a vial. The standard should have a simple spectrum with peaks that do not overlap with the analyte signals.

    • Dissolve the mixture in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • NMR Acquisition Parameters:

    • Spectrometer: 400 MHz or higher.

    • Key Parameters: Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the protons being integrated to allow for full relaxation and accurate integration.

    • Experiment: A standard 1D proton experiment.

  • Data Analysis:

    • Identity Confirmation: Verify the presence of characteristic peaks:

      • ~7.3 ppm (multiplet, 5H): Aromatic protons of the Cbz group.

      • ~5.0 ppm (singlet, 2H): Benzylic CH₂ of the Cbz group.

      • ~12.0 ppm (broad singlet, 1H): Carboxylic acid proton (may exchange with water).

      • Piperidine and propionic acid protons in the aliphatic region (~1.0-4.0 ppm).

    • Purity Calculation:

      • Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std

      • Where: I = Integral area, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, Purity_std = purity of the internal standard.

Diagram: Potential Sources of Impurities

This diagram illustrates the lifecycle points where impurities can be introduced.

Impurity_Sources cluster_0 Synthesis Stage cluster_1 Workup & Purification cluster_2 Storage & Handling start_materials Starting Materials (e.g., Piperidine-4-propionic acid, Benzyl Chloroformate) reaction Chemical Reaction start_materials->reaction impurity1 Unreacted Starting Materials start_materials->impurity1 workup Aqueous Workup & Extraction reaction->workup impurity2 Reaction By-products (e.g., Di-benzylation) reaction->impurity2 purification Crystallization or Chromatography workup->purification impurity3 Degradation Products (e.g., Deprotection) workup->impurity3 storage Long-term Storage purification->storage storage->impurity3

Caption: Origin points for impurities during the lifecycle of a chemical intermediate.

References

  • System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. (2025). YouTube.
  • System suitability Requirements for a USP HPLC Method - Tips & Suggestions. (n.d.).
  • System Suitability for USP Methods - USP's Future Expect
  • Application Notes and Protocols for Monitoring Reactions with N-Benzyl-N-Cbz-glycine. (2025). Benchchem.
  • System Suitability in HPLC Analysis. (n.d.). Pharmaguideline.
  • HPLC Troubleshooting Guide. (n.d.). Restek.
  • General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY. (2006). USP.
  • HPLC Troubleshooting Guide. (n.d.).
  • HPLC Troubleshooting Guide. (n.d.). Hichrom.
  • HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (2025). PharmaCores.
  • N-Cbz-Piperidine-4-carboxylic acid. (n.d.). smolecule.
  • Determination of standard sample purity using the high-precision 1H-NMR process. (2012). PubMed.

Sources

Validation & Comparative

A Comparative Spectroscopic Guide to 3-(1-((Benzyloxy)carbonyl)piperidin-4-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth spectroscopic comparison of 3-(1-((Benzyloxy)carbonyl)piperidin-4-yl)propanoic acid, a key intermediate in pharmaceutical synthesis and a common linker in Proteolysis Targeting Chimeras (PROTACs).[1][2] Understanding its distinct spectral signature is paramount for researchers in drug development for ensuring structural integrity, purity, and reaction monitoring. We will dissect its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, comparing it against relevant simpler molecules to highlight the specific contributions of each structural moiety.

The Structural Landscape: What We Expect to See

Before delving into the spectra, a structural examination of our target molecule is crucial. This allows us to form hypotheses about the expected spectroscopic signals. The molecule, with a molecular formula of C₁₆H₂₁NO₄ and a molecular weight of 291.35 g/mol , can be deconstructed into three key regions.[1][3]

M This compound N1 Benzyloxycarbonyl (Cbz) Group - Aromatic Protons (¹H) - Benzylic CH₂ (¹H, ¹³C) - Carbamate C=O (¹³C, IR) M->N1 N2 Piperidine Core - Saturated Heterocycle - Complex CH/CH₂ Signals (¹H, ¹³C) M->N2 N3 Propanoic Acid Sidechain - Aliphatic CH₂ Chain (¹H, ¹³C) - Carboxylic Acid (¹H, ¹³C, IR) M->N3

Caption: Key structural components of the target molecule and their expected spectroscopic contributions.

This breakdown informs our comparative approach. We will use Propanoic Acid to establish the baseline for the alkyl acid chain, Benzoic Acid for the aromatic system, and 3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid (the Boc-protected analog) to pinpoint the specific influence of the benzyloxycarbonyl (Cbz) protecting group.

¹H NMR Spectroscopy: Mapping the Proton Environments

Proton NMR is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. It provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of protons in each environment (integration), and the proximity to other protons (spin-spin splitting).

Experimental Protocol: ¹H NMR Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the analyte in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as residual solvent signals must not obscure analyte peaks. DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

  • Instrument Setup: Record the spectrum on a 400 MHz (or higher) spectrometer.

  • Referencing: Use tetramethylsilane (TMS) as an internal standard, setting its signal to 0.00 ppm.[4]

  • Acquisition: Acquire the spectrum at room temperature, ensuring a sufficient number of scans to achieve a good signal-to-noise ratio.

¹H NMR Data Interpretation: Target Molecule

The ¹H NMR spectrum of this compound presents a series of characteristic signals:

  • ~12.0 ppm (s, 1H): A broad singlet corresponding to the carboxylic acid proton (-COOH). Its broadness is due to hydrogen bonding and chemical exchange.

  • ~7.35 ppm (m, 5H): A multiplet representing the five protons of the phenyl ring from the Cbz group.

  • ~5.10 ppm (s, 2H): A sharp singlet for the two benzylic protons (-O-CH₂-Ph). The singlet nature indicates no adjacent protons for coupling.

  • ~4.10 ppm (m, 2H): A broad multiplet for the two axial protons on the piperidine ring adjacent to the nitrogen atom.

  • ~2.80 ppm (m, 2H): A multiplet corresponding to the two equatorial protons on the piperidine ring adjacent to the nitrogen.

  • ~2.30 ppm (t, 2H): A triplet for the two protons on the carbon alpha to the carboxylic acid carbonyl (-CH₂-COOH).

  • ~1.10 - 1.80 ppm (m, 7H): A complex region of overlapping multiplets containing the remaining piperidine ring protons and the -CH₂- group of the propanoic acid chain.

Comparative ¹H NMR Analysis
CompoundAromatic/Benzylic H (ppm)Carboxylic Acid H (ppm)Aliphatic H (ppm)
Target Molecule ~7.35 (5H, m), ~5.10 (2H, s)~12.0 (1H, s)~1.1-1.8 (7H, m), ~2.3 (2H, t), ~2.8 (2H, m), ~4.1 (2H, m)
Propanoic Acid[4]N/A~11.5 (1H, s)~1.15 (3H, t), ~2.35 (2H, q)
3-(1-(Boc)piperidin-4-yl)propanoic acidN/A~12.0 (1H, s)~1.45 (9H, s), ~1.0-1.7 (7H, m), ~2.3 (2H, t), ~2.7 (2H, m), ~4.0 (2H, m)

This comparison clearly isolates the signals unique to our target. The signals at ~7.35 and ~5.10 ppm are definitive markers for the Cbz group, absent in both Propanoic Acid and the Boc-protected analog. Conversely, the Boc-analog exhibits a large singlet at ~1.45 ppm for its nine equivalent tert-butyl protons, a feature absent in our target molecule.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR complements ¹H NMR by providing a map of the carbon framework. Each unique carbon atom in the molecule gives a distinct signal, offering direct evidence of the molecular complexity and the nature of the functional groups.

Experimental Protocol: ¹³C NMR Acquisition

The protocol is similar to ¹H NMR, using the same sample. However, as ¹³C has a low natural abundance, a greater number of scans are required. Spectra are typically proton-decoupled to simplify the signals to singlets.[5]

¹³C NMR Data Interpretation: Target Molecule
  • ~174 ppm: Carboxylic acid carbonyl carbon (-COOH).

  • ~155 ppm: Carbamate carbonyl carbon (-O-C(=O)-N).

  • ~137 ppm: Quaternary aromatic carbon of the benzyl group.

  • ~128.5, ~128.0, ~127.8 ppm: Aromatic CH carbons of the benzyl group.

  • ~67 ppm: Benzylic carbon (-O-CH₂-Ph).

  • ~44 ppm: Piperidine carbons adjacent to nitrogen (-CH₂-N).

  • ~30-35 ppm: Remaining piperidine and propanoic chain carbons.

Comparative ¹³C NMR Analysis
CompoundCarbonyl C (ppm)Aromatic/Benzylic C (ppm)Aliphatic C (ppm)
Target Molecule ~174, ~155~67, ~128-137~30-44
Propanoic Acid[5]~179N/A~9, ~27
Benzoic Acid[6]~172~128-134N/A
3-(1-(Boc)piperidin-4-yl)propanoic acid~174, ~154~79 (t-Bu C), N/A (Benzylic)~28.5 (t-Bu CH₃), ~30-44 (Piperidine/Chain)

The two distinct carbonyl signals (~174 and ~155 ppm) are a key feature of the target, differentiating it from Propanoic and Benzoic acid which each show only one. The presence of both aromatic (~128-137 ppm) and a rich aliphatic region (~30-67 ppm) further distinguishes it from the simpler acids. The comparison with the Boc-analog is most telling: the benzylic carbon at ~67 ppm and the aromatic cluster are replaced by the quaternary and methyl signals of the tert-butyl group at ~79 and ~28.5 ppm, respectively.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups by measuring their characteristic vibrational frequencies.

Experimental Protocol: IR Spectrum Acquisition
  • Technique: Attenuated Total Reflectance (ATR) is the most common and convenient method for solid or liquid samples, requiring minimal preparation.

  • Acquisition: Place a small amount of the sample directly on the ATR crystal.

  • Data Collection: Record the spectrum, typically from 4000 to 400 cm⁻¹. An air background spectrum is collected first.

IR Data Interpretation: Target Molecule
  • 3300-2500 cm⁻¹ (broad): A very broad O-H stretch characteristic of a hydrogen-bonded carboxylic acid.

  • ~3000-2850 cm⁻¹: Aliphatic C-H stretching vibrations.

  • ~1710 cm⁻¹: A strong C=O stretch from the carboxylic acid dimer.

  • ~1685 cm⁻¹: A strong C=O stretch from the carbamate functional group.

  • ~1600, ~1495, ~1450 cm⁻¹: C=C stretching vibrations within the aromatic ring.

  • ~1240 cm⁻¹: C-O stretching vibrations.

Comparative IR Analysis
CompoundO-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)Other Key Bands (cm⁻¹)
Target Molecule 3300-2500 (broad)~1710, ~1685~1600, ~1495 (Aromatic C=C)
Propanoic Acid[7]3300-2500 (broad)~1715N/A
Benzoic Acid3300-2500 (broad)~1680~1600, ~1450 (Aromatic C=C)

The most diagnostic feature for our target molecule in the IR spectrum is the presence of two distinct, strong carbonyl peaks (~1710 and ~1685 cm⁻¹), corresponding to the acid and the carbamate, respectively. Propanoic and Benzoic acid each display only a single C=O absorption in this region. The combination of the broad O-H stretch, two C=O bands, and aromatic C=C stretches provides a unique fingerprint.

Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers clues to its structure through the analysis of fragmentation patterns. For a molecule of this nature, Electrospray Ionization (ESI) is the preferred method.

Experimental Protocol: ESI-MS Acquisition
  • Sample Preparation: Prepare a dilute solution of the analyte in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source.

  • Analysis: Acquire spectra in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation cluster_3 Structural Confirmation prep Dissolve sample in a suitable solvent nmr ¹H & ¹³C NMR prep->nmr ir FT-IR prep->ir ms Mass Spectrometry prep->ms interp Correlate spectral data to molecular structure nmr->interp ir->interp ms->interp confirm Unambiguous Structure & Purity Assessment interp->confirm

Caption: A generalized workflow for the spectroscopic analysis and structural confirmation of a chemical compound.

Mass Spectrometry Data Interpretation
  • Molecular Weight: 291.35 g/mol [1]

  • Positive Ion Mode ([M+H]⁺): Expected m/z = 292.15

  • Negative Ion Mode ([M-H]⁻): Expected m/z = 290.14

  • Key Fragmentation: A characteristic fragmentation pathway involves the facile loss of the benzyl group (C₇H₇, 91 Da) or the entire benzyloxy group. Another common fragmentation is the loss of CO₂ (44 Da) from the carboxylic acid.

Comparative MS Analysis
CompoundMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z)Key Fragment Losses (Da)
Target Molecule 291.35292.1591 (C₇H₇), 44 (CO₂)
Propanoic Acid[8]74.0875.0445 (COOH)
3-(1-(Boc)piperidin-4-yl)propanoic acid257.32258.1756 (C₄H₈), 100 (Boc group)

The mass spectrum provides the most direct and unambiguous confirmation of the compound's identity through its molecular weight. The observed mass of 291.35 Da immediately distinguishes it from the selected alternatives. Furthermore, the fragmentation pattern, particularly the loss of 91 Da, is a hallmark of the Cbz protecting group and would not be observed for the Boc-protected analog, which would instead show characteristic losses related to the tert-butyl group.

Conclusion

The comprehensive spectroscopic analysis of this compound reveals a unique set of spectral fingerprints. The ¹H NMR is defined by its aromatic and benzylic signals from the Cbz group. The ¹³C NMR confirms the presence of two distinct carbonyls and a combination of aromatic and saturated carbons. IR spectroscopy identifies the dual carbonyl functionalities alongside the carboxylic acid O-H stretch. Finally, mass spectrometry provides definitive confirmation of the molecular weight.

By comparing these data against simpler, structurally related molecules, we can confidently assign each signal and appreciate how the combination of these techniques provides a self-validating system for structural elucidation. This guide serves as a robust framework for researchers to ensure the identity and quality of this vital chemical building block in their synthetic endeavors.

References

  • Supporting Information for a scientific article. (n.d.). Vertex AI Search.
  • This compound. (n.d.). BLDpharm.
  • This compound. (n.d.). PubChem.
  • Supplementary Information. (n.d.). The Royal Society of Chemistry.
  • This compound. (n.d.). MedChemExpress.
  • Propanoic acid NIST WebBook. (n.d.). National Institute of Standards and Technology.
  • Introductory note on the 13C NMR spectrum of propanoic acid. (n.d.). Doc Brown's Chemistry.
  • low/high resolution 1H proton nmr spectrum of propanoic acid. (n.d.). Doc Brown's Chemistry.
  • The C-13 NMR spectrum of benzoic acid. (n.d.). Doc Brown's Chemistry.
  • This compound Chinese page. (n.d.). MedChemExpress.
  • 3-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid. (n.d.). Sigma-Aldrich.
  • 3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}propanoic acid. (n.d.). PubChemLite.
  • Propionic acid IR1. (n.d.). ChemicalBook.

Sources

A Comparative Guide to the Characterization of N-Cbz-4-piperidinepropionic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a cornerstone of modern medicinal chemistry. As one of the most prevalent nitrogen-containing heterocyclic scaffolds, it forms the structural core of numerous pharmaceuticals across a vast range of therapeutic areas, including analgesics, antivirals, and anticancer agents.[1] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged structure in drug design. The N-carboxybenzyl (Cbz) protected 4-piperidinepropionic acid framework, in particular, serves as a versatile intermediate for building more complex molecules.[2][3] The Cbz group provides robust protection for the piperidine nitrogen under a variety of reaction conditions, yet it can be cleanly removed via catalytic hydrogenolysis, offering an orthogonal deprotection strategy essential in multi-step synthesis.[3]

This guide provides an in-depth comparison of the essential characterization techniques for N-Cbz-4-piperidinepropionic acid and its derivatives. We will explore the causality behind experimental choices, present validated protocols, and offer field-proven insights to aid researchers, scientists, and drug development professionals in confirming the structure, purity, and properties of these vital compounds.

General Synthesis and Characterization Workflow

The journey from a synthetic concept to a fully characterized derivative follows a logical and rigorous pathway. The initial synthesis of the target molecule is followed by purification, typically using column chromatography or recrystallization. The crucial phase, characterization, involves a suite of analytical techniques to unequivocally confirm the chemical structure and assess its purity before proceeding to biological evaluation.

G cluster_0 Synthesis & Purification cluster_1 Structural Elucidation & Purity cluster_2 Biological Evaluation Synthesis Synthesis of Derivative Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Characterization MS Mass Spectrometry (LC-MS) Purification->MS Characterization HPLC Chromatography (RP-HPLC) Purification->HPLC Characterization BioAssay In Vitro / In Vivo Assays NMR->BioAssay Verified Compound MS->BioAssay Verified Compound HPLC->BioAssay Verified Compound

Caption: General workflow from synthesis to biological evaluation.

Part 1: Spectroscopic Characterization

Spectroscopic techniques are fundamental to confirming the covalent structure of a newly synthesized molecule. For N-Cbz-4-piperidinepropionic acid derivatives, a combination of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) is indispensable.[1][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for full structural confirmation.[4][5]

Expertise & Causality: ¹H NMR is the first and most crucial step to confirm the presence of key structural motifs. The integration of proton signals confirms the relative number of protons, while their splitting patterns (multiplicity) reveal neighboring protons, allowing for the elucidation of connectivity. For piperidine derivatives, the signals in the δ 1.0-4.0 ppm range are often complex due to overlapping peaks and the conformational rigidity of the ring system.[1][6] ¹³C NMR complements this by providing a count of unique carbon atoms in the molecule.

  • Sample Preparation: Dissolve 5-10 mg of the purified derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[1] The choice of solvent is critical; the compound must be fully soluble, and the solvent signals should not obscure key analyte peaks.

  • Instrument Setup: Use a 400 MHz or higher spectrometer for better signal dispersion, which is particularly useful for resolving the complex multiplets of the piperidine ring.

  • Acquisition: Acquire the proton spectrum. Key signals to identify for the N-Cbz-4-piperidinepropionic acid scaffold include:

    • Aromatic Protons (Cbz): Multiplet around δ 7.2-7.4 ppm (5H).

    • Benzylic Protons (Cbz): Singlet around δ 5.1 ppm (2H).

    • Piperidine Protons: Broad and complex signals typically between δ 1.0-4.0 ppm.[1] The protons on carbons adjacent to the nitrogen will be downfield (δ ~2.8-4.0 ppm).

    • Propionic Acid Protons: Signals for the -CH₂-CH₂-COOH group will typically appear between δ 1.5-2.5 ppm.

    • Carboxylic Acid Proton: A very broad singlet, often far downfield (δ > 10 ppm), which may not always be observed.

Mass Spectrometry (MS)

MS provides the molecular weight of the compound, offering definitive confirmation of the molecular formula.[1] Electrospray Ionization (ESI) is a soft ionization technique well-suited for these types of molecules, as it typically yields the intact molecular ion.[1]

Expertise & Causality: We use high-resolution mass spectrometry (HR-MS) to obtain a highly accurate mass measurement. This allows for the unambiguous determination of the elemental composition, distinguishing the target compound from other potential structures with the same nominal mass. The resulting spectrum will show the molecular ion peak, commonly as the protonated molecule [M+H]⁺ in positive ion mode.[1]

  • Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.[1]

  • Analysis Method: Infuse the sample directly into the mass spectrometer or analyze via Liquid Chromatography-Mass Spectrometry (LC-MS). ESI is the preferred ionization method.[1]

  • Data Interpretation:

    • Identify the [M+H]⁺ (positive mode) or [M-H]⁻ (negative mode for acids) peak.

    • Compare the measured accurate mass to the calculated theoretical mass for the expected molecular formula. A mass error of <5 ppm is considered excellent confirmation.

    • Analyze fragmentation patterns, if any, as they can provide additional structural information.[1]

Part 2: Chromatographic Characterization

Chromatography is the gold standard for assessing the purity of a compound. For N-Cbz-4-piperidinepropionic acid derivatives, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and effective method.[1][7]

Expertise & Causality: RP-HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (like C18) is used with a polar mobile phase.[1][8] Purity is determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram. The addition of a small amount of acid (formic or trifluoroacetic acid) to the mobile phase is crucial.[1] It protonates any free amine or carboxylate groups, ensuring sharp, symmetrical peak shapes and reproducible retention times by preventing unwanted interactions with the stationary phase.[9]

G cluster_workflow Purity Analysis Workflow Prep Sample Preparation Dissolve in Mobile Phase Inject HPLC Injection Inject onto C18 Column Prep->Inject Separate Gradient Elution Water/Acetonitrile (+0.1% FA) Inject->Separate Detect UV/MS Detection Monitor Eluent Separate->Detect Analyze Analyze Detect->Analyze

Caption: Standard workflow for RP-HPLC purity assessment.

  • System Preparation:

    • Column: A reversed-phase C18 column is standard.[1]

    • Mobile Phase A: Deionized water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Sample Preparation: Prepare a sample solution of the derivative at approximately 1 mg/mL in a 50:50 mixture of Mobile Phase A and B.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV detection is suitable due to the chromophore in the Cbz group (typically at 254 nm).[1] Mass spectrometric detection can also be used for confirmation.

    • Gradient: A typical gradient might be 5% to 95% Mobile Phase B over 10-15 minutes. This must be optimized for each specific derivative.

  • Data Analysis: Integrate all peaks in the resulting chromatogram. The purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100%. A purity of ≥95% is generally required for biological testing.

Comparative Data of N-Cbz-4-piperidinepropionic Acid Derivatives

To illustrate how characterization data can differentiate closely related structures, the table below compares the parent acid with its corresponding ethyl ester and a simple amide derivative.

ParameterN-Cbz-4-piperidinepropionic acidEthyl N-Cbz-4-piperidinepropionateN-Cbz-4-piperidinepropionamide
Molecular Formula C₁₈H₂₃NO₄C₂₀H₂₇NO₄C₁₈H₂₄N₂O₃
Molecular Weight 333.38 g/mol 361.45 g/mol 332.41 g/mol
[M+H]⁺ (HR-MS) 334.1699362.2013333.1860
Key ¹H NMR Signals ~11-12 ppm (br s, 1H, COOH)~4.1 ppm (q, 2H, OCH₂) & ~1.2 ppm (t, 3H, CH₃)~5.5-7.5 ppm (br s, 2H, CONH₂)
Typical RP-HPLC Less RetentiveMore RetentiveIntermediate Retentivity

Note: Data presented is theoretical and for illustrative purposes.

Part 3: Biological Activity Evaluation

The ultimate goal for many researchers developing these derivatives is to assess their biological activity. The piperidine scaffold is present in many bioactive compounds, including acetylcholinesterase (AChE) inhibitors, which are relevant in dementia research.[4][10]

Experimental Protocol: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol provides a framework for assessing the potential of a derivative to inhibit the AChE enzyme.

  • Materials: Acetylcholinesterase (AChE) enzyme, acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), phosphate buffer (pH 8.0), and the test derivative.

  • Preparation: Prepare stock solutions of the test derivative in DMSO. Prepare working solutions by diluting the stock in phosphate buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add 25 µL of the test derivative solution at various concentrations.

    • Add 50 µL of phosphate buffer (pH 8.0).

    • Add 25 µL of AChE solution and incubate for 15 minutes at 25°C.

    • Initiate the reaction by adding 25 µL of ATCI substrate and 125 µL of DTNB.

    • Measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader. The rate of color change is proportional to enzyme activity.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration.

    • Determine the percentage of inhibition relative to a vehicle control (e.g., DMSO).[1]

    • Plot the percent inhibition against the logarithm of the derivative concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).

Conclusion

The rigorous characterization of N-Cbz-4-piperidinepropionic acid derivatives is a multi-faceted process that relies on the synergistic use of spectroscopic and chromatographic techniques. A logical workflow, beginning with NMR and MS for structural confirmation and followed by HPLC for purity assessment, ensures that researchers are working with well-defined chemical entities. This analytical rigor is not merely a procedural formality; it is the foundation of trustworthy and reproducible science, ensuring that any observed biological activity can be confidently attributed to the characterized compound. By understanding the principles behind each technique and following validated protocols, scientists can accelerate their research and drug development efforts with confidence.

References

  • N-Cbz-4-piperidineacetic acid | C15H19NO4 | CID 1502086. PubChem - NIH.
  • Praliyev, K. D., et al. (2021). ANALYSIS OF PIPERIDINE DERIVATIVES USING METHODS QUANTUM CHEMISTRY. Bulletin of the National academy of sciences of the Republic of Kazakhstan.
  • A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. (2020). Molecules.
  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. (2022). Organic & Biomolecular Chemistry.
  • Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. ResearchGate.
  • Piperidine: structure, preparation, reactivity, and synthetic applications of piperidine and its derivatives. Elsevier.
  • Naseem, H., et al. (Year unavailable). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Authorea Preprints.
  • Piperazic Acid Synthesis. Bowers Lab.
  • Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. (Year unavailable). PubMed.
  • The Protective Power of Cbz: N-Cbz-Piperidine-2-carboxylic Acid in Modern Synthesis.
  • Synthesis, Spectroscopic Analysis, and in Vitro/in Silico Biological Studies of Novel Piperidine Derivatives Heterocyclic Schiff-Mannich Base Compounds. (2021). Chemistry & Biodiversity.
  • Chromatographic Separation: A Versatile Strategy to Prepare Discrete and Well-Defined Polymer Libraries. (Year unavailable). NIH.
  • Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. (Year unavailable). MDPI.
  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (2017). ResearchGate.
  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (Year unavailable). PubMed.
  • Current Strategies for Studying the Natural and Synthetic Bioactive Compounds in Food by Chromatographic Separation Techniques. (Year unavailable). MDPI.
  • Stuart, C. D., et al. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv.
  • Chromatographic separation of phenylpropanol enantiomers on a quinidine carbamate-type chiral stationary phase. (Year unavailable). PubMed.
  • Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. (2023). MDPI.
  • A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques. (2003). PubMed.
  • Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. (Year unavailable). PMC - PubMed Central.
  • Structural and Spectroscopic Study of Benzoperimidines Derived from 1-Aminoanthraquinone and Their Application to Bioimaging. (Year unavailable). MDPI.
  • MSDS of N-CBZ-4-PIPERIDINEPROPIONIC ACID. Capot Chemical.
  • Advances of Modern Chromatographic and Electrophoretic Methods in Separation and Analysis of Flavonoids. (Year unavailable). PMC - NIH.

Sources

A Comprehensive Guide to the Structural Confirmation of Synthesized N-Cbz-4-piperidinepropionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of pharmaceutical intermediates and complex organic molecules, rigorous structural confirmation is not merely a procedural step but the cornerstone of chemical integrity and downstream success. This guide provides an in-depth, comparative analysis of the essential analytical techniques used to unequivocally confirm the structure of N-Cbz-4-piperidinepropionic acid. Moving beyond a simple recitation of methods, we will explore the causal relationships behind experimental choices and present the data in a self-validating framework.

N-Cbz-4-piperidinepropionic acid is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and is a valuable building block in the synthesis of various pharmaceutical compounds.[1] The presence of the carbobenzyloxy (Cbz) protecting group on the piperidine nitrogen and the propionic acid substituent at the 4-position necessitates a multi-faceted analytical approach to ensure the correct regiochemistry and functional group integrity.

The Analytical Triad: A Multi-Technique Approach for Unambiguous Confirmation

No single analytical technique can provide a complete structural picture. Therefore, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is employed. This triad of techniques provides orthogonal information, creating a robust and self-verifying dataset.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR are indispensable for confirming the structure of N-Cbz-4-piperidinepropionic acid.

¹H NMR Spectroscopy: Probing the Proton Environment

¹H NMR provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons. For N-Cbz-4-piperidinepropionic acid, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the Cbz group, the benzylic protons, the piperidine ring protons, and the protons of the propionic acid side chain.

Causality Behind Spectral Features: The chemical shift (δ) of each proton is influenced by the electron density of its local environment. Electron-withdrawing groups, such as the carbonyl and phenyl groups in the Cbz moiety, will deshield nearby protons, causing them to appear at higher chemical shifts (further downfield). The splitting pattern (multiplicity) of each signal, governed by spin-spin coupling, reveals the number of adjacent protons.

Table 1: Expected ¹H NMR Chemical Shifts and Splitting Patterns for N-Cbz-4-piperidinepropionic acid

ProtonsExpected Chemical Shift (δ, ppm)Multiplicity
Aromatic (C₆H₅)7.2 - 7.4Multiplet
Benzylic (CH₂)~5.1Singlet
Piperidine (axial, H-2, H-6)~2.8 - 3.0Multiplet
Piperidine (equatorial, H-2, H-6)~4.0 - 4.2Multiplet
Piperidine (H-3, H-5)~1.1 - 1.8Multiplet
Piperidine (H-4)~1.5 - 1.7Multiplet
Propionic acid (α-CH₂)~2.3Triplet
Propionic acid (β-CH₂)~1.5Multiplet
Carboxylic acid (OH)>10 (broad)Singlet

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton

¹³C NMR spectroscopy provides a direct map of the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, allowing for a carbon count and providing information about the type of carbon (e.g., C=O, aromatic, aliphatic).

Causality Behind Spectral Features: Similar to ¹H NMR, the chemical shifts in ¹³C NMR are influenced by the electronic environment. Carbonyl carbons and aromatic carbons appear significantly downfield due to the deshielding effects of the π-systems.

Table 2: Expected ¹³C NMR Chemical Shifts for N-Cbz-4-piperidinepropionic acid

CarbonExpected Chemical Shift (δ, ppm)
Carboxylic acid (C=O)~178
Urethane (C=O)~155
Aromatic (ipso-C)~137
Aromatic (ortho, meta, para-C)127 - 129
Benzylic (CH₂)~67
Piperidine (C-2, C-6)~44
Piperidine (C-3, C-5)~31
Piperidine (C-4)~35
Propionic acid (α-CH₂)~35
Propionic acid (β-CH₂)~32

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. This is achieved by measuring the absorption of infrared radiation at characteristic frequencies that correspond to the vibrations of specific chemical bonds.

Causality Behind IR Absorptions: The frequency of vibration of a bond is dependent on the masses of the atoms and the strength of the bond. Stronger bonds and lighter atoms vibrate at higher frequencies.

For N-Cbz-4-piperidinepropionic acid, the key functional groups that can be identified are the carboxylic acid O-H and C=O, and the urethane C=O.

Table 3: Characteristic IR Absorption Frequencies for N-Cbz-4-piperidinepropionic acid

Functional GroupBondCharacteristic Absorption (cm⁻¹)Appearance
Carboxylic AcidO-H2500-3300Very broad
Carboxylic AcidC=O1700-1725Strong, sharp
UrethaneC=O1680-1700Strong, sharp
Aromatic C-HC-H3000-3100Sharp, medium
Aliphatic C-HC-H2850-2960Sharp, medium-strong

The presence of a very broad absorption in the 2500-3300 cm⁻¹ range is a hallmark of the hydrogen-bonded O-H stretch of a carboxylic acid. The distinct carbonyl (C=O) stretching frequencies for the carboxylic acid and the urethane provide strong evidence for the presence of both functional groups.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation analysis, can offer further structural insights.

Causality Behind Mass Spectra: In the mass spectrometer, molecules are ionized and then fragmented. The resulting charged fragments are separated based on their m/z ratio. The fragmentation pattern is often predictable and can be used to deduce the structure of the original molecule.

For N-Cbz-4-piperidinepropionic acid (Molecular Formula: C₁₆H₂₁NO₄), the expected molecular weight is 291.34 g/mol .[2]

Expected Observations in the Mass Spectrum:

  • Molecular Ion Peak (M⁺): A peak at m/z = 291 would correspond to the intact ionized molecule.

  • Key Fragmentation Peaks:

    • Loss of the benzyl group (C₇H₇, 91 Da) leading to a fragment at m/z = 200.

    • Loss of CO₂ (44 Da) from the carboxylic acid, potentially leading to a fragment at m/z = 247.

    • Cleavage of the propionic acid side chain.

The observation of the correct molecular ion peak is a critical piece of evidence for confirming the successful synthesis of the target compound.

Experimental Protocols

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the synthesized N-Cbz-4-piperidinepropionic acid in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • Process the data by applying a Fourier transform, phasing, and baseline correction.

    • Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.

    • Process the data similarly to the ¹H NMR spectrum.

Protocol 2: Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid Sample (KBr pellet): Mix a small amount of the sample with dry KBr powder and press into a thin, transparent pellet.

    • Thin Film (if oily): Place a drop of the sample between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition:

    • Obtain a background spectrum of the empty spectrometer.

    • Place the sample in the spectrometer and acquire the sample spectrum.

    • The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Protocol 3: Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

  • Data Acquisition (Electrospray Ionization - ESI):

    • Infuse the sample solution into the ESI source of the mass spectrometer.

    • Acquire the mass spectrum in positive or negative ion mode.

    • Analyze the spectrum for the molecular ion peak and characteristic fragment ions.

Visualization of the Confirmation Workflow

Structural_Confirmation_Workflow cluster_synthesis Synthesis cluster_analysis Analytical Confirmation cluster_data Data Interpretation cluster_conclusion Conclusion Synthesized_Product Synthesized N-Cbz-4- piperidinepropionic acid NMR NMR Spectroscopy (¹H & ¹³C) Synthesized_Product->NMR IR IR Spectroscopy Synthesized_Product->IR MS Mass Spectrometry Synthesized_Product->MS NMR_Data Chemical Shifts, Coupling Constants, Carbon Count NMR->NMR_Data IR_Data Characteristic Absorptions (C=O, O-H) IR->IR_Data MS_Data Molecular Weight, Fragmentation Pattern MS->MS_Data Confirmation Structural Confirmation NMR_Data->Confirmation IR_Data->Confirmation MS_Data->Confirmation

Caption: Workflow for the structural confirmation of N-Cbz-4-piperidinepropionic acid.

Conclusion

The structural confirmation of synthesized N-Cbz-4-piperidinepropionic acid is a critical process that relies on the synergistic application of NMR, IR, and Mass Spectrometry. By understanding the principles behind each technique and carefully interpreting the resulting data, researchers can have a high degree of confidence in the identity and purity of their synthesized material. This rigorous analytical approach is fundamental to ensuring the reliability and reproducibility of subsequent research and development efforts.

References

  • Vertex AI Search. (n.d.). N-Cbz-Piperidine-4-carboxylic acid.
  • Watson International. (n.d.). N-Cbz-4-piperidinepropionic acid CAS 63845-33-0.
  • University of Calgary. (n.d.). Ch13 - Sample IR spectra.

Sources

comparative study of different synthetic routes for 3-(1-((Benzyloxy)carbonyl)piperidin-4-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comparative analysis of distinct synthetic strategies for obtaining 3-(1-((benzyloxy)carbonyl)piperidin-4-yl)propanoic acid, a key building block in medicinal chemistry, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs)[1]. We will explore three primary routes: the direct N-protection of a pre-formed piperidine scaffold, a de novo synthesis via the Wittig reaction for chain extension, and a classic malonic ester synthesis approach. Each method is evaluated based on its synthetic efficiency, scalability, and the commercial availability of starting materials. Detailed experimental protocols, mechanistic insights, and comparative data are presented to empower researchers in selecting the optimal route for their specific laboratory and developmental needs.

Introduction: The Significance of a Versatile Piperidine Building Block

The piperidine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds. Its conformational pre-organization and ability to engage in key hydrogen bonding interactions make it a privileged structure in drug design. The target molecule of this guide, this compound (N-Cbz-4-piperidinepropionic acid)[2], combines this valuable core with a propanoic acid side chain and a readily cleavable benzyloxycarbonyl (Cbz) protecting group. This trifunctional architecture makes it an exceptionally useful intermediate for further chemical elaboration, particularly in the construction of PROTACs, where precise linker design is critical for therapeutic efficacy.

This guide will dissect three plausible and logical synthetic pathways to this important molecule, offering a comprehensive comparison to inform synthetic strategy.

Route 1: N-Protection of 3-(Piperidin-4-yl)propanoic Acid

This is arguably the most straightforward and convergent approach, provided the starting material, 3-(piperidin-4-yl)propanoic acid, is readily accessible. The core of this strategy lies in the selective protection of the secondary amine of the piperidine ring.

Causality Behind Experimental Choices

The selection of the benzyloxycarbonyl (Cbz) group is a strategic one. It is stable under a range of reaction conditions but can be cleanly removed by catalytic hydrogenation, a mild and efficient deprotection method. The reaction is typically carried out in the presence of a mild base to neutralize the hydrochloric acid generated from benzyl chloroformate, preventing the protonation of the piperidine nitrogen which would render it unreactive.

Experimental Protocol

Step 1: N-Benzyloxycarbonylation of 3-(Piperidin-4-yl)propanoic Acid

  • To a solution of 3-(piperidin-4-yl)propanoic acid (1.0 eq) in a mixture of 1,4-dioxane and water (1:1) at 0 °C, add sodium carbonate (2.5 eq).

  • Stir the mixture vigorously until the starting material is fully dissolved.

  • Slowly add benzyl chloroformate (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Upon completion (monitored by TLC), acidify the reaction mixture to pH ~3 with 1M HCl.

  • Extract the product with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield this compound.

Workflow Diagram

Route_1_Workflow start 3-(Piperidin-4-yl)propanoic acid reagents Benzyl Chloroformate, Na2CO3, Dioxane/Water start->reagents N-Cbz Protection product This compound reagents->product

Caption: A direct, one-step protection route.

Route 2: Chain Extension via Wittig Reaction

This approach builds the propanoic acid side chain from a simpler piperidine precursor, N-Cbz-4-piperidinecarboxaldehyde. This is a powerful strategy when the corresponding aldehyde is more readily available or economical than the pre-formed propanoic acid derivative.

Causality Behind Experimental Choices

The Wittig reaction is a cornerstone of organic synthesis for olefination[3][4]. The use of a stabilized ylide, such as (triphenylphosphoranylidene)acetate, ensures good yields and typically favors the formation of the (E)-alkene. Subsequent hydrogenation serves a dual purpose: it reduces the carbon-carbon double bond and simultaneously removes the Cbz protecting group, if desired, or can be performed selectively under controlled conditions to preserve the Cbz group. This route offers flexibility in the final product. For this synthesis, we will focus on the selective reduction of the double bond.

Experimental Protocol

Step 1: Wittig Reaction

  • To a suspension of (carboethoxymethyl)triphenylphosphonium bromide (1.1 eq) in dry tetrahydrofuran (THF) at 0 °C, add a strong base such as sodium hydride (1.1 eq) portion-wise.

  • Stir the mixture at room temperature for 1 hour to form the ylide.

  • Cool the reaction mixture back to 0 °C and add a solution of N-Cbz-4-piperidinecarboxaldehyde (1.0 eq) in dry THF dropwise.

  • Allow the reaction to stir at room temperature for 12 hours.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • The crude product, ethyl 3-(1-((benzyloxy)carbonyl)piperidin-4-yl)acrylate, can be purified by column chromatography.

Step 2: Catalytic Hydrogenation of the Alkene

  • Dissolve the acrylate product from the previous step in ethanol.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously for 8-12 hours.

  • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.

Step 3: Ester Hydrolysis

  • Dissolve the resulting ester in a mixture of THF and water.

  • Add lithium hydroxide (2.0 eq) and stir at room temperature for 4-6 hours.

  • Acidify the reaction mixture with 1M HCl and extract with ethyl acetate.

  • Dry the organic layer and concentrate to yield the final product.

Workflow Diagram

Route_2_Workflow start N-Cbz-4-piperidine- carboxaldehyde wittig Wittig Reaction start->wittig intermediate1 Ethyl 3-(1-Cbz-piperidin-4-yl)acrylate wittig->intermediate1 hydrogenation Catalytic Hydrogenation intermediate1->hydrogenation intermediate2 Ethyl 3-(1-Cbz-piperidin-4-yl)propanoate hydrogenation->intermediate2 hydrolysis Ester Hydrolysis intermediate2->hydrolysis product This compound hydrolysis->product

Caption: A multi-step approach involving C-C bond formation.

Route 3: Malonic Ester Synthesis

A classic and highly reliable method for the synthesis of carboxylic acids, the malonic ester synthesis, can be adapted to prepare the target molecule[5][6][7][8]. This route involves the alkylation of diethyl malonate with a suitable N-Cbz protected piperidine electrophile.

Causality Behind Experimental Choices

The acidity of the α-protons of diethyl malonate allows for easy formation of a nucleophilic enolate with a relatively mild base like sodium ethoxide[9]. This enolate can then undergo an SN2 reaction with a suitable electrophile. A common choice for the electrophile would be N-Cbz-4-(bromomethyl)piperidine or the corresponding tosylate. The final steps involve hydrolysis of the diester followed by decarboxylation upon heating to yield the desired propanoic acid derivative.

Experimental Protocol

Step 1: Formation of the Malonate Enolate

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve sodium metal (1.0 eq) in absolute ethanol to generate sodium ethoxide.

  • To this solution, add diethyl malonate (1.1 eq) dropwise at 0 °C.

  • Stir the mixture at room temperature for 1 hour.

Step 2: Alkylation

  • To the freshly prepared sodium diethyl malonate solution, add N-Cbz-4-(bromomethyl)piperidine (1.0 eq) in one portion.

  • Heat the reaction mixture to reflux and maintain for 12-18 hours.

  • Cool the reaction to room temperature and remove the ethanol under reduced pressure.

  • Partition the residue between water and diethyl ether and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry, and concentrate to give the crude dialkylated malonate.

Step 3: Hydrolysis and Decarboxylation

  • Reflux the crude product from the previous step in a solution of potassium hydroxide in ethanol/water.

  • After the hydrolysis is complete (monitored by TLC), cool the mixture and acidify with concentrated HCl.

  • Heat the acidified solution to induce decarboxylation.

  • Extract the final product with an organic solvent, dry, and purify as needed.

Workflow Diagram

Route_3_Workflow start N-Cbz-4-(bromomethyl)piperidine + Diethyl Malonate alkylation Alkylation start->alkylation intermediate Diethyl 2-(1-Cbz-piperidin-4-ylmethyl)malonate alkylation->intermediate hydrolysis_decarboxylation Hydrolysis & Decarboxylation intermediate->hydrolysis_decarboxylation product This compound hydrolysis_decarboxylation->product

Sources

A Comparative Guide to the Biological Evaluation of N-Cbz-4-piperidinepropionic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for the biological evaluation of N-Cbz-4-piperidinepropionic acid derivatives. The piperidine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous biologically active compounds.[1][2] The introduction of a propionic acid moiety at the 4-position and the N-terminal protection with a carboxybenzyl (Cbz) group offers a unique chemical space for exploring novel therapeutic agents. This guide will navigate the logical progression from hypothesized biological activities, based on structurally similar compounds, to detailed, validated experimental protocols for their assessment.

Rationale for Biological Evaluation: Insights from Structural Analogs

Direct biological data on N-Cbz-4-piperidinepropionic acid derivatives are not extensively reported in publicly available literature. However, by examining closely related analogs, we can logically infer potential biological activities and design a robust evaluation strategy. A key structural analog, N-Cbz-piperidine-4-carboxylic acid , has been identified as an inhibitor of Poly (ADP-ribose) polymerase (PARP), a crucial enzyme in DNA repair.[3] PARP inhibitors are a clinically validated class of anticancer agents.[3] This provides a strong rationale to investigate the anticancer and specifically the PARP inhibitory potential of the target propionic acid derivatives.

Furthermore, the broader class of piperidine derivatives has demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.[2][4] These findings justify a multi-faceted screening approach for novel N-Cbz-4-piperidinepropionic acid derivatives.

Comparative Biological Evaluation Workflow

A systematic approach to evaluating the biological potential of novel N-Cbz-4-piperidinepropionic acid derivatives is crucial. The following workflow outlines a logical sequence of experiments, from initial cytotoxicity screening to more specific mechanistic studies.

Biological Evaluation Workflow Workflow for Biological Evaluation of N-Cbz-4-piperidinepropionic Acid Derivatives cluster_0 Initial Screening cluster_1 Mechanistic Investigation (Anticancer) cluster_2 Further Enzyme Inhibition Studies A Synthesis and Characterization of Derivatives B In vitro Cytotoxicity Screening (e.g., MTT Assay) A->B Evaluate general toxicity C Antimicrobial Screening (e.g., Broth Microdilution) A->C Assess antimicrobial potential H Cholinesterase Inhibition Assay A->H Explore neuroprotective potential based on scaffold D PARP Inhibition Assay B->D If cytotoxic, investigate specific targets E Cell Cycle Analysis D->E Elucidate mechanism of cell death F Apoptosis Assays (e.g., Annexin V) E->F G Signaling Pathway Analysis (e.g., Western Blot for PI3K/Akt) F->G Identify molecular pathways

Caption: A general workflow for the biological screening of novel N-Cbz-4-piperidinepropionic acid derivatives.

Anticancer Activity Evaluation

Given the PARP inhibitory activity of the closely related N-Cbz-piperidine-4-carboxylic acid, a primary focus of the biological evaluation should be on anticancer properties.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6][7][8]

Experimental Protocol: MTT Assay [5][6]

  • Cell Seeding: Seed cancer cells (e.g., breast cancer line MCF-7 or prostate cancer line PC-3) in a 96-well plate at a density of 5 × 10⁴ cells/well and incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the N-Cbz-4-piperidinepropionic acid derivatives in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 24-72 hours.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be greater than 650 nm.

Data Presentation: Comparative Cytotoxicity of Piperidine Derivatives

Compound IDTest CompoundCancer Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
1 N-(1-(2,6-difluorobenzyl)-piperidine-4-yl)-4-phenoxybenzamideHepG20.25Sorafenib16.3
2 Compound 17a (a piperidine derivative)PC3Concentration-dependent inhibition--
3 DTPEP (a piperidine derivative)MDA-MB-231G0/G1 phase arrest--
4 DTPEP (a piperidine derivative)MCF-7G0/G1 phase arrest--

Note: This table presents data for other piperidine derivatives to provide a comparative context for the potential efficacy of N-Cbz-4-piperidinepropionic acid derivatives.[9][10]

Mechanistic Studies: PARP Inhibition

The PARP family of enzymes plays a critical role in DNA repair.[3] Inhibition of PARP can lead to the accumulation of DNA damage and subsequent cell death, particularly in cancer cells with existing DNA repair defects.

Experimental Protocol: PARP Inhibition Assay (Fluorometric) [11]

  • Reagent Preparation: Prepare PARP assay buffer, β-NAD solution, and the developer reagent as per the manufacturer's instructions.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the PARP enzyme, activated DNA, and the N-Cbz-4-piperidinepropionic acid derivatives at various concentrations.

  • Reaction Initiation: Initiate the reaction by adding β-NAD.

  • Signal Development: After a defined incubation period, add the developer reagent.

  • Fluorescence Measurement: Measure the fluorescence intensity according to the kit's specifications. The signal is inversely proportional to PARP activity.

Signaling Pathway Analysis: PI3K/Akt Pathway

Piperidine derivatives have been shown to induce apoptosis by modulating the PI3K/Akt signaling pathway.[1]

PI3K_Akt_Pathway Simplified PI3K/Akt Signaling Pathway and Potential Inhibition by Piperidine Derivatives RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation ApoptosisInhibition Inhibition of Apoptosis Akt->ApoptosisInhibition CellGrowth Cell Growth and Proliferation mTOR->CellGrowth Piperidine N-Cbz-4-piperidinepropionic acid derivative Piperidine->PI3K Inhibition? Piperidine->Akt Inhibition?

Caption: Potential inhibition of the PI3K/Akt pathway by N-Cbz-4-piperidinepropionic acid derivatives.

Antimicrobial Activity Evaluation

The piperidine scaffold is a common feature in many antimicrobial agents. Therefore, screening N-Cbz-4-piperidinepropionic acid derivatives for antibacterial and antifungal activity is a worthwhile endeavor.

Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Method

The broth microdilution method is a widely used and accurate technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[12][13][14][15][16]

Experimental Protocol: Broth Microdilution [12][14]

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the N-Cbz-4-piperidinepropionic acid derivative and create serial two-fold dilutions in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) adjusted to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension.

  • Incubation: Incubate the plate at 37°C for 16-20 hours.[12]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[14]

Data Presentation: Comparative Antimicrobial Activity of Piperazine Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference DrugMIC (µg/mL)
6c E. coli8Gentamycin-
4, 6c, 6d S. aureus16Gentamycin-
6d, 7b B. subtilis16Gentamycin-

Note: This table presents data for piperazine derivatives, which share structural similarities with piperidines, to provide a comparative context for potential antimicrobial efficacy.[17]

Enzyme Inhibition Assays: Cholinesterase Inhibition

Piperidine derivatives have been extensively studied as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are key targets in the management of Alzheimer's disease.[4]

Acetylcholinesterase (AChE) Inhibition Assay

The Ellman's method is a widely used colorimetric assay to determine AChE activity.[18]

Experimental Protocol: AChE Inhibition Assay [18][19]

  • Reagent Preparation: Prepare an assay buffer (e.g., 0.1 M sodium phosphate buffer, pH 8.0), AChE enzyme solution, acetylthiocholine iodide (ATCI) substrate solution, and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution.[18]

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the AChE enzyme and the N-Cbz-4-piperidinepropionic acid derivative at various concentrations. Incubate for a predefined period.

  • Reaction Initiation: Add the ATCI substrate and DTNB to initiate the reaction.

  • Absorbance Measurement: Measure the absorbance at 412 nm at multiple time points to determine the rate of reaction. The rate of color development is proportional to the AChE activity.

Data Presentation: Comparative AChE Inhibitory Activity of Piperidine Derivatives

CompoundTarget EnzymeIC₅₀
1-Benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochlorideAChE0.56 nM
DonepezilAChE5.7 nM

Note: This table presents data for highly potent piperidine-based AChE inhibitors to serve as a benchmark for the evaluation of novel derivatives.[4]

Conclusion and Future Directions

This guide provides a comprehensive and scientifically grounded framework for the biological evaluation of novel N-Cbz-4-piperidinepropionic acid derivatives. By leveraging data from structurally similar compounds, a logical and efficient screening cascade can be implemented. The detailed protocols for key assays—cytotoxicity, antimicrobial, and enzyme inhibition—offer a practical starting point for researchers. The provided comparative data for other piperidine derivatives will aid in contextualizing the experimental results. Future investigations should focus on elucidating the structure-activity relationships (SAR) within this novel series of compounds to optimize their biological activity and therapeutic potential.

References

  • Arun, K., et al. (2018). The piperidine derivative 1-(2-(4-(Dibenzo[b,f]thiepin-10-yl)phenoxy)ethyl)piperidine (DTPEP) was synthesized from Tamoxifen. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives.
  • Detailed protocol for MTT Cell Viability and Prolifer
  • Application Note: Acetylcholinesterase (AChE) Activity and Inhibition Assay Protocol. Benchchem.
  • Broth microdilution. Wikipedia.
  • Broth Dilution Method for MIC Determin
  • Broth Microdilution. MI - Microbiology.
  • Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central.
  • MTT Assay Protocol for Cell Viability and Prolifer
  • Protocol for Cell Viability Assays. (2022). BroadPharm.
  • Acetylcholinesterase Inhibition Assay. Bio-protocol.
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
  • Broth Microdilution. International Journal of Antibiotic Research - Open Access Pub.
  • MIC Determination By Microtitre Broth Dilution Method. Hancock Lab.
  • MTT assay protocol. Abcam.
  • The Evolving Landscape of Cancer Therapeutics: A Deep Dive into the Structure- Activity Relationship of Piperidine-Morpholine Compounds. Benchchem.
  • Practical Applications of Piperidine Derivatives in Drug Discovery: Applic
  • Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PubMed Central.
  • PASTA: PARP activity screening and inhibitor testing assay. PubMed Central.
  • Acetylcholinesterase Inhibitor Screening Kit (MAK324) - Technical Bulletin. Sigma-Aldrich.
  • Chemical structures of anticancer piperidine derivatives.
  • Acetylcholinesterase Inhibition Assay (Tick or Eel).
  • PARP assay for inhibitors. BMG LABTECH.
  • N-Cbz-Piperidine-4-carboxylic acid. CymitQuimica.
  • PARP1 Enzyme Activity Assay (Fluorometric). Sigma-Aldrich.
  • PARP Activity Assay Kit.
  • PARP Assays. BPS Bioscience.
  • Evaluation of Novel N -(piperidine-4-yl)benzamide Derivatives as Potential Cell Cycle Inhibitors in HepG2 Cells.
  • N-Cbz- Piperidine-4-carboxylic acid. BOC Sciences.
  • Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correl
  • Piperidine Derivatives as Enzyme Inhibitors: A Technical Guide. Benchchem.
  • Synthesis and biological activity of novel piperidin-4-ol derivatives. Chinese Journal of Pesticide Science.
  • A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Molecules.
  • Synthesis and Biological Properties of New Piperidine Substituted Benzothiazole Derivatives.
  • CAS 63845-33-0 N-Cbz-4-piperidinepropionic acid. BOC Sciences.
  • Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. PubMed Central.
  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
  • Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. MDPI.
  • Design, synthesis and biological activities of piperidine-spirooxadiazole derivatives as α7 nicotinic receptor antagonists. PubMed.
  • 10314-98-4 Cas No. | Piperidine-4-carboxylic acid, N-CBZ protected. Apollo Scientific.
  • Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. MDPI.
  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Deriv
  • New N(4)

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 3-(1-((Benzyloxy)carbonyl)piperidin-4-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends beyond its application in discovery and synthesis. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 3-(1-((Benzyloxy)carbonyl)piperidin-4-yl)propanoic acid (CAS No: 63845-33-0), a common intermediate in pharmaceutical research. Our focus is to empower you with the knowledge to manage this waste stream responsibly, ensuring the safety of your personnel and the protection of our environment.

Understanding the Compound: A Prerequisite for Safe Disposal

Before we delve into the procedural steps, it is paramount to understand the inherent characteristics of this compound. While a specific Safety Data Sheet (SDS) should always be consulted, related compounds with the N-CBZ protecting group and piperidine core exhibit certain hazardous properties. A Safety Data Sheet for the closely related N-CBZ-piperidine-4-carboxylic acid indicates that it can cause skin and eye irritation, and may also lead to respiratory irritation[1]. Therefore, it is prudent to handle this compound with the same level of caution.

This presumptive hazard profile dictates the necessity for specific personal protective equipment (PPE) and handling procedures, which form the foundation of a safe disposal workflow. The causality is clear: understanding the potential for irritation drives the requirement for protective gloves, safety glasses, and lab coats to prevent accidental exposure during handling and disposal.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is not a singular action but a systematic process. Each step is designed to mitigate risk and ensure regulatory compliance.

Step 1: Waste Identification and Classification

All waste containing this compound, whether in solid form, in solution, or as residue in containers, must be classified as hazardous chemical waste. This classification is a direct consequence of its potential irritant properties. Under the Resource Conservation and Recovery Act (RCRA), administered by the U.S. Environmental Protection Agency (EPA), laboratory chemical wastes are generally considered hazardous[2].

Step 2: Segregation of Waste

Proper segregation is crucial to prevent unintended reactions. Waste this compound should be collected in a dedicated, properly labeled hazardous waste container. It should not be mixed with other waste streams, particularly strong oxidizing agents, acids, or bases, to avoid potentially violent reactions or the release of hazardous fumes[3].

Step 3: Containerization and Labeling

Container Selection: Utilize a chemically compatible container for waste collection. High-density polyethylene (HDPE) or glass containers are generally suitable. The container must have a secure, tight-fitting lid to prevent spills and the release of vapors.

Labeling: The waste container must be clearly and accurately labeled. The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The associated hazards (e.g., "Irritant")

  • The date on which the first waste was added to the container.

This labeling is not just a matter of good practice; it is a requirement under OSHA's Hazard Communication Standard.

Step 4: Accumulation and Storage

Waste should be accumulated at or near the point of generation in what is known as a Satellite Accumulation Area (SAA). This area must be under the control of the laboratory personnel generating the waste. The storage area should be a well-ventilated, cool, and dry location away from heat, sparks, and open flames[1][4].

Step 5: Final Disposal

The ultimate disposal of this compound waste must be conducted through a licensed hazardous waste disposal facility. The recommended method of disposal for this type of organic compound is incineration in a permitted hazardous waste incinerator equipped with an afterburner and a scrubber [1]. This method ensures the complete destruction of the chemical, preventing its release into the environment.

Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the decision-making process for the disposal of this compound, the following workflow diagram has been developed.

DisposalWorkflow cluster_0 Waste Generation & Handling cluster_1 On-Site Management cluster_2 Final Disposition A Generation of Waste (Solid, Solution, or Residue) B Wear Appropriate PPE (Gloves, Safety Glasses, Lab Coat) A->B Handle with Caution C Classify as Hazardous Waste B->C D Segregate from Incompatible Wastes C->D E Collect in a Labeled, Compatible Container D->E F Store in a Designated Satellite Accumulation Area (SAA) E->F Securely Sealed G Arrange for Pickup by Licensed Hazardous Waste Vendor F->G When Full or per Local Regulations H Transport to a Permitted Treatment, Storage, and Disposal Facility (TSDF) G->H I Final Disposal via High-Temperature Incineration H->I

Caption: Disposal Workflow for this compound.

Quantitative Data Summary

For quick reference, the following table summarizes key data pertinent to the safe handling and disposal of this compound.

ParameterInformationSource
CAS Number 63845-33-0[5][6]
Molecular Formula C₁₆H₂₁NO₄[5][6]
Molecular Weight 291.34 g/mol [5]
Known Hazards Skin Irritation, Serious Eye Irritation, May Cause Respiratory Irritation (based on related compounds)[1][4]
Incompatible Materials Strong oxidizing agents, Strong acids, Strong bases[3]
Recommended PPE Chemical-resistant gloves, Safety glasses with side shields or goggles, Lab coat[1][4]
Disposal Method Incineration at a licensed hazardous waste facility[1]

Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice[1][4].

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention[1][4].

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a poison center or doctor[1][4].

  • Spill: For small spills, carefully sweep or shovel the solid material into a suitable container for disposal. Avoid generating dust. Ensure the area is well-ventilated[1]. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

By adhering to these detailed procedures, you can ensure the safe and compliant disposal of this compound, thereby upholding the principles of laboratory safety and environmental stewardship.

References

  • Hazard Communication Standard.
  • Capot Chemical MSDS of N-CBZ-4-PIPERIDINEPROPIONIC ACID. Capot Chemical. [Link]
  • PubChem Compound Summary for CID 9895315, this compound.
  • Managing Your Hazardous Waste: A Guide for Small Businesses. U.S. Environmental Protection Agency. [Link]

Sources

Comprehensive Safety Guide: Personal Protective Equipment for Handling 3-(1-((Benzyloxy)carbonyl)piperidin-4-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols and logistical guidance for the handling and disposal of 3-(1-((Benzyloxy)carbonyl)piperidin-4-yl)propanoic acid (CAS No. 63845-33-0). As a key building block in modern drug discovery, particularly as a PROTAC linker, its safe management in the laboratory is of paramount importance.[1][2] This guide is designed for researchers, scientists, and drug development professionals, moving beyond a simple checklist to instill a deep, causal understanding of the necessary safety procedures. Adherence to these protocols is fundamental to ensuring personal safety and maintaining a secure research environment.

Hazard Assessment and Risk Analysis: Understanding the Compound

This compound is a solid, powdered organic compound. While specific toxicological data for this exact molecule is not extensively published, a robust safety protocol can be developed by analyzing its structural motifs—a carboxylic acid and a piperidine derivative—and by referencing the Safety Data Sheet (SDS) for structurally similar compounds.

The primary hazards, based on analogous compounds, are categorized as follows:

  • Skin Irritation (H315): The carboxylic acid functionality can cause irritation upon contact with the skin.[3]

  • Serious Eye Irritation (H319): Direct contact with the eyes, particularly with the powdered form, can lead to serious irritation.[3]

  • Respiratory Irritation (H335): Inhalation of the dust may cause irritation to the respiratory tract.[3]

These hazards mandate a stringent approach to exposure prevention.

Hazard Identification Details
GHS Pictogram !
Signal Word Warning [3]
Hazard Statements H315: Causes skin irritation.[3]H319: Causes serious eye irritation.[3]H335: May cause respiratory irritation.[3]
Primary Routes of Exposure Inhalation, Skin Contact, Eye Contact

Engineering and Administrative Controls: The First Line of Defense

Personal Protective Equipment (PPE) is the final barrier between a researcher and a chemical hazard. Its effectiveness is predicated on the proper implementation of higher-level controls. The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates a multi-layered approach to safety.[4][5]

  • Engineering Controls: All manipulations of the solid compound that could generate dust, such as weighing or transferring, must be performed inside a certified chemical fume hood.[3][6] The laboratory must be equipped with easily accessible eyewash stations and safety showers.[3][7]

  • Administrative Controls: Every laboratory must have a comprehensive, written Chemical Hygiene Plan (CHP) that outlines specific procedures for handling hazardous chemicals.[5][8] All personnel must be trained on this plan and the specific hazards of the chemicals they handle.[8] Never work alone when handling hazardous materials.

Mandatory Personal Protective Equipment (PPE) Protocol

The selection and use of PPE must be tailored to the specific laboratory task being performed. The following table summarizes the minimum required PPE.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Transferring Solid Tight-fitting safety goggles & face shield[6][7][9]Chemical-resistant nitrile gloves[6]Fully-buttoned lab coat, fully enclosed shoes[6]Required if not in a fume hood (NIOSH-approved respirator)[6][7]
Handling in Solution Tight-fitting safety goggles[7]Chemical-resistant nitrile gloves[6]Fully-buttoned lab coat, fully enclosed shoes[6]Not required if handled in a fume hood
Spill Cleanup Tight-fitting safety goggles & face shield[9]Heavy-duty chemical-resistant gloves (e.g., butyl rubber)Chemical-resistant apron over lab coat, enclosed shoes[6]NIOSH-approved respirator with particulate filters[7][10]
Detailed PPE Specifications:
  • Eye and Face Protection: Safety glasses must, at a minimum, meet ANSI Z.87.1 standards and include side shields.[6] However, due to the irritant nature of the powder, tight-fitting chemical splash goggles are required. A face shield should be worn over the goggles during any operation with a significant risk of dust generation or splashing.[6][9]

  • Hand Protection: Disposable nitrile gloves provide adequate protection against incidental contact.[6] Gloves must be inspected for tears or pinholes before each use. The "double-gloving" technique is recommended when handling the pure solid. Contaminated gloves must be removed immediately using a technique that avoids skin contact with the outer surface and disposed of as hazardous waste.[6]

  • Body Protection: A standard flame-resistant lab coat, fully buttoned, is mandatory. Footwear must be fully enclosed and made of a material that offers chemical resistance.[6]

  • Respiratory Protection: All handling of the solid compound should occur within a fume hood to prevent dust inhalation.[3][6] In the rare event that engineering controls are insufficient or during a significant spill, a NIOSH-approved respirator with appropriate particulate cartridges is required.[7]

Step-by-Step Operational Procedures

Adherence to a strict operational workflow is critical for minimizing exposure risk.

Pre_Operation_Workflow cluster_prep Preparation Phase cluster_ppe PPE Donning Phase prep_area 1. Designate & Clear Work Area in Fume Hood verify_hood 2. Verify Fume Hood Functionality (Airflow) prep_area->verify_hood locate_safety 3. Locate Nearest Eyewash, Shower, & Spill Kit verify_hood->locate_safety gather_mats 4. Gather All Necessary Materials & Waste Containers locate_safety->gather_mats don_coat 5. Don Lab Coat & Enclosed Shoes gather_mats->don_coat Proceed to PPE Donning don_goggles 6. Don Safety Goggles & Face Shield don_gloves 7. Don Gloves (Double-Glove Recommended) don_goggles->don_gloves don_glove don_glove proceed Ready to Handle Compound don_gloves->proceed

Caption: Pre-operational workflow for handling the compound.

Protocol for Donning PPE
  • Lab Coat and Footwear: Ensure your lab coat is fully buttoned and shoes are completely enclosed.

  • Eye and Face Protection: Put on tight-fitting safety goggles, followed by a face shield if weighing the solid.

  • Gloves: Don the inner pair of gloves, followed by the outer pair. Ensure the cuffs of the outer gloves are pulled over the sleeves of the lab coat.

Protocol for Doffing PPE (to prevent cross-contamination)
  • Outer Gloves: Remove the outer pair of gloves, turning them inside out as you remove them. Dispose of them in the designated hazardous waste container.

  • Face Shield and Goggles: Remove the face shield (if used), followed by the goggles, handling them by the straps.

  • Lab Coat: Remove the lab coat, folding it inward to contain any potential contamination.

  • Inner Gloves: Remove the final pair of gloves, again turning them inside out.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.[3]

Decontamination and Waste Disposal Plan

Proper disposal is a critical and regulated component of the chemical lifecycle.[6] All waste generated from handling this compound must be treated as hazardous chemical waste.

Waste_Disposal_Workflow cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_glass Glass Waste start Waste Generated ppe Contaminated PPE (Gloves, Wipes) start->ppe weigh_paper Weigh Boats, Contaminated Paper start->weigh_paper solvent_rinse Solvent Rinsates start->solvent_rinse reaction_waste Reaction Mixtures start->reaction_waste empty_bottle Empty Reagent Bottle start->empty_bottle contaminated_glass Contaminated Pipettes, Vials start->contaminated_glass disposal_solid Solid Hazardous Waste Container ppe->disposal_solid weigh_paper->disposal_solid disposal_liquid Liquid Hazardous Waste Container solvent_rinse->disposal_liquid reaction_waste->disposal_liquid disposal_glass Contaminated Glass Waste Box empty_bottle->disposal_glass contaminated_glass->disposal_glass

Caption: Waste segregation and disposal decision workflow.

Decontamination
  • All surfaces and equipment potentially contaminated with the compound should be wiped down with an appropriate solvent (e.g., isopropanol or ethanol) and paper towels. These towels must then be disposed of as solid hazardous waste.[6]

Waste Segregation and Collection
  • Solid Waste: All disposable materials, including gloves, weigh boats, and contaminated paper towels, must be placed in a dedicated, clearly labeled hazardous solid waste container.[6] This container must be kept closed when not in use.

  • Liquid Waste: Unused solutions or solvent rinsates must be collected in a compatible, labeled hazardous liquid waste container. Do not pour any amount down the drain.[11]

  • Empty Containers: The original reagent bottle, once empty, should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. The rinsed bottle should be disposed of in a designated container for contaminated glass.

Disposal procedures must always comply with institutional guidelines as well as local, state, and federal regulations.[3]

References

  • Occupational Safety and Health Administration. (n.d.). Laboratories - Overview.
  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard.
  • Office of Clinical and Research Safety. (n.d.). The Laboratory Standard.
  • IPG. (2023, September 20). Decoding OSHA Laboratory Standards: Safety Essentials.
  • USA Compliance. (2023, July 11). OSHA Standards to Know Before Starting Your Lab.
  • Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Carboxylic Acid.
  • Centers for Disease Control and Prevention. (2024, November 12). Chemical Safety in the Workplace.
  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards Introduction.
  • ISHN.com. (2017, March 9). All about the NIOSH Pocket Guide to Chemical Hazards.
  • LeelineWork. (2025, January 7). What PPE Should You Wear When Handling Acid 2026?.
  • Centers for Disease Control and Prevention. (n.d.). Occupational Health Guidelines for Chemical Hazards (81-123).
  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards.
  • Penta chemicals. (2024, May 7). Piperidine - SAFETY DATA SHEET.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Piperidine, 99%.
  • New Jersey Department of Health. (n.d.). Hazard Summary: Piperidine.
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • National Institutes of Health. (n.d.). This compound. PubChem.
  • Jubilant Life Sciences Limited. (n.d.). Piperidine Safety Data Sheet.
  • Fisher Scientific. (2012, February 21). Safety Data Sheet.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1-((Benzyloxy)carbonyl)piperidin-4-yl)propanoic acid
Reactant of Route 2
3-(1-((Benzyloxy)carbonyl)piperidin-4-yl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.